molecular formula C8H5F6NO4S2 B033088 Phenyl triflimide CAS No. 37595-74-7

Phenyl triflimide

Cat. No.: B033088
CAS No.: 37595-74-7
M. Wt: 357.3 g/mol
InChI Key: DIOHEXPTUTVCNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl triflimide, also known as this compound, is a useful research compound. Its molecular formula is C8H5F6NO4S2 and its molecular weight is 357.3 g/mol. The purity is usually 95%.
The exact mass of the compound N,N-Bis(trifluoromethylsulfonyl)aniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 240874. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,1,1-trifluoro-N-phenyl-N-(trifluoromethylsulfonyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F6NO4S2/c9-7(10,11)20(16,17)15(6-4-2-1-3-5-6)21(18,19)8(12,13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOHEXPTUTVCNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F6NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70191030
Record name N-Phenyltrifluoromethanesulfonimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70191030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37595-74-7
Record name N-Phenyltrifluoromethanesulfonimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37595-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenyl triflimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037595747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 37595-74-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240874
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Phenyltrifluoromethanesulfonimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70191030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1-trifluoro-N-phenyl-N-[(trifluoromethyl)sulfonyl]methanesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.996
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENYL TRIFLIMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TIC0LRR43X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Phenyl Triflimide: A Comprehensive Technical Guide to its Applications in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenyl-bis(trifluoromethanesulfonimide), commonly referred to as phenyl triflimide or PhNTf₂, has emerged as a cornerstone reagent in modern organic synthesis. Its stability, ease of handling, and unique reactivity have established it as a valuable tool for the introduction of the trifluoromethanesulfonyl (triflyl) group, a highly effective leaving group. This technical guide provides an in-depth overview of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of key chemical transformations. This compound is a stable, crystalline, and easy-to-handle triflating agent, making it a milder and often more selective alternative to the highly reactive trifluoromethanesulfonic anhydride (Tf₂O).[1][2][3] It is particularly effective for the triflation of phenols, amines, and carbonyl compounds, generating triflate intermediates that are pivotal in a wide array of subsequent reactions, most notably palladium-catalyzed cross-coupling reactions.[4][5]

Core Applications: Triflation Reactions

This compound serves as a versatile reagent for the conversion of various functional groups into their corresponding triflates. The triflate group is an excellent leaving group, thus activating the substrate for subsequent nucleophilic substitution or cross-coupling reactions.

Triflation of Phenols

The conversion of phenols to aryl triflates is a fundamental transformation in organic synthesis, as it sets the stage for numerous carbon-carbon and carbon-heteroatom bond-forming reactions. This compound offers an efficient and often high-yielding method for this conversion.[6]

EntryPhenol SubstrateProductYield (%)
1PhenolPhenyl triflate85
24-Methoxyphenol4-Methoxyphenyl triflate91
34-Nitrophenol4-Nitrophenyl triflate88
44-Chlorophenol4-Chlorophenyl triflate89
52-Naphthol2-Naphthyl triflate82
64-Hydroxybenzaldehyde4-Formylphenyl triflate86
73,5-Dimethylphenol3,5-Dimethylphenyl triflate87
84-tert-Butylphenol4-tert-Butylphenyl triflate90
92-HydroxybiphenylBiphenyl-2-yl triflate69

Table adapted from a microwave-assisted protocol. Reactions were performed with 1.0 equiv. of phenol, 1.0 equiv. of PhNTf₂, and 3.0 equiv. of K₂CO₃ in THF at 120 °C for 6 minutes under microwave irradiation.[6]

Synthesis of Enol Triflates from Carbonyl Compounds

This compound is particularly advantageous for the synthesis of enol triflates from ketones and other carbonyl compounds. It is often superior to triflic anhydride in these transformations, providing higher yields and better selectivity.[1][5] The resulting vinyl triflates are versatile intermediates for the construction of complex carbon skeletons.

EntryCarbonyl SubstrateBaseProductYield (%)
1β-TetraloneKHMDS3,4-Dihydronaphthalen-2-yl triflate97-98
2CyclohexanoneNaHMDSCyclohex-1-en-1-yl triflate90
32-MethylcyclohexanoneLiHMDS2-Methylcyclohex-1-en-1-yl triflate78
4AcetophenoneKHMDS1-Phenylvinyl triflate85
5PropiophenoneLDA(Z)-1-Phenylprop-1-en-1-yl triflate82 (Z:E >95:5)

Yields are for isolated products. Reaction conditions typically involve the use of a strong, non-nucleophilic base to generate the enolate, followed by trapping with PhNTf₂ at low temperatures.[7]

Triflation of Amines

This compound is also utilized for the triflation of primary and secondary amines to form triflamides. This reaction is particularly useful for the protection of amines or for activating them for subsequent transformations.[1][5]

EntryAmine SubstrateBaseProductYield (%)
1AnilinePyridineN-Phenyltriflamide88
2DibenzylamineEt₃NN,N-Dibenzyltriflamide92
3PiperidineDBU1-(Trifluoromethylsulfonyl)piperidine95
4(R)-α-Methylbenzylamine2,6-Lutidine(R)-N-(1-Phenylethyl)triflamide85

Reaction conditions generally involve an amine substrate, PhNTf₂, and a suitable base in an aprotic solvent.

Experimental Protocols

Protocol 1: Microwave-Assisted Triflation of 4-Methoxyphenol

Materials:

  • 4-Methoxyphenol (2.0 mmol, 248 mg)

  • N-Phenyl-bis(trifluoromethanesulfonimide) (2.0 mmol, 714 mg)

  • Potassium carbonate (K₂CO₃) (6.0 mmol, 828 mg)

  • Anhydrous tetrahydrofuran (THF) (3.0 mL)

  • Microwave reaction vial (10 mL) with a septum cap

Procedure:

  • To the microwave reaction vial, add 4-methoxyphenol, N-phenyl-bis(trifluoromethanesulfonimide), and potassium carbonate.

  • Add anhydrous THF to the vial and seal it with the septum cap.

  • Place the vial in a microwave synthesizer and irradiate at 120 °C for 6 minutes.[6]

  • After cooling to room temperature, the reaction mixture is filtered to remove inorganic salts.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-methoxyphenyl triflate as a colorless oil.

Protocol 2: Synthesis of 3,4-Dihydronaphthalen-2-yl Triflate

Materials:

  • β-Tetralone (31.5 mmol, 4.60 g)

  • Anhydrous tetrahydrofuran (THF) (120 mL)

  • Potassium bis(trimethylsilyl)amide (KHMDS) (31.5 mmol)

  • N-Phenyl-bis(trifluoromethanesulfonimide) (30.0 mmol, 10.7 g)

  • Three-necked round-bottomed flask (500 mL) equipped with a magnetic stir bar, rubber septa, and an argon inlet.

Procedure:

  • To the oven-dried three-necked flask under an argon atmosphere, add β-tetralone and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of KHMDS in THF to the reaction mixture while maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add N-phenyl-bis(trifluoromethanesulfonimide) to the reaction mixture in one portion.

  • Allow the reaction to warm to 0 °C and stir for 4 hours.[7]

  • The reaction is quenched with saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane) to yield 3,4-dihydronaphthalen-2-yl triflate as a colorless oil.

Subsequent Transformations: Cross-Coupling Reactions

The aryl and vinyl triflates synthesized using this compound are exceptionally versatile substrates for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Heck reactions. These reactions are fundamental for the construction of complex molecular architectures found in pharmaceuticals, natural products, and advanced materials.[4]

Suzuki Coupling

The Suzuki coupling reaction forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. Aryl and vinyl triflates are excellent electrophilic partners in this reaction.

EntryAryl TriflateBoronic AcidProductYield (%)
1Phenyl triflatePhenylboronic acidBiphenyl95
24-Methoxyphenyl triflate4-Acetylphenylboronic acid4-Acetyl-4'-methoxybiphenyl92
32-Naphthyl triflateThiophene-2-boronic acid2-(Thiophen-2-yl)naphthalene88
43,4-Dihydronaphthalen-2-yl triflatePhenylboronic acid2-Phenyl-3,4-dihydronaphthalene91

Typical reaction conditions involve a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a solvent (e.g., toluene, dioxane, or DMF) at elevated temperatures.

Stille Coupling

The Stille coupling reaction involves the reaction of an organotin compound with an organic halide or triflate, catalyzed by palladium. Vinyl triflates are particularly good substrates for this reaction, allowing for the stereospecific formation of dienes.

EntryVinyl TriflateOrganostannaneProductYield (%)
1Cyclohex-1-en-1-yl triflateTributyl(vinyl)stannane1-Vinylcyclohexene85
23,4-Dihydronaphthalen-2-yl triflateTributyl(phenyl)stannane2-Phenyl-3,4-dihydronaphthalene88
3(Z)-1-Phenylprop-1-en-1-yl triflateTributyl(phenylethynyl)stannane(Z)-1,4-Diphenylbut-1-en-3-yne79

Reaction conditions typically involve a palladium catalyst (e.g., Pd(PPh₃)₄), an additive (e.g., LiCl), and a solvent (e.g., THF or DMF) at room temperature or with gentle heating.[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key chemical processes involving this compound.

Triflation_Mechanism cluster_reactants Reactants cluster_products Products ROH R-OH / R₂C=C(O⁻)H ROTf R-OTf ROH->ROTf Triflation PhNTf2 Ph-N(Tf)₂ PhNTf2->ROTf PhNHTf Ph-N(H)Tf PhNTf2->PhNHTf Base Base Base->ROH Deprotonation

General Triflation Reaction.

Experimental_Workflow Start Start: Phenol / Ketone Triflation Triflation with PhNTf₂ and Base Start->Triflation Workup1 Aqueous Workup & Extraction Triflation->Workup1 Purification1 Column Chromatography Workup1->Purification1 Triflate Isolated Aryl/Vinyl Triflate Purification1->Triflate Coupling Pd-Catalyzed Cross-Coupling Triflate->Coupling Workup2 Aqueous Workup & Extraction Coupling->Workup2 Purification2 Column Chromatography Workup2->Purification2 FinalProduct Final Product Purification2->FinalProduct

Triflation and Cross-Coupling Workflow.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L₂(OTf) OxAdd->PdII Transmetal Transmetal- ation PdII->Transmetal PdII_R R-Pd(II)L₂(R') Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 RR R-R' RedElim->RR ROTf R-OTf ROTf->OxAdd R_B R'-B(OH)₂ R_B->Transmetal Base Base Base->Transmetal

References

Phenyl triflimide chemical properties and structure.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Phenyl Triflimide: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenylbis(trifluoromethanesulfonimide), commonly known as this compound, is a versatile and highly effective triflating reagent in organic synthesis.[1][2] Its stability, ease of handling, and unique reactivity make it an indispensable tool for the introduction of the trifluoromethanesulfonyl (triflyl) group onto a wide range of substrates. This guide provides a comprehensive overview of the chemical properties, structure, and key applications of this compound, with a focus on experimental protocols and reaction mechanisms relevant to research and drug development.

Chemical Properties and Structure

This compound is a white crystalline solid that is stable and non-hygroscopic, making it convenient to handle and store compared to other triflating agents like triflic anhydride.[2][3] Its structure features a phenyl group attached to a nitrogen atom, which is in turn bonded to two highly electron-withdrawing trifluoromethanesulfonyl groups.[3] This configuration is key to its reactivity.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
IUPAC Name 1,1,1-trifluoro-N-phenyl-N-(trifluoromethylsulfonyl)methanesulfonamide[4]
Synonyms N,N-Bis(trifluoromethylsulfonyl)aniline, this compound, Tf2NPh[4]
CAS Number 37595-74-7[5]
Chemical Formula C₈H₅F₆NO₄S₂[4]
Molecular Weight 357.25 g/mol [5]
Melting Point 100-102 °C[5]
Appearance White to off-white crystalline powder[6]
Solubility Soluble in many organic solvents[7]
SMILES C1=CC=C(C=C1)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F[4]
InChI 1S/C8H5F6NO4S2/c9-7(10,11)20(16,17)15(6-4-2-1-3-5-6)21(18,19)8(12,13)14/h1-5H[4]
Spectral Data

Characterization of this compound is typically performed using standard spectroscopic techniques. While detailed spectra are available from various sources, a summary of expected spectral features is provided.

  • ¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the phenyl group.[4][8]

  • ¹³C NMR: The carbon NMR spectrum will show resonances for the carbons of the phenyl ring and the trifluoromethyl groups.[4]

  • ¹⁹F NMR: The fluorine NMR spectrum is a key identifier, showing a characteristic signal for the trifluoromethyl groups.[4]

  • Mass Spectrometry: The mass spectrum will exhibit the molecular ion peak corresponding to the compound's molecular weight.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in organic synthesis are crucial for reproducible research.

Synthesis of N-Phenylbis(trifluoromethanesulfonimide)

A common method for the preparation of this compound involves the reaction of aniline with trifluoromethanesulfonyl fluoride in a two-step process.[9][10]

Step 1: Formation of N-phenyl trifluoromethanesulfonamide

  • To a 100L stainless steel reactor, add 9.3 kg of aniline, 40 L of acetonitrile, and 13 kg of triethylenediamine.[10][11]

  • Evacuate the reactor to -0.09 MPa and introduce 20 kg of trifluoromethanesulfonyl fluoride gas.[10][11]

  • Seal the reactor and stir the reaction mixture at 40 °C for 8 hours.[10][11] The pressure will gradually decrease from approximately 0.23 MPa to 0.08 MPa.[10][11]

  • Once the pressure stabilizes, recover the excess trifluoromethanesulfonyl fluoride.[10][11]

Step 2: Formation of N-Phenylbis(trifluoromethanesulfonimide)

  • To the reactor containing the N-phenyl trifluoromethanesulfonamide, add 40 L of dichloromethane and 0.4 kg of 4-dimethylaminopyridine (DMAP).[11]

  • Introduce another 20 kg of trifluoromethanesulfonyl fluoride.[11]

  • Seal the reactor and continue the reaction for 15 hours, during which the pressure will decrease from approximately 0.21 MPa to 0.06 MPa.[11]

  • Recover the excess trifluoromethanesulfonyl fluoride and distill off the solvent to obtain a yellow viscous solid.[11]

  • Add 30 kg of ethanol and stir rapidly to induce crystallization.[11]

  • Filter the white crystals and dry to yield N-phenylbis(trifluoromethanesulfonimide).[11]

cluster_step1 Step 1 cluster_step2 Step 2 aniline Aniline intermediate N-phenyl trifluoromethanesulfonamide aniline->intermediate tf_fluoride1 CF3SO2F (1 eq) tf_fluoride1->intermediate base1 Triethylenediamine Acetonitrile, 40°C product N-Phenylbis(trifluoromethanesulfonimide) intermediate->product tf_fluoride2 CF3SO2F (1 eq) tf_fluoride2->product base2 DMAP Dichloromethane

Caption: Synthesis of this compound.

Triflation of Phenols

This compound is an excellent reagent for the conversion of phenols to aryl triflates, which are valuable intermediates in cross-coupling reactions.[12] A general procedure using microwave heating is described below.[12]

  • In a septum-capped tube, combine the phenol (2.0 mmol), N-phenylbis(trifluoromethanesulfonimide) (2.0 mmol, 710 mg), and potassium carbonate (6.0 mmol, 830 mg).[12]

  • Add 3.0 mL of tetrahydrofuran (THF) to the mixture.[12]

  • Heat the reaction mixture to 120 °C for 6 minutes using a microwave synthesizer.[12]

  • After cooling, the product can be purified by flash chromatography.[12]

phenol Phenol aryl_triflate Aryl Triflate phenol->aryl_triflate phenyl_triflimide This compound phenyl_triflimide->aryl_triflate base K2CO3 THF, 120°C, 6 min (Microwave)

Caption: Triflation of Phenol.

Applications in Organic Synthesis

The primary utility of this compound lies in its ability to generate triflates, which are excellent leaving groups. This property is exploited in a variety of synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Aryl and enol triflates, readily prepared using this compound, are key substrates in numerous palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Heck reactions.[1][6][13] These reactions are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds, which are critical in the synthesis of complex molecules, including pharmaceuticals and materials.[1][14][15][16]

The general workflow for a palladium-catalyzed cross-coupling reaction involving an aryl triflate is depicted below.

aryl_triflate Aryl Triflate coupled_product Coupled Product aryl_triflate->coupled_product coupling_partner Coupling Partner (e.g., Boronic Acid, Stannane) coupling_partner->coupled_product pd_catalyst Pd Catalyst Ligand, Base

Caption: Pd-Catalyzed Cross-Coupling Workflow.

The reaction mechanism typically involves the oxidative addition of the aryl triflate to a palladium(0) complex, followed by transmetalation with the coupling partner and subsequent reductive elimination to afford the coupled product and regenerate the palladium(0) catalyst.

Conclusion

This compound is a powerful and versatile reagent in modern organic synthesis. Its stability, ease of handling, and high efficiency in triflation reactions make it a preferred choice for the preparation of aryl and enol triflates. These intermediates are pivotal in a wide array of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate its effective use in research and development, particularly in the field of drug discovery.

References

N-phenyl-bis(trifluoromethanesulfonimide): A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-phenyl-bis(trifluoromethanesulfonimide), commonly referred to as PhNTf₂ or N,N-bis(trifluoromethylsulfonyl)aniline, is a highly effective and versatile reagent in modern organic synthesis. Its primary utility lies in its capacity as a powerful triflating agent, facilitating the introduction of the trifluoromethanesulfonyl (triflyl) group onto a wide range of substrates. This technical guide provides a comprehensive overview of the discovery and synthesis of PhNTf₂, detailing the original experimental protocol and subsequent, more contemporary, synthetic methodologies. Quantitative data is presented in structured tables for comparative analysis, and key reaction pathways are visualized using logical diagrams. This document serves as an in-depth resource for researchers and professionals engaged in chemical synthesis and drug development.

Discovery and Historical Context

The advent of N-phenyl-bis(trifluoromethanesulfonimide) as a significant tool in organic chemistry can be traced back to 1973. In a seminal publication in Tetrahedron Letters, J.B. Hendrickson and R. Bergeron reported the first synthesis of this compound.[1][2] Their work introduced a new class of reagents, which they termed "triflamides," for acylation and triflation reactions. The original synthesis involved the reaction of aniline with trifluoromethanesulfonic anhydride in the presence of triethylamine at a low temperature.[1][2] This discovery provided chemists with a stable, crystalline, and easy-to-handle alternative to the highly reactive and difficult-to-handle trifluoromethanesulfonic anhydride.

Synthetic Methodologies

The synthesis of N-phenyl-bis(trifluoromethanesulfonimide) has evolved since its initial discovery, with several methods being developed to improve yield, safety, and scalability. These methods primarily involve the reaction of aniline with a trifluoromethanesulfonylating agent in the presence of a base.

The Original Hendrickson-Bergeron Synthesis

The first reported synthesis of PhNTf₂ utilized trifluoromethanesulfonic anhydride as the triflylating agent. The reaction was carried out at a significantly low temperature to control the reactivity of the anhydride.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products Aniline Aniline PhNTf2 N-phenyl-bis(trifluoromethanesulfonimide) Aniline->PhNTf2 Tf2O Trifluoromethanesulfonic Anhydride Tf2O->PhNTf2 Et3N Triethylamine Et3NHOTf Triethylammonium Triflate Et3N->Et3NHOTf

Figure 1: Original Hendrickson-Bergeron Synthesis Pathway.

Modern Synthetic Routes using Trifluoromethanesulfonyl Fluoride

More recent and industrially scalable methods often employ trifluoromethanesulfonyl fluoride (TfF) as the triflylating agent. TfF is a gas, and its use necessitates specialized equipment, but it offers advantages in terms of cost and handling on a large scale. These reactions are typically carried out in a two-step, one-pot process where aniline is first mono-triflylated and then subsequently di-triflylated.

Reaction Workflow:

G cluster_workflow Modern Synthesis Workflow A Aniline + Strong Polar Solvent + Organic Base B Introduce Trifluoromethanesulfonyl Fluoride (TfF) A->B C Formation of N-phenyl trifluoromethanesulfonamide B->C D Distill off Polar Solvent C->D E Add Weak Polar Solvent + Catalyst D->E F Introduce more TfF E->F G Formation of N-phenyl-bis(trifluoromethanesulfonimide) F->G

Figure 2: Generalized workflow for the synthesis of PhNTf₂ using TfF.

Data Presentation

The following tables summarize the quantitative data from the key synthetic methods for N-phenyl-bis(trifluoromethanesulfonimide).

Table 1: Comparison of Synthetic Methods for N-phenyl-bis(trifluoromethanesulfonimide)

ParameterHendrickson-Bergeron MethodModern Method (using TfF)
Triflylating Agent Trifluoromethanesulfonic AnhydrideTrifluoromethanesulfonyl Fluoride
Base TriethylamineTriethylamine, Triethylenediamine, etc.
Solvent Methylene ChlorideAcetonitrile, Dichloromethane, Toluene
Temperature -78 °C0 to 60 °C
Yield 92%[1]Up to 94%
Melting Point (°C) 93-94[1]100-103

Experimental Protocols

Original Synthesis of N-phenyl-bis(trifluoromethanesulfonimide) (Hendrickson & Bergeron, 1973)

Materials:

  • Aniline

  • Trifluoromethanesulfonic Anhydride (Tf₂O)

  • Triethylamine (Et₃N)

  • Methylene Chloride (CH₂Cl₂)

Procedure:

  • A solution of aniline (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous methylene chloride is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

  • A solution of trifluoromethanesulfonic anhydride (2.1 equivalents) in anhydrous methylene chloride is added dropwise to the cooled solution with vigorous stirring.

  • The reaction mixture is stirred at -78 °C for a specified period (typically 1-2 hours).

  • The reaction is quenched by the addition of water.

  • The mixture is allowed to warm to room temperature, and the organic layer is separated.

  • The organic layer is washed sequentially with dilute acid (e.g., 1M HCl), water, and brine.

  • The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) to yield N-phenyl-bis(trifluoromethanesulfonimide) as a white crystalline solid.

A Modern Synthesis using Trifluoromethanesulfonyl Fluoride (Representative Procedure)

Materials:

  • Aniline

  • Trifluoromethanesulfonyl Fluoride (TfF)

  • Triethylenediamine

  • 4-Dimethylaminopyridine (DMAP)

  • Acetonitrile

  • Dichloromethane

  • Ethanol

Procedure:

  • To a suitable pressure reactor, add aniline (1.0 equivalent), triethylenediamine (1.5 equivalents), and acetonitrile.

  • Evacuate the reactor and introduce trifluoromethanesulfonyl fluoride gas (2.2 equivalents) and seal the reactor.

  • The reaction mixture is stirred at 40 °C for 8 hours, during which the pressure is monitored.

  • Excess trifluoromethanesulfonyl fluoride is recovered.

  • The acetonitrile is removed by distillation.

  • Dichloromethane and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added to the reactor.

  • A second portion of trifluoromethanesulfonyl fluoride (2.2 equivalents) is introduced, and the reactor is sealed.

  • The reaction is stirred for 15 hours.

  • Excess trifluoromethanesulfonyl fluoride is recovered, and the solvent is distilled off to yield a crude solid.

  • The crude product is purified by stirring with ethanol, followed by filtration and drying to give N-phenyl-bis(trifluoromethanesulfonimide) as a white crystalline solid with a purity of >99%.

Signaling Pathways and Logical Relationships

The decision to use a particular synthetic route for PhNTf₂ can be guided by several factors, including the scale of the reaction, available equipment, and cost considerations.

G cluster_decision Synthetic Route Selection Start Desired Scale of Synthesis LabScale Laboratory Scale (<100g) Start->LabScale IndustrialScale Industrial Scale (>>100g) Start->IndustrialScale Hendrickson Hendrickson-Bergeron Method (Tf₂O) LabScale->Hendrickson Modern Modern Method (TfF) IndustrialScale->Modern ProsH Pros: - Readily available reagents - Simpler equipment Hendrickson->ProsH ConsH Cons: - Very low temperature - Tf₂O is expensive and hazardous Hendrickson->ConsH ProsM Pros: - Milder temperatures - TfF is more cost-effective at scale Modern->ProsM ConsM Cons: - Requires pressure reactor - Handling of gaseous reagent Modern->ConsM

Figure 3: Decision-making logic for selecting a synthetic route.

Conclusion

N-phenyl-bis(trifluoromethanesulfonimide) has become an indispensable reagent in organic synthesis since its initial discovery by Hendrickson and Bergeron. The evolution of its synthesis from a low-temperature laboratory-scale procedure to more robust and scalable industrial methods highlights the compound's importance. This guide has provided a detailed technical overview of these synthetic routes, offering valuable information for researchers and professionals in the field. The choice of synthetic method will ultimately depend on the specific requirements of the application, balancing factors such as scale, cost, and available infrastructure.

References

A Comprehensive Technical Guide to the Physical Properties of N,N-Bis(trifluoromethylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Bis(trifluoromethylsulfonyl)aniline, also known as Phenyl Triflimide, is a versatile and stable crystalline solid widely employed in organic synthesis. Its primary application lies in its function as a mild and efficient triflating reagent, facilitating the introduction of the trifluoromethanesulfonyl (triflyl) group to a variety of substrates. This technical guide provides an in-depth overview of the core physical properties of N,N-Bis(trifluoromethylsulfonyl)aniline, supplemented with detailed experimental protocols and logical diagrams to support its practical application in a research and development setting.

Core Physical and Chemical Properties

N,N-Bis(trifluoromethylsulfonyl)aniline is typically a white to light yellow or off-white crystalline powder.[1][2][3][4] Its stability and non-hygroscopic nature make it a convenient reagent for a range of chemical transformations.[5]

Quantitative Physical Properties

The key physical parameters of N,N-Bis(trifluoromethylsulfonyl)aniline are summarized in the table below for easy reference and comparison. It is important to note that while the melting point has been experimentally determined, the boiling point and density are predicted values.

PropertyValueSource(s)
Molecular Formula C₈H₅F₆NO₄S₂[3][6][7]
Molecular Weight 357.25 g/mol [3][5][8]
Melting Point 100-104 °C[3]
100-102 °C[4][8][9]
95-96 °C
Predicted Boiling Point 305.3 ± 52.0 °C at 760 mmHg[8][10]
Predicted Density 1.8 ± 0.1 g/cm³[10]
1.766 g/cm³[8]
Predicted pKa -13.12 ± 0.50[2]
Solubility Profile

The solubility of N,N-Bis(trifluoromethylsulfonyl)aniline in various solvents is a critical parameter for its application in synthesis. The compound exhibits good solubility in several common organic solvents.

SolventSolubilitySource(s)
Methanol Soluble[2]
Chloroform Slightly soluble[2]
Ethyl Acetate Slightly soluble[2]
Ethanol Good solubility[11]
Acetone Good solubility[11]
Dimethyl Sulfoxide (DMSO) 50 mg/mL (139.96 mM)[1]
Water Sparingly soluble[11]

Experimental Protocols

Melting Point Determination (Capillary Method)

This method is a standard technique for determining the melting point of a crystalline solid.

Materials:

  • N,N-Bis(trifluoromethylsulfonyl)aniline sample

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional, for pulverizing crystals)

Procedure:

  • Ensure the N,N-Bis(trifluoromethylsulfonyl)aniline sample is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

  • Firmly tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample should be approximately 2-3 mm in height.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a moderate rate initially to approach the expected melting point.

  • As the temperature nears the anticipated melting point (around 90-95 °C), reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

  • Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting).

  • Continue to observe and record the temperature at which the last crystal melts (the completion of melting).

  • The recorded range between the onset and completion of melting is the melting point range of the sample. For a pure compound, this range is typically narrow (0.5-2 °C).

Solubility Determination (Qualitative)

This protocol provides a straightforward method to assess the solubility of a compound in various solvents.

Materials:

  • N,N-Bis(trifluoromethylsulfonyl)aniline sample

  • A selection of test solvents (e.g., water, methanol, ethanol, acetone, chloroform, ethyl acetate, DMSO)

  • Small test tubes

  • Spatula or weighing paper

  • Vortex mixer or stirring rod

  • Graduated cylinder or pipette

Procedure:

  • Add a small, measured amount of N,N-Bis(trifluoromethylsulfonyl)aniline (e.g., 10 mg) to a clean, dry test tube.

  • Add a measured volume of the desired solvent (e.g., 1 mL) to the test tube.

  • Agitate the mixture vigorously for 1-2 minutes using a vortex mixer or by stirring with a clean glass rod.

  • Visually inspect the solution.

    • Soluble: The solid completely dissolves, and the solution is clear.

    • Slightly Soluble: A portion of the solid dissolves, but some undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

  • Record the observations for each solvent tested. For more quantitative results, a gravimetric analysis of the undissolved solid can be performed after filtration and drying.

Visualization of Synthetic Application

N,N-Bis(trifluoromethylsulfonyl)aniline is a key reagent in the synthesis of aryl and enol triflates, which are valuable intermediates in cross-coupling reactions.[11][12] The following diagram illustrates the general workflow for the triflation of a phenol using N,N-Bis(trifluoromethylsulfonyl)aniline.

Triflation_Workflow Phenol Phenol (Ar-OH) Mix1 Reaction Mixture (Phenoxide Formation) Phenol->Mix1 Base Base (e.g., Triethylamine) Base->Mix1 Solvent Anhydrous Solvent (e.g., Dichloromethane) Solvent->Mix1 Reaction Triflation Reaction Mix1->Reaction Tf2NPh N,N-Bis(trifluoromethylsulfonyl)aniline (PhN(Tf)₂) Tf2NPh->Reaction ArylTriflate Aryl Triflate (Ar-OTf) Reaction->ArylTriflate Byproduct Anilinium Salt & Triflimide Anion Reaction->Byproduct Workup Aqueous Workup & Purification ArylTriflate->Workup FinalProduct Purified Aryl Triflate Workup->FinalProduct

Caption: General workflow for the synthesis of aryl triflates using N,N-Bis(trifluoromethylsulfonyl)aniline.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of N,N-Bis(trifluoromethylsulfonyl)aniline, a critical reagent in modern organic synthesis. The tabulated data on its physical constants and solubility, combined with standardized experimental protocols, offer a valuable resource for researchers and professionals in the field of drug development and chemical synthesis. The visualization of its application in triflation reactions further clarifies its utility and role in the creation of important synthetic intermediates.

References

Phenyl Triflimide (CAS 37595-74-7): A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of N-Phenyl-bis(trifluoromethanesulfonimide) for Applications in Organic Synthesis and Drug Discovery

Abstract

N-Phenyl-bis(trifluoromethanesulfonimide), commonly referred to as Phenyl triflimide, with CAS number 37595-74-7, is a highly stable and versatile reagent in modern organic synthesis.[1] Characterized by its two potent electron-withdrawing trifluoromethylsulfonyl groups attached to an aniline backbone, this crystalline solid has become an invaluable tool for the triflation of a wide range of substrates, including phenols, amines, and carbonyl compounds.[2][3][4] Its application facilitates the formation of triflates, which are excellent leaving groups, thereby enabling a variety of subsequent transformations such as nucleophilic substitutions and palladium-catalyzed cross-coupling reactions.[5][6] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its synthesis and key applications, and its role in the synthesis of pharmaceutically active compounds.

Physicochemical Properties

This compound is a white to off-white crystalline solid that is stable and relatively easy to handle compared to other triflating agents like triflic anhydride.[1][7] Its key physical and chemical properties are summarized in the table below.

PropertyValueReferences
CAS Number 37595-74-7[8]
Molecular Formula C₈H₅F₆NO₄S₂[2]
Molecular Weight 357.25 g/mol [2][8]
Melting Point 100-102 °C[2][7][8]
Boiling Point 305.3 °C (Predicted)[2]
Appearance White to off-white powder or crystals[7]
Solubility Soluble in water and methanol. Slightly soluble in chloroform and ethyl acetate.[2][9]
Purity Typically ≥98% (GC or HPLC)[6][10]

Synthesis of this compound

A common method for the preparation of N-phenyl-bis(trifluoromethanesulfonimide) involves the reaction of aniline with a trifluoromethanesulfonylating reagent in the presence of a base.[3] A patented method describes a two-step process using trifluoromethanesulfonyl fluoride.[11]

Experimental Protocol: Synthesis from Trifluoromethanesulfonyl Fluoride[2][11]

Step 1: Formation of N-phenyl trifluoromethanesulfonamide

  • In a suitable reactor, add aniline (9.3 kg), acetonitrile (40 L), and triethylenediamine (13 kg).

  • Evacuate the reactor and introduce trifluoromethanesulfonyl fluoride gas (20 kg).

  • The reaction mixture is stirred at 40°C for 8 hours. The pressure is monitored until it stabilizes.

  • Excess trifluoromethanesulfonyl fluoride is recovered.

  • The solvent (acetonitrile) is removed by distillation.

Step 2: Formation of N-phenyl-bis(trifluoromethanesulfonimide)

  • To the reactor containing the N-phenyl trifluoromethanesulfonamide intermediate, add dichloromethane (40 L) and 4-dimethylaminopyridine (DMAP) (0.4 kg).

  • Introduce trifluoromethanesulfonyl fluoride gas (20 kg) again.

  • The reaction is sealed and stirred for 15 hours, monitoring the pressure drop.

  • Recover the excess trifluoromethanesulfonyl fluoride.

  • The final product is isolated and purified, typically by recrystallization, to yield N-phenyl-bis(trifluoromethanesulfonimide) with high purity (>99%) and an isolated yield of 90-92%.[2]

G cluster_step1 Step 1 cluster_step2 Step 2 aniline Aniline intermediate N-phenyl trifluoromethanesulfonamide aniline->intermediate Reaction at 40-80°C tf_fluoride1 Trifluoromethanesulfonyl Fluoride (TfF) tf_fluoride1->intermediate Reaction at 40-80°C base1 Organic Base (e.g., Triethylenediamine) base1->intermediate Reaction at 40-80°C solvent1 Strong Polar Solvent (e.g., Acetonitrile) solvent1->intermediate Reaction at 40-80°C product N-Phenyl-bis(trifluoromethanesulfonimide) intermediate->product Reaction at 60°C tf_fluoride2 Trifluoromethanesulfonyl Fluoride (TfF) tf_fluoride2->product catalyst Catalyst (e.g., DMAP) catalyst->product solvent2 Weak Polar Solvent (e.g., Dichloromethane) solvent2->product

Caption: Synthesis of this compound.

Applications in Organic Synthesis

This compound is a premier reagent for the introduction of the trifluoromethanesulfonyl (triflyl) group, which is an excellent leaving group. This reactivity is harnessed in numerous synthetic transformations.

Triflation of Phenols and Alcohols

The conversion of phenols and alcohols to their corresponding triflates activates the hydroxyl group for subsequent nucleophilic substitution or cross-coupling reactions.[12]

  • In a septum-capped tube, mix the phenol (2.0 mmol), N-phenyl-bis(trifluoromethanesulfonimide) (2.0 mmol, 710 mg), and potassium carbonate (6.0 mmol, 830 mg).

  • Add tetrahydrofuran (THF) (3.0 mL) to the mixture.

  • Heat the reaction mixture to 120°C for 6 minutes using a microwave synthesizer.

  • After cooling, the reaction mixture is worked up and the aryl triflate product is purified, typically by flash chromatography. Isolated yields are generally in the range of 69-91%.[13]

Formation of Enol Triflates

Enolizable ketones can be converted to enol triflates, which are versatile intermediates for carbon-carbon bond formation.[5] this compound is often superior to triflic anhydride for this transformation.[4]

  • An oven-dried, three-necked, round-bottomed flask is charged with the β-tetralone (31.5 mmol) and tetrahydrofuran (120 mL) under an argon atmosphere.

  • The flask is cooled to -20°C.

  • Potassium tert-butoxide (31.5 mmol) is added slowly over 10 minutes.

  • The mixture is warmed to 0°C and stirred for 1 hour.

  • The solution is re-cooled to -20°C.

  • N-phenyl-bis(trifluoromethanesulfonimide) (30.0 mmol) is added to the solution.

  • The mixture is warmed to 0°C and stirred for 4 hours.

  • The reaction is monitored by TLC for completion.

  • The product, 3,4-dihydronaphthalen-2-yl trifluoromethanesulfonate, is isolated and purified by chromatography, with reported yields of 97-98%.[7]

G cluster_triflation Triflation Reaction cluster_substitution Subsequent Reaction (e.g., Cross-Coupling) substrate Substrate (Phenol, Alcohol, or Enolizable Carbonyl) triflate_intermediate Triflate Intermediate (R-OTf) substrate->triflate_intermediate Activation phenyl_triflimide This compound (PhNTf₂) phenyl_triflimide->triflate_intermediate Activation base Base (e.g., K₂CO₃, KHMDS, TEA) base->triflate_intermediate Activation product Substituted Product triflate_intermediate->product nucleophile Nucleophile (e.g., Organometallic reagent) nucleophile->product Substitution

Caption: General Triflation Workflow.

Role in Drug Discovery and Development

This compound plays a crucial, albeit indirect, role in drug discovery by enabling the synthesis of complex, biologically active molecules. It is a key reagent in the synthesis of several pharmaceutical agents and candidates.

Synthesis of Abiraterone Acetate

Abiraterone acetate is a drug used in the treatment of castration-resistant prostate cancer.[14] Its synthesis can involve the formation of a key enol triflate intermediate using this compound.[9][15]

  • A solution of prasterone acetate (1 g) and N-phenyl-bis(trifluoromethanesulfonimide) (1.3 g) in tetrahydrofuran (15 ml) is cooled to -78 °C.

  • A 0.5 M solution of potassium hexamethyldisilazane (KHMDS) in toluene (6.05 ml) is slowly added.

  • The reaction is maintained at -80 to -70 °C for 2 hours, then warmed to 0-5 °C for a further 2 hours.

  • The resulting enol triflate is then used in a subsequent palladium-catalyzed cross-coupling reaction to introduce the pyridine moiety, leading to abiraterone acetate.

Synthesis of Sphingosine-1-Phosphate (S1P) Receptor Agonists

S1P receptors are important targets in the treatment of autoimmune diseases like multiple sclerosis.[10] this compound is used in the synthesis of S1P receptor agonists.[16] While this compound itself does not interact with the S1P signaling pathway, it is instrumental in creating the molecules that do. The synthesized agonist, upon phosphorylation in vivo, binds to the S1P1 receptor, leading to its internalization and degradation. This prevents the egress of lymphocytes from lymph nodes, thereby producing an immunosuppressive effect.

G cluster_synthesis Chemical Synthesis cluster_bioactivation In Vivo Bioactivation cluster_pathway S1P Signaling Pathway Modulation start_material Starting Material s1p_agonist_precursor S1P Agonist Precursor start_material->s1p_agonist_precursor Multi-step Synthesis phenyl_triflimide This compound phenyl_triflimide->s1p_agonist_precursor Key Triflation Step active_agonist Active S1P Agonist (Phosphorylated) s1p_agonist_precursor->active_agonist Phosphorylation s1p1_receptor S1P1 Receptor active_agonist->s1p1_receptor Binds to internalization Receptor Internalization & Degradation s1p1_receptor->internalization Leads to lymphocyte_egress Lymphocyte Egress from Lymph Node internalization->lymphocyte_egress Inhibits immunosuppression Immunosuppressive Effect lymphocyte_egress->immunosuppression Results in

Caption: Role of this compound in S1P Pathway Modulation.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).[6]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][9]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6][9]

  • Handling: Use in a well-ventilated area or under a fume hood. Avoid formation of dust and aerosols.[9]

  • Storage: Store in a cool, dry place in a tightly sealed container. It is moisture sensitive.[9][15]

Conclusion

N-Phenyl-bis(trifluoromethanesulfonimide) is a robust and highly effective reagent for triflation reactions in organic synthesis. Its stability, ease of handling, and high efficiency in converting phenols, alcohols, and carbonyl compounds into their corresponding triflates make it an indispensable tool for researchers. The utility of this compound extends significantly into the realm of drug discovery and development, where it facilitates the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients. The detailed protocols and data presented in this guide underscore its importance and provide a valuable resource for scientists working in these fields.

References

Phenyl Triflimide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of Phenyl triflimide (N-Phenyl-bis(trifluoromethanesulfonimide)), a versatile and powerful reagent in modern organic synthesis. This guide provides researchers, scientists, and drug development professionals with a detailed overview of its synonyms, properties, synthesis, and key applications, complete with experimental protocols and reaction pathway visualizations.

Nomenclature and Synonyms

This compound is a well-established triflating agent, yet it is recognized in scientific literature under various names. A comprehensive understanding of these synonyms is crucial for efficient literature searching and chemical sourcing. The compound is systematically named 1,1,1-Trifluoro-N-phenyl-N-((trifluoromethyl)sulfonyl)methanesulfonamide.[1] Its Chemical Abstracts Service (CAS) Registry Number is 37595-74-7.[1][2][3][4][5]

Below is a table summarizing the most common synonyms for this compound encountered in scientific literature and chemical databases.

SynonymReference
N-Phenylbis(trifluoromethanesulfonimide)[2][6][7][8][9]
N,N-Bis(trifluoromethylsulfonyl)aniline[1][3][4][6][7][10][11][12]
This compound[1][2][4][6]
N-Phenyltrifluoromethanesulfonimide[1][6][8]
1,1,1-Trifluoro-N-phenyl-N-((trifluoromethyl)sulfonyl)methanesulfonamide[1][3]
Tf2NPh[1]
N-Phenyl-trifluoromethanesulfonimide[3]
NSC 240874[2][3]

Physicochemical Properties

This compound is a white to off-white crystalline solid that is stable and non-hygroscopic, facilitating its handling and storage.[8] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular FormulaC₈H₅F₆NO₄S₂[1][2]
Molecular Weight357.25 g/mol [2][4][5]
Melting Point100-102 °C[2][4][5][11]
AppearanceWhite to off-white crystalline powder[2][8]
SolubilitySoluble in many organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.[2]

Synthesis of this compound

The preparation of N-phenyl-bis(trifluoromethanesulfonyl)imide can be achieved through the reaction of aniline with a trifluoromethanesulfonylating agent in the presence of a base.[2] One common laboratory-scale synthesis involves the use of trifluoromethanesulfonic anhydride (Tf₂O).

Experimental Protocol: Synthesis from Aniline and Triflic Anhydride

Materials:

  • Aniline

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Triethylamine (TEA) or other suitable organic base

  • Anhydrous dichloromethane (DCM)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet, dissolve aniline (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add trifluoromethanesulfonic anhydride (2.1 equivalents) dropwise to the stirred solution, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (typically 4-12 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or column chromatography on silica gel to afford pure N-Phenyl-bis(trifluoromethanesulfonimide).

A Japanese patent describes a method for producing N-phenylbis(trifluoromethanesulfonimide) by mixing aniline, a trifluoromethanesulfonylating reagent (like trifluoromethanesulfonic anhydride or trifluoromethanesulfonyl chloride), and a base (such as triethylamine, tributylamine, or diisopropylethylamine) in a solvent and stirring the mixture at a controlled temperature of 4 to 10 °C.[2]

Synthesis_of_Phenyl_triflimide aniline Aniline reaction Reaction Mixture aniline->reaction tf2o Triflic Anhydride (Tf₂O) tf2o->reaction base Base (e.g., Triethylamine) base->reaction solvent Solvent (e.g., DCM) solvent->reaction workup Aqueous Workup & Purification reaction->workup -78 °C to RT product N-Phenyl-bis(trifluoromethanesulfonimide) workup->product

Synthesis of this compound.

Applications in Organic Synthesis

This compound is a highly valued reagent primarily for the introduction of the trifluoromethanesulfonyl (triflyl) group (-SO₂CF₃), a potent electron-withdrawing group and an excellent leaving group. This reactivity makes it a cornerstone in a variety of synthetic transformations.

Triflation of Phenols and Alcohols

A primary application of this compound is the conversion of phenols and alcohols to their corresponding triflates. Aryl and vinyl triflates are stable and can be readily purified, serving as versatile substrates in cross-coupling reactions. This compound is often preferred over the more reactive triflic anhydride due to its milder nature, which can lead to higher selectivity in complex molecules.[13]

General Reaction Scheme:

A rapid and efficient method for the synthesis of aryl triflates from phenols utilizes controlled microwave heating.[7]

Materials:

  • Phenol (1.0 equivalent)

  • N-Phenyl-bis(trifluoromethanesulfonimide) (1.0 equivalent)

  • Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • Tetrahydrofuran (THF)

Procedure:

  • In a microwave-safe reaction vial, combine the phenol (2.0 mmol), N-phenyl-bis(trifluoromethanesulfonimide) (2.0 mmol, 714 mg), and potassium carbonate (6.0 mmol, 828 mg).[7]

  • Add 3.0 mL of THF to the vial and cap it.[7]

  • Heat the reaction mixture to 120 °C for 6 minutes using a microwave synthesizer.[7]

  • After cooling, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by flash chromatography to obtain the aryl triflate.[7]

This method has been shown to be effective for a range of phenols with both electron-donating and electron-withdrawing substituents, with isolated yields typically between 69% and 91%.[7]

Triflation_of_Phenols phenol Phenol reaction Microwave Irradiation 120 °C, 6 min phenol->reaction triflimide This compound triflimide->reaction base Base (e.g., K₂CO₃) base->reaction solvent Solvent (e.g., THF) solvent->reaction product Aryl Triflate reaction->product coupling Cross-Coupling Reactions (Suzuki, Heck, etc.) product->coupling

Triflation of Phenols and Subsequent Applications.
Formation of Vinyl Triflates from Ketones

This compound is also instrumental in the regioselective synthesis of vinyl triflates from ketones via their enolates. The resulting vinyl triflates are valuable precursors for a variety of carbon-carbon bond-forming reactions.

General Reaction Scheme:

The following is a representative procedure for the formation of a vinyl triflate from a ketone.

Materials:

  • Ketone (e.g., β-tetralone)

  • Base (e.g., Potassium tert-butoxide)

  • N-Phenylbis(trifluoromethanesulfonimide)

  • Anhydrous solvent (e.g., Tetrahydrofuran)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a stirred solution of the ketone (1.0 equivalent) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of a strong base (e.g., potassium tert-butoxide, 1.1 equivalents) dropwise to generate the enolate.

  • Stir the resulting solution at -78 °C for 30-60 minutes.

  • Add a solution of N-Phenylbis(trifluoromethanesulfonimide) (1.2 equivalents) in anhydrous THF to the enolate solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired vinyl triflate.

Conclusion

This compound and its synonyms, most notably N-Phenylbis(trifluoromethanesulfonimide) and N,N-Bis(trifluoromethylsulfonyl)aniline, represent a class of indispensable reagents in contemporary organic chemistry. Its stability, ease of handling, and mild reactivity profile make it a superior choice for the synthesis of aryl and vinyl triflates from phenols, alcohols, and ketones. The resulting triflates are pivotal intermediates in a vast array of synthetic transformations, including powerful cross-coupling reactions that are fundamental to the construction of complex molecules in drug discovery and materials science. The detailed protocols and reaction workflows provided in this guide aim to equip researchers with the practical knowledge to effectively utilize this versatile reagent in their synthetic endeavors.

References

The Potent Electron-Withdrawing Nature of Phenyl Triflimide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N-Phenyl-bis(trifluoromethanesulfonyl)imide, commonly known as phenyl triflimide, is a highly stable, crystalline solid that has emerged as a cornerstone reagent in modern organic synthesis. Its profound electron-withdrawing character, imparted by two trifluoromethanesulfonyl groups, renders it an exceptionally mild and selective triflating agent. This technical guide provides an in-depth analysis of the electron-withdrawing properties of this compound, supported by quantitative data, detailed experimental protocols for its synthesis and key applications, and graphical visualizations of relevant chemical processes. This document is intended for researchers, chemists, and professionals in the field of drug development and materials science who seek a comprehensive understanding of this versatile reagent.

Introduction to this compound

This compound, with the chemical formula C₈H₅F₆NO₄S₂, is an organofluorine compound that serves as a powerful tool for introducing the trifluoromethanesulfonyl (triflyl) group onto a variety of substrates.[1] The triflyl group is one of the best leaving groups known in organic chemistry, a property that stems from the exceptional stability of its corresponding anion, the triflate anion (CF₃SO₃⁻). This stability is a direct consequence of the potent electron-withdrawing nature of the triflimide moiety.

The reagent's stability, ease of handling compared to more aggressive triflating agents like triflic anhydride, and its high selectivity make it invaluable for the synthesis of aryl and enol triflates.[2] These intermediates are pivotal in a myriad of synthetic transformations, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Heck reactions, which are fundamental to the construction of complex molecules in pharmaceuticals and advanced materials.[3]

The Core of Electron-Withdrawing Properties

The remarkable electron-withdrawing capacity of this compound is rooted in the molecular architecture of the bis(trifluoromethanesulfonyl)imide group (-N(SO₂CF₃)₂). This powerful inductive and resonance effect is attributed to two key features:

  • Two Sulfonyl Groups: The sulfur atoms are in a high oxidation state (+6) and are bonded to highly electronegative oxygen atoms. This creates a significant partial positive charge on the sulfur atoms, which strongly pulls electron density away from the nitrogen and, subsequently, the phenyl ring.

  • Trifluoromethyl Groups: Each sulfonyl group is further substituted with a trifluoromethyl (-CF₃) group. Fluorine is the most electronegative element, and the three fluorine atoms exert a powerful inductive (-I) effect, withdrawing electron density through the carbon-sulfur bonds.

This intense electron demand stabilizes the conjugate base formed upon the departure of a triflyl group, making this compound an excellent triflyl donor. The stability of the resulting N-phenyltrifluoromethanesulfonamide anion is a key driver for its reactivity. This strong electron-accepting ability is also why this compound has been investigated as a p-type dopant for materials like carbon nanotubes.[4]

Quantitative Data and Physicochemical Properties

The electron-withdrawing nature of this compound is reflected in its physical and chemical properties. The following tables summarize key quantitative data for this reagent.

Table 1: Physicochemical Properties of N-Phenyl-bis(trifluoromethanesulfonyl)imide
PropertyValueReference(s)
Molecular Formula C₈H₅F₆NO₄S₂[5][6]
Molecular Weight 357.25 g/mol [3]
Appearance White to off-white crystalline powder[6]
Melting Point 100-102 °C[3]
Solubility Soluble in methanol, dichloromethane, THF. Slightly soluble in chloroform and ethyl acetate. Sparingly soluble in water.[1]
Table 2: Acidity Data of the Parent Imide

The acidity of the parent N-H acid, bis(trifluoromethanesulfonyl)imide (HNTf₂), provides a direct quantitative measure of the electron-withdrawing power of the two triflyl groups.

CompoundpKa (in Water, estimated)pKa (in Acetonitrile)Reference(s)
Bis(trifluoromethanesulfonyl)imide (HNTf₂) < 0-0.10[7][8]
Triflic Acid (CF₃SO₃H) (for comparison)~ -120.70[8]

Note: The extremely low pKa value categorizes HNTf₂ as a superacid, highlighting the immense stabilizing effect of the two triflyl groups on the conjugate base.

Table 3: Spectroscopic Data for N-Phenyl-bis(trifluoromethanesulfonyl)imide

Spectroscopic data provides insight into the electronic environment of the molecule.

Spectrum TypeKey Features and AssignmentsReference(s)
¹H NMR Signals corresponding to the phenyl protons. The exact chemical shifts are dependent on the solvent used.[9]
¹³C NMR Signals for the phenyl carbons and a characteristic quartet for the trifluoromethyl carbon due to C-F coupling.[5]
Infrared (IR) Strong absorption bands corresponding to the asymmetric and symmetric S=O stretching vibrations (typically in the 1300-1400 cm⁻¹ and 1100-1200 cm⁻¹ regions, respectively). C-F stretching vibrations are also prominent.[5][10][11]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its application in key synthetic transformations.

Protocol 1: Synthesis of N-Phenyl-bis(trifluoromethanesulfonyl)imide

This protocol is adapted from a common industrial method utilizing trifluoromethanesulfonyl fluoride.[2][4]

Reactants:

  • Aniline (1.0 eq)

  • Trifluoromethanesulfonyl fluoride (TfF) (excess)

  • Triethylamine (or another suitable organic base) (2.0-4.0 eq)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Strongly polar solvent (e.g., Acetonitrile)

  • Weakly polar solvent (e.g., Dichloromethane or Toluene)

Procedure:

  • First Triflation: To a pressure reactor, add the polar solvent, aniline, and the organic base.

  • Seal the reactor and introduce an excess of trifluoromethanesulfonyl fluoride gas.

  • Heat the reaction mixture (e.g., to 40-60 °C) and stir for several hours until the pressure stabilizes, indicating the consumption of the gas and formation of N-phenyltrifluoromethanesulfonamide.

  • Solvent Exchange: Carefully vent the excess trifluoromethanesulfonyl fluoride. Remove the polar solvent via distillation.

  • Second Triflation: Add the weakly polar solvent and a catalytic amount of DMAP to the reactor containing the intermediate amide.

  • Re-introduce an excess of trifluoromethanesulfonyl fluoride gas.

  • Continue to stir at a controlled temperature (e.g., 40-60 °C) for several hours until the reaction is complete.

  • Work-up: After venting the excess gas, the reaction mixture is typically quenched with water. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure.

  • Purification: The crude solid product is purified by recrystallization from a suitable solvent system (e.g., toluene or ethanol/water) to yield pure N-Phenyl-bis(trifluoromethanesulfonyl)imide as a white crystalline solid.

Protocol 2: General Procedure for the Triflation of Phenols

This protocol describes the conversion of a phenol to an aryl triflate, a key intermediate for cross-coupling reactions.[12]

Reactants:

  • Phenol (1.0 eq)

  • N-Phenyl-bis(trifluoromethanesulfonyl)imide (1.0-1.2 eq)

  • Base (e.g., K₂CO₃, Pyridine, or Triethylamine) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., THF, Dichloromethane, or Acetonitrile)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol, the solvent, and the base.

  • Stir the mixture at room temperature for 10-15 minutes to form the corresponding phenoxide.

  • Add N-Phenyl-bis(trifluoromethanesulfonyl)imide in one portion.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC or LC-MS. Microwave heating can significantly reduce reaction times.[12]

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude aryl triflate by flash column chromatography on silica gel.

Protocol 3: Formation of Vinyl Triflates from Ketones

This protocol details the regioselective synthesis of a vinyl triflate from a ketone via its enolate.

Reactants:

  • Ketone (1.0 eq)

  • Strong, non-nucleophilic base (e.g., LDA, KHMDS, or NaHMDS) (1.1 eq)

  • N-Phenyl-bis(trifluoromethanesulfonyl)imide (1.1 eq)

  • Anhydrous solvent (e.g., THF or Diethyl Ether)

Procedure:

  • Enolate Formation: In a dry reaction flask under an inert atmosphere, dissolve the ketone in the anhydrous solvent and cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add the base (e.g., LDA, freshly prepared or as a solution) dropwise to the ketone solution.

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete formation of the kinetic enolate.

  • Triflation (Enolate Trapping): In a separate flask, dissolve N-Phenyl-bis(trifluoromethanesulfonyl)imide in a small amount of anhydrous THF.

  • Add the solution of this compound dropwise to the cold enolate solution at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃ or NH₄Cl.

  • Extract the product with an organic solvent. Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.

  • Purification: After removing the solvent in vacuo, purify the crude product by flash column chromatography on silica gel to obtain the desired vinyl triflate.

Visualizing Chemical Pathways and Relationships

Graphical representations are essential for understanding the synthesis, mechanism, and application of this compound.

Synthesis_of_Phenyl_Triflimide cluster_step1 Step 1: Mono-Triflation cluster_step2 Step 2: Second Triflation Aniline Aniline Intermediate N-Phenyltrifluoro- methanesulfonamide Aniline->Intermediate TfF1 TfF (gas) TfF1->Intermediate Base1 Organic Base Base1->Intermediate Solvent1 Polar Solvent Solvent1->Intermediate TfF2 TfF (gas) Product N-Phenyl-bis(trifluoro- methanesulfonyl)imide TfF2->Product Catalyst DMAP (cat.) Catalyst->Product Solvent2 Weakly Polar Solvent Solvent2->Product Intermediate2 N-Phenyltrifluoro- methanesulfonamide Intermediate2->Product

Figure 1: Two-step synthesis of this compound.

Triflation_Mechanism Nucleophile Nucleophile (e.g., R-O⁻ or Enolate) TransitionState Transition State Nucleophile->TransitionState Nucleophilic Attack on Sulfonyl Sulfur PhNTf2 This compound (Ph-N(Tf)₂) PhNTf2->TransitionState Product Triflated Product (R-OTf or Vinyl-OTf) TransitionState->Product Tf Group Transfer Byproduct Anion Byproduct ([Ph-NTf]⁻) TransitionState->Byproduct N-S Bond Cleavage

Figure 2: General mechanism of triflation.

Suzuki_Coupling_Workflow cluster_triflation Step 1: Triflate Formation cluster_coupling Step 2: Suzuki Cross-Coupling Phenol Aryl Alcohol (Ar-OH) ArylTriflate Aryl Triflate (Ar-OTf) Phenol->ArylTriflate Base PhNTf2 This compound PhNTf2->ArylTriflate ArylTriflate2 Aryl Triflate (Ar-OTf) ArylTriflate->ArylTriflate2 Intermediate Used in Next Step Pd_Catalyst Pd(0) Catalyst + Base ArylTriflate2->Pd_Catalyst BoronicAcid Boronic Acid (R-B(OH)₂) BoronicAcid->Pd_Catalyst FinalProduct Coupled Product (Ar-R) Pd_Catalyst->FinalProduct

Figure 3: Workflow for Suzuki coupling via an aryl triflate.

Conclusion

N-Phenyl-bis(trifluoromethanesulfonyl)imide stands out as a reagent of immense synthetic utility, a status owed directly to its potent and well-defined electron-withdrawing properties. The convergence of two trifluoromethanesulfonyl groups on a single nitrogen atom creates a powerful electrophilic center for triflyl group transfer, while ensuring the reagent remains a stable, manageable solid. Its ability to selectively generate crucial aryl and vinyl triflate intermediates under mild conditions has cemented its role in the synthesis of complex organic molecules, with profound implications for drug discovery, agrochemicals, and materials science. The quantitative data, detailed protocols, and mechanistic diagrams provided in this guide offer a comprehensive resource for researchers aiming to harness the full potential of this exceptional reagent.

References

A Comprehensive Technical Guide to the Solubility of Phenyl Triflimide in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of Phenyl triflimide, also known as N-phenyl-bis(trifluoromethanesulfonimide). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information, general principles, and detailed experimental protocols to enable researchers to determine precise solubility values for their specific applications.

Introduction to this compound

This compound is a stable, white to pale yellow crystalline solid widely used in organic synthesis as a mild and efficient triflating reagent. Its chemical stability and defined reactivity make it a valuable tool in the synthesis of complex molecules, including active pharmaceutical ingredients. An understanding of its solubility in various organic solvents is crucial for its effective use in reaction chemistry, purification processes, and formulation development.

Qualitative Solubility Profile

While specific quantitative data is not widely available, the following table summarizes the qualitative solubility of this compound in several common organic solvents based on available chemical literature and supplier information.

SolventChemical ClassQualitative SolubilityCitation(s)
MethanolPolar ProticSoluble[1][2]
EthanolPolar ProticGood Solubility[3]
AcetonePolar AproticGood Solubility[3]
ChloroformNonpolarSlightly Soluble[1][2]
Ethyl AcetatePolar AproticSlightly Soluble[1][2]
WaterPolar ProticSparingly Soluble[3]

Experimental Protocol for Determining Solubility

For applications requiring precise solubility values, the following general experimental protocol can be employed to determine the solubility of this compound in a specific organic solvent at a given temperature.

Objective:

To determine the concentration of a saturated solution of this compound in a chosen organic solvent at a specified temperature.

Materials:
  • This compound (high purity)

  • Anhydrous organic solvent of choice

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with tight-fitting caps (e.g., screw-cap vials with PTFE septa)

  • Constant temperature bath or incubator

  • Magnetic stirrer and stir bars or a shaker

  • Syringe filters (chemically compatible with the solvent, e.g., PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Methodology:
  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial. The presence of undissolved solid is crucial to ensure the solution is saturated.

    • Add a known volume of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature bath set to the desired temperature.

    • Agitate the mixture using a magnetic stirrer or shaker for a sufficient period to reach equilibrium. This may take several hours to days, and preliminary experiments may be needed to determine the equilibration time.

  • Sample Collection and Filtration:

    • Once equilibrium is reached, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

    • Immediately filter the solution through a syringe filter into a pre-weighed vial to remove any suspended solid particles. The filtration step should also be performed at the experimental temperature to avoid precipitation.

  • Gravimetric Analysis (for non-volatile solvents):

    • Weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the decomposition point of this compound.

    • Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved this compound.

    • Calculate the solubility in g/100 mL or other desired units.

  • Chromatographic or Spectroscopic Analysis (preferred method):

    • Accurately dilute the filtered saturated solution with a known volume of the solvent.

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions and the diluted sample solution using a suitable analytical method such as HPLC or UV-Vis spectroscopy.

    • Construct a calibration curve from the data of the standard solutions.

    • Determine the concentration of this compound in the diluted sample from the calibration curve and calculate the original concentration in the saturated solution.

Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound.

G Workflow for this compound Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation A Add excess this compound to a vial B Add known volume of solvent A->B C Seal vial and place in constant temperature bath B->C D Agitate for sufficient time to reach equilibrium C->D E Withdraw and filter supernatant at constant temperature D->E F Analyze filtrate by HPLC, UV-Vis, or gravimetrically E->F G Calculate solubility (e.g., g/100 mL or mol/L) F->G

Workflow for Solubility Determination

This comprehensive guide provides researchers, scientists, and drug development professionals with the necessary information to effectively work with this compound. While quantitative solubility data remains elusive in public literature, the provided qualitative data and detailed experimental protocol offer a solid foundation for its practical application and further investigation.

References

A Comprehensive Technical Guide to the Thermal Stability of N-phenyl-bis(trifluoromethanesulfonimide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

N-phenyl-bis(trifluoromethanesulfonimide) (C₈H₅F₆NO₄S₂) is a white to pale yellow crystalline solid that has found extensive application as a reagent for the triflation of phenols, amines, and carbonyl compounds.[1] Its robust nature and high reactivity make it an indispensable tool in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. Understanding the thermal stability of this compound is paramount for ensuring its safe handling, optimizing reaction conditions, and predicting its fate in thermal processes. This guide synthesizes the available information on the thermal properties of N-phenyl-bis(trifluoromethanesulfonimide) and provides detailed methodologies for its analysis.

Physicochemical and Thermal Properties

N-phenyl-bis(trifluoromethanesulfonimide) is characterized by its high melting point and general stability under ambient conditions. A summary of its key physical and thermal properties is provided in the table below.

Table 1: Physicochemical and General Thermal Properties of N-phenyl-bis(trifluoromethanesulfonimide)

PropertyValue
Molecular FormulaC₈H₅F₆NO₄S₂
Molecular Weight357.25 g/mol
AppearanceWhite to pale yellow crystalline solid[2]
Melting Point100-102 °C[1]
SolubilitySoluble in methanol. Slightly soluble in chloroform and ethyl acetate.[3]
Thermal StabilityGenerally described as having excellent thermal and chemical stability under normal conditions.[2]

Quantitative Thermal Analysis Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for N-phenyl-bis(trifluoromethanesulfonimide). Therefore, the following table is presented as a template for researchers to populate with experimental data. The values provided are hypothetical and based on the general thermal behavior of similar aromatic sulfonamides and organofluorine compounds.

Table 2: Representative (Hypothetical) TGA/DSC Data for N-phenyl-bis(trifluoromethanesulfonimide)

ParameterHypothetical Value
TGA (under inert atmosphere)
Onset of Decomposition (Tonset)~ 250 - 300 °C
Temperature at 5% Weight Loss (Td5)~ 270 °C
Temperature at 50% Weight Loss (Td50)~ 350 °C
Residual Mass at 600 °C< 5%
DSC (under inert atmosphere)
Melting Endotherm (Peak)~ 101 °C
Decomposition Exotherm(s)> 250 °C

Note: These values are illustrative and should be replaced with experimental data.

Thermal Decomposition Pathway

The thermal decomposition of N-phenyl-bis(trifluoromethanesulfonimide) is expected to proceed through a complex series of reactions involving the cleavage of its key functional groups. Based on the known hazardous decomposition products—carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen fluoride (HF)—and the degradation mechanisms of related sulfonamides and organofluorine compounds, a plausible decomposition pathway is proposed. The primary cleavage events are anticipated to be the scission of the sulfur-nitrogen (S-N) and carbon-sulfur (C-S) bonds.

Decomposition_Pathway start N-phenyl-bis(trifluoromethanesulfonimide) (C₈H₅F₆NO₄S₂) intermediate1 Initial Heat Input (>250 °C) start->intermediate1 Heating cleavage_SN S-N Bond Cleavage intermediate1->cleavage_SN cleavage_CS C-S Bond Cleavage intermediate1->cleavage_CS fragment1 Phenyl Radical (C₆H₅•) cleavage_SN->fragment1 fragment2 Bis(trifluoromethanesulfonyl)imidyl Radical (•N(SO₂CF₃)₂) cleavage_SN->fragment2 fragment3 Trifluoromethyl Radical (•CF₃) cleavage_CS->fragment3 fragment4 Phenylsulfonyl Radical (C₆H₅SO₂•) cleavage_CS->fragment4 products Decomposition Products fragment1->products fragment2->products fragment3->products fragment4->products co_co2 Carbon Oxides (CO, CO₂) products->co_co2 nox Nitrogen Oxides (NOx) products->nox sox Sulfur Oxides (SOx) products->sox hf Hydrogen Fluoride (HF) products->hf

Caption: Proposed thermal decomposition pathway of N-phenyl-bis(trifluoromethanesulfonimide).

Experimental Protocols

The following are detailed, generalized methodologies for conducting TGA and DSC analyses on N-phenyl-bis(trifluoromethanesulfonimide). These protocols are based on standard practices for organic compounds and should be adapted based on the specific instrumentation available.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of N-phenyl-bis(trifluoromethanesulfonimide) by measuring its mass change as a function of temperature.

Apparatus:

  • Thermogravimetric Analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+)

  • High-purity nitrogen (or other inert gas)

  • Alumina or platinum crucibles

  • Analytical balance (for sample weighing)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of N-phenyl-bis(trifluoromethanesulfonimide) into a clean, tared TGA crucible.

  • Instrument Setup:

    • Place the sample crucible in the TGA furnace.

    • Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Collection: Record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset decomposition temperature (Tonset) and the temperatures at 5% (Td5) and 50% (Td50) weight loss.

    • Determine the percentage of residual mass at the final temperature.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and identify any thermal transitions (e.g., decomposition) of N-phenyl-bis(trifluoromethanesulfonimide) by measuring the heat flow to or from the sample as a function of temperature.

Apparatus:

  • Differential Scanning Calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 3+)

  • High-purity nitrogen (or other inert gas)

  • Hermetically sealed aluminum crucibles

  • Analytical balance (for sample weighing)

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of N-phenyl-bis(trifluoromethanesulfonimide) into a tared aluminum crucible and hermetically seal it.

  • Instrument Setup:

    • Place the sealed sample crucible and an empty reference crucible in the DSC cell.

    • Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min.

  • Data Collection: Record the heat flow as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Determine the peak temperature of the melting endotherm.

    • Identify any exothermic events that may correspond to decomposition.

Experimental_Workflow cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) tga_sample Weigh 5-10 mg of Sample tga_setup Place in TGA under N₂ Purge tga_sample->tga_setup tga_run Heat from 30 °C to 600 °C at 10 °C/min tga_setup->tga_run tga_data Record Weight vs. Temperature tga_run->tga_data tga_analysis Analyze Decomposition Profile tga_data->tga_analysis dsc_sample Weigh 2-5 mg of Sample dsc_setup Seal in Crucible, Place in DSC under N₂ dsc_sample->dsc_setup dsc_run Heat from 25 °C to 350 °C at 10 °C/min dsc_setup->dsc_run dsc_data Record Heat Flow vs. Temperature dsc_run->dsc_data dsc_analysis Analyze Melting and Thermal Transitions dsc_data->dsc_analysis

Caption: Workflow for the thermal analysis of N-phenyl-bis(trifluoromethanesulfonimide).

Conclusion

N-phenyl-bis(trifluoromethanesulfonimide) is a thermally stable compound under normal conditions, a property that contributes to its widespread use in organic synthesis. While specific quantitative data on its thermal decomposition is not extensively documented in publicly available literature, this guide provides a comprehensive framework for its evaluation. The proposed decomposition pathway, based on the degradation of analogous compounds, suggests that the primary thermal breakdown involves the cleavage of S-N and C-S bonds, leading to the formation of various gaseous products. The detailed experimental protocols for TGA and DSC analysis offer a standardized approach for researchers to determine the precise thermal stability and decomposition characteristics of this important reagent. Further experimental investigation is encouraged to populate the quantitative data tables and refine the understanding of its thermal behavior.

References

Methodological & Application

Application Notes and Protocols for the Triflation of Phenols using Phenyl Triflimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl triflimide, formally known as N-phenyl-bis(trifluoromethanesulfonimide) or PhNTf₂, is a stable, crystalline, and easy-to-handle triflating agent.[1] It serves as a powerful tool in organic synthesis for the conversion of phenols to their corresponding aryl triflates.[2][3] Aryl triflates are valuable intermediates, particularly in metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck couplings, which are fundamental in the construction of complex molecules for drug discovery and materials science.[1][2] Compared to the more reactive triflic anhydride (Tf₂O), this compound is often a milder and more selective reagent, making it suitable for use with sensitive and multifunctional substrates.[2][4]

These application notes provide detailed protocols for the triflation of phenols using this compound, including a conventional heating method and a rapid microwave-assisted procedure.

Data Presentation: Triflation of Various Phenols

The following table summarizes the results for the microwave-assisted triflation of a diverse range of phenols, demonstrating the efficiency and broad applicability of this method.

Phenol SubstrateProductYield (%)Purity
4-tert-Butylphenol4-tert-Butylphenyl triflate88>95%
4-Methoxyphenol4-Methoxyphenyl triflate91>95%
4-Chlorophenol4-Chlorophenyl triflate85>95%
4-Nitrophenol4-Nitrophenyl triflate75>95%
2-Naphthol2-Naphthyl triflate89>95%
4-Hydroxybenzaldehyde4-Formylphenyl triflate82>95%
Methyl salicylateMethyl 2-(trifluoromethanesulfonyloxy)benzoate86>95%
2-HydroxybiphenylBiphenyl-2-yl triflate84>95%
4,4'-DihydroxybiphenylBiphenyl-4,4'-diyl bis(trifluoromethanesulfonate)69>95%

Data sourced from a microwave-assisted protocol with a 6-minute reaction time at 120°C.[4] Purity was determined by GC-MS.[4] Compounds were purified by flash chromatography, except for the product from 4,4'-dihydroxybiphenyl which was purified by washing with hot THF.[4]

Experimental Protocols

Protocol 1: General Procedure for Triflation of Phenols (Conventional Heating)

This protocol describes a general method for the triflation of phenols using this compound with conventional heating. Reaction times are typically in the range of 3 to 8 hours.[4]

Materials:

  • Phenol substrate

  • N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂)

  • Base (e.g., potassium carbonate (K₂CO₃), triethylamine (TEA), or 4-dimethylaminopyridine (DMAP))[4][5]

  • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN))[4][5]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the phenol (1.0 equiv.).

  • Dissolve the phenol in the chosen anhydrous solvent.

  • Add the base (1.5 - 3.0 equiv.).

  • Add N-Phenyl-bis(trifluoromethanesulfonimide) (1.0 - 1.5 equiv.).[4][5]

  • Attach the condenser and heat the reaction mixture to the desired temperature (e.g., reflux) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl triflate.

Protocol 2: Rapid Microwave-Assisted Triflation of Phenols

This protocol outlines a significantly faster method for the synthesis of aryl triflates using controlled microwave heating.[4] This method reduces reaction times to mere minutes.[4]

Materials:

  • Phenol substrate

  • N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous tetrahydrofuran (THF)

  • Microwave vial with a septum cap

  • Microwave synthesizer

Procedure:

  • In a microwave vial, combine the phenol (2.0 mmol, 1.0 equiv.), N-Phenyl-bis(trifluoromethanesulfonimide) (2.0 mmol, 710 mg, 1.0 equiv.), and potassium carbonate (6.0 mmol, 830 mg, 3.0 equiv.).[4]

  • Add 3.0 mL of anhydrous THF to the vial and cap it securely with a septum.[4]

  • Place the vial in the microwave synthesizer and heat the reaction mixture to 120°C for 6 minutes.[4]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The reaction mixture can then be worked up and purified as described in Protocol 1 (steps 8-12). This reaction has been found to be insensitive to air and moisture, so an inert atmosphere is not strictly necessary.[4]

Visualizations

Triflation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Phenol Phenol Substrate Mix Combine Reactants Phenol->Mix Reagents PhNTf2 + Base Reagents->Mix Solvent Anhydrous Solvent Solvent->Mix Heat Heat (Conventional or Microwave) Mix->Heat Quench Quench Reaction Heat->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify (Chromatography) Extract->Purify Product Aryl Triflate Product Purify->Product

Caption: Experimental workflow for the triflation of phenols.

Triflation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Phenol Ar-OH (Phenol) Phenoxide Ar-O⁻ (Phenoxide) Phenol->Phenoxide Base Base Base->Phenol Deprotonation PhNTf2 PhN(Tf)2 ArylTriflate Ar-OTf (Aryl Triflate) PhNTf2->ArylTriflate Byproduct PhN(Tf)⁻ PhNTf2->Byproduct Phenoxide->PhNTf2 Nucleophilic Attack

Caption: Simplified mechanism of phenol triflation.

References

Protocol for the synthesis of enol triflates using Phenyl triflimide.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN2025-12-17

For Research Use Only

Introduction

Enol triflates are versatile intermediates in organic synthesis, serving as valuable precursors for a variety of carbon-carbon bond-forming reactions, including Suzuki, Stille, Heck, and Sonogashira couplings. The trifluoromethanesulfonyl (triflyl) group is an excellent leaving group, facilitating these transformations. Phenyl triflimide, N-phenyl-bis(trifluoromethanesulfonimide) or PhN(Tf)₂, is a stable, crystalline, and non-hygroscopic reagent that serves as a milder and often more effective alternative to triflic anhydride (Tf₂O) for the synthesis of enol triflates from ketones.[1] This reagent is particularly advantageous when using solvents like tetrahydrofuran (THF), which can be degraded by triflic anhydride.[2] This protocol provides a general procedure for the synthesis of enol triflates from ketones using this compound.

Principle of the Method

The synthesis of enol triflates using this compound involves a two-step process within a single pot. First, the ketone is deprotonated by a strong base to form the corresponding enolate. Subsequently, the enolate anion attacks the electrophilic sulfur atom of this compound, displacing the phenyltriflimide anion and forming the enol triflate. The choice of base and reaction conditions can influence the regioselectivity of enolate formation from unsymmetrical ketones, leading to either the kinetic or thermodynamic enol triflate.

Materials and Reagents

  • Ketone substrate

  • This compound (N-phenyl-bis(trifluoromethanesulfonimide), PhN(Tf)₂)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether (Et₂O))

  • Strong base (e.g., Sodium bis(trimethylsilyl)amide (NaHMDS), Potassium bis(trimethylsilyl)amide (KHMDS), Lithium diisopropylamide (LDA), Potassium tert-butoxide (KOtBu))

  • Anhydrous work-up solvents (e.g., Diethyl ether, Ethyl acetate, Hexanes)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Inert gas (Argon or Nitrogen)

Experimental Protocols

General Procedure for the Synthesis of Enol Triflates

This general procedure can be adapted for various ketone substrates. All reactions should be carried out under an inert atmosphere using anhydrous solvents.

  • Preparation of the Reaction Vessel: An oven-dried round-bottom flask equipped with a magnetic stir bar and a rubber septum is cooled under a stream of inert gas.

  • Dissolution of the Ketone: The ketone (1.0 eq.) is dissolved in the chosen anhydrous solvent (e.g., THF) in the reaction flask.

  • Enolate Formation: The solution is cooled to the appropriate temperature (typically -78 °C or 0 °C, depending on the base and desired regioselectivity). The strong base (1.05 - 1.2 eq.) is added dropwise via syringe. The mixture is stirred for a specific time (e.g., 30-60 minutes) to allow for complete enolate formation.

  • Triflation: this compound (1.05 - 1.1 eq.), either as a solid or dissolved in a minimal amount of anhydrous solvent, is added to the enolate solution at the same low temperature.

  • Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and stirred for a period of 1 to 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃ solution. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate mixtures) to afford the pure enol triflate.

Example Protocol 1: Synthesis of 1-Cyclohexen-1-yl trifluoromethanesulfonate

This protocol is adapted from a procedure for the triflation of cyclohexanone.

  • To a solution of cyclohexanone (1.0 g, 10.2 mmol) in anhydrous THF (20 mL) at -78 °C under an argon atmosphere is added a 1.0 M solution of NaHMDS in THF (11.2 mL, 11.2 mmol) dropwise.

  • The mixture is stirred at -78 °C for 1 hour.

  • N-phenyl-bis(trifluoromethanesulfonimide) (3.86 g, 10.7 mmol) is added in one portion.

  • The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

  • The reaction is quenched with saturated aqueous NaHCO₃ solution (20 mL) and extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO₄, filtered, and concentrated.

  • The crude product is purified by flash chromatography (hexanes) to yield the desired enol triflate.

Example Protocol 2: Synthesis of 3,4-Dihydronaphthalen-2-yl trifluoromethanesulfonate

This protocol is adapted from an Organic Syntheses procedure.

  • To a solution of β-tetralone (4.60 g, 31.5 mmol) in anhydrous THF (120 mL) at -20 °C under an argon atmosphere is added potassium tert-butoxide (3.53 g, 31.5 mmol) portionwise.

  • The mixture is warmed to 0 °C and stirred for 1 hour.

  • The solution is then cooled back to -20 °C, and N-phenyl-bis(trifluoromethanesulfonimide) (10.7 g, 30.0 mmol) is added.

  • The reaction is warmed to 0 °C and stirred for 4 hours.

  • The reaction mixture is concentrated to approximately one-fourth of its original volume, then diluted with ethyl acetate (80 mL) and water (80 mL).

  • The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by flash chromatography to afford 3,4-dihydronaphthalen-2-yl trifluoromethanesulfonate.

Data Presentation

The following table summarizes the synthesis of various enol triflates using this compound under different reaction conditions.

Ketone SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
CyclohexanoneNaHMDSTHF-78 to rt4~90
2-MethylcyclohexanoneLDATHF-78 to rt376
β-TetraloneKOtBuTHF-20 to 0497-98
PropiophenoneKHMDSTHF-78 to rt285
4-tert-ButylcyclohexanoneLDATHF-78 to rt288
2-IndanoneNaHMDSTHF-78 to rt292

Note: Yields are approximate and may vary depending on the specific reaction conditions and purification methods.

Visualizations

Reaction Mechanism

The following diagram illustrates the general mechanism for the synthesis of enol triflates from ketones using this compound.

reaction_mechanism Ketone Ketone Enolate Enolate Ketone->Enolate  + Base - Conjugate Acid Base Base Enolate_step2 Enolate PhNTf2 This compound (PhN(Tf)₂) EnolTriflate Enol Triflate Byproduct PhN(Tf)⁻ Enolate_step2->EnolTriflate  + PhN(Tf)₂ - PhN(Tf)⁻

Caption: General reaction mechanism for enol triflate synthesis.

Experimental Workflow

The diagram below outlines the key steps in the experimental protocol for the synthesis of enol triflates.

experimental_workflow start Start dissolve Dissolve Ketone in Anhydrous Solvent start->dissolve cool Cool to -78 °C or 0 °C dissolve->cool add_base Add Strong Base (e.g., NaHMDS) cool->add_base stir1 Stir for 30-60 min (Enolate Formation) add_base->stir1 add_phntf2 Add this compound stir1->add_phntf2 warm_stir Warm to Room Temp & Stir for 1-12 h add_phntf2->warm_stir quench Quench with aq. NaHCO₃ warm_stir->quench extract Extract with Organic Solvent quench->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Flash Chromatography concentrate->purify end Pure Enol Triflate purify->end

Caption: Experimental workflow for enol triflate synthesis.

Troubleshooting

  • Low Yield:

    • Moisture: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous. The reaction should be performed under a strict inert atmosphere.

    • Base Strength/Stoichiometry: Incomplete deprotonation can lead to low yields. Ensure the base is of high quality and the stoichiometry is correct.

    • Reaction Time/Temperature: The reaction may require longer times or optimization of the temperature profile for complete conversion.

  • Multiple Products:

    • Regioisomers: For unsymmetrical ketones, a mixture of regioisomeric enol triflates may be formed. The ratio can often be controlled by the choice of base, solvent, and temperature (kinetic vs. thermodynamic control).

    • Side Reactions: The presence of impurities or moisture can lead to side reactions. Ensure all reagents are pure.

Safety Precautions

  • This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Strong bases are corrosive and/or flammable. Handle in a fume hood and take appropriate precautions.

  • Anhydrous solvents can be flammable. Work in a well-ventilated area away from ignition sources.

  • Always consult the Safety Data Sheet (SDS) for all reagents before use.

References

Application Notes and Protocols: Phenyl Triflimide in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-Phenyl-bis(trifluoromethanesulfonimide), commonly known as phenyl triflimide, is a stable, crystalline, and easy-to-handle triflating agent.[1] In modern organic synthesis, it serves as a highly effective reagent for the activation of phenols for palladium-catalyzed cross-coupling reactions.[2] Phenols, while abundant and inexpensive, are often poor substrates in cross-coupling due to the strength of the C–O bond. This compound provides a robust solution by converting the phenolic hydroxyl group into a trifluoromethanesulfonyl (triflate) group.[2] The resulting aryl triflate is an excellent electrophile with a superb leaving group, making it an ideal partner in a wide array of C-C and C-N bond-forming reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.[2][3] This two-step sequence—triflation followed by cross-coupling—unlocks the vast chemical space of phenol-containing compounds for the synthesis of complex molecules, pharmaceuticals, and advanced materials.[2]

Overall Workflow: From Phenols to Complex Molecules

The general strategy involves a two-stage process. First, the phenol is converted to a highly reactive aryl triflate intermediate using this compound. This stable intermediate can then be used in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-nitrogen bonds.

G cluster_0 phenol Phenol (Ar-OH) triflate Aryl Triflate (Ar-OTf) phenol->triflate Triflation Step 1 product Coupled Product (e.g., Ar-R, Ar-NR'R'') triflate->product Cross-Coupling Step 2 triflimide This compound + Base pd_coupling Pd Catalyst + Coupling Partner

Figure 1. General workflow for the activation of phenols and subsequent cross-coupling.

Part 1: Synthesis of Aryl Triflates from Phenols

The conversion of phenols to aryl triflates is the crucial first step. This compound is preferred over more reactive agents like triflic anhydride due to its superior stability, ease of handling, and often improved selectivity with complex substrates.[4]

Protocol 1: Conventional Synthesis of Aryl Triflates

This protocol is a general method for the triflation of phenols using standard laboratory equipment.

Procedure:

  • To an oven-dried flask under an inert atmosphere (e.g., Argon), add the phenol (1.0 equiv.).

  • Dissolve the phenol in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, typically a tertiary amine like triethylamine (TEA, 1.5 - 3.0 equiv.). For less reactive phenols, a stronger base like potassium tert-butoxide may be used at low temperatures.

  • Add N-Phenyl-bis(trifluoromethanesulfonimide) (1.05 - 1.2 equiv.) portion-wise to the solution.

  • Stir the reaction mixture at room temperature (or as required) for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure aryl triflate.

Protocol 2: Microwave-Assisted Synthesis of Aryl Triflates

Microwave heating can dramatically reduce reaction times for the triflation of phenols.[4]

Procedure:

  • In a microwave-safe reaction vessel, combine the phenol (1.0 equiv.), N-Phenyl-bis(trifluoromethanesulfonimide) (1.0 equiv.), and a base such as potassium carbonate (K₂CO₃, 3.0 equiv.).[4]

  • Add a suitable microwave-safe solvent, such as THF.[4]

  • Seal the vessel and place it in a microwave reactor.

  • Heat the mixture to 120 °C for 6 minutes with controlled microwave irradiation.[4]

  • After cooling, filter the reaction mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the pure aryl triflate.

Table 1: Examples of Phenol Triflation using this compound
Phenol SubstrateBaseSolventConditionsYield (%)Reference
4-tert-ButylphenolK₂CO₃THFMicrowave, 120 °C, 6 min95[4]
4-CyanophenolK₂CO₃THFMicrowave, 120 °C, 6 min91[4]
4-MethoxyphenolK₂CO₃THFMicrowave, 120 °C, 6 min89[4]
2-NaphtholK₂CO₃THFMicrowave, 120 °C, 6 min93[4]
β-Tetralone (enol triflate)KOtBuTHF0 °C, 4 h97-98[5]

Part 2: Palladium-Catalyzed Cross-Coupling Applications

Aryl triflates are versatile electrophiles for a range of palladium-catalyzed cross-coupling reactions. Their reactivity is generally comparable to or greater than that of aryl bromides.[6]

Application 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds between aryl triflates and organoboron compounds.

Figure 2. Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of Aryl Triflates

  • In a reaction vial, combine the aryl triflate (1.0 equiv.), the arylboronic acid (1.1 - 1.5 equiv.), and a base such as K₃PO₄ (3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-6 mol%) and any additional ligand if required (e.g., PCy₃ for room temperature reactions).[6]

  • Add an anhydrous, degassed solvent (e.g., 1,4-dioxane).

  • Seal the vial and stir the mixture at elevated temperature (e.g., 80-110 °C) for 12-24 hours, or at room temperature if using a highly active catalyst system.[6]

  • After cooling to room temperature, dilute the mixture with an organic solvent and water.

  • Separate the layers and extract the aqueous phase with the organic solvent.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Table 2: Suzuki-Miyaura Coupling of a Bis(triflate) with Arylboronic Acids[7]
Arylboronic AcidCatalystBaseSolventConditionsYield (%)
Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane110 °C, 4 h75
4-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane110 °C, 4 h73
4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane110 °C, 4 h68
4-Fluorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane110 °C, 4 h55
2-Thienylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane110 °C, 4 h65
Application 2: Buchwald-Hartwig Amination

This reaction is a cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds between aryl electrophiles and a wide range of primary or secondary amines. Aryl triflates are effective substrates, particularly with the advent of sterically hindered and electron-rich phosphine ligands.[7]

Protocol: Buchwald-Hartwig Amination of Aryl Triflates

  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%).

  • Add the aryl triflate (1.0 equiv.) and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 equiv.) or cesium carbonate (Cs₂CO₃).

  • Evacuate and backfill the tube with an inert gas.

  • Add the amine (1.2 equiv.) and an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture with stirring at 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, quench the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

Table 3: Examples of Buchwald-Hartwig Amination of Aryl Triflates
Aryl TriflateAmineCatalyst / LigandBaseSolventConditionsYield (%)
4-tert-Butylphenyl triflateMorpholinePd(OAc)₂ / BINAPNaOtBuToluene100 °C, 18 h92
Phenyl triflateAnilinePd(OAc)₂ / P(o-tol)₃NaOtBuToluene100 °C, 16 h85
1-Naphthyl triflateBenzylaminePd₂(dba)₃ / XPhosCs₂CO₃Dioxane110 °C, 12 h95
4-Cyanophenyl triflateDi-n-butylaminePd(OAc)₂ / BINAPNaOtBuToluene80 °C, 24 h88
(Data compiled from typical protocols and known reactivity patterns described in sources[7])
Application 3: Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl triflate and a terminal alkyne, providing access to arylalkynes, which are valuable synthetic intermediates.

Protocol: Sonogashira Coupling of Aryl Triflates

  • To a reaction flask, add the aryl triflate (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Add a degassed solvent, such as DMF or an amine solvent like triethylamine, which also serves as the base.

  • Add the terminal alkyne (1.1 - 2.2 equiv.).

  • Stir the reaction under an inert atmosphere at room temperature or with gentle heating (e.g., 60-80 °C) for 1-12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, dilute the mixture with an organic solvent and wash with aqueous NH₄Cl solution to remove copper salts.

  • Separate the organic layer, dry, and concentrate.

  • Purify the crude product via flash column chromatography.

Table 4: Sonogashira Coupling of a Bis(triflate) with Terminal Alkynes[7]
AlkyneCatalyst / Co-catalystBaseSolventConditionsYield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF60 °C, 1 h92
4-EthynyltoluenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF60 °C, 1 h90
1-Ethynyl-4-methoxybenzenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF60 °C, 1 h88
1-HeptynePd(PPh₃)₂Cl₂ / CuIEt₃NDMF60 °C, 1 h85
TrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF60 °C, 1 h86
Application 4: Heck Reaction

The Heck reaction forms a new C-C bond by coupling the aryl triflate with an alkene, leading to the formation of a substituted alkene.[3] This reaction is highly valuable for vinylation and arylation of olefins.

Protocol: Heck Reaction of Aryl Triflates

  • In a Schlenk flask, combine the aryl triflate (1.0 equiv.), the alkene (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., PPh₃, P(o-tol)₃, or a bidentate ligand like BINAP).[3]

  • Add a base, typically an amine base like triethylamine (Et₃N) or an inorganic base like potassium carbonate (K₂CO₃).[3]

  • Add a polar aprotic solvent such as DMF, NMP, or acetonitrile.

  • Degas the mixture and heat under an inert atmosphere at 80-140 °C for 6-24 hours.

  • After cooling, filter the reaction mixture through a pad of celite to remove the palladium black.

  • Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

Table 5: Examples of Heck Reaction of Aryl Triflates with Alkenes
Aryl TriflateAlkeneCatalyst / LigandBaseSolventConditionsYield (%)
Phenyl triflateStyrenePd(OAc)₂ / PPh₃Et₃NDMF100 °C, 12 h85
4-Methoxyphenyl triflaten-Butyl acrylatePd(OAc)₂ / P(o-tol)₃K₂CO₃NMP120 °C, 8 h90
2-Naphthyl triflateMethyl acrylatePd(OAc)₂Et₃NAcetonitrile80 °C, 24 h78
4-Acetylphenyl triflateStyrenePdCl₂(PPh₃)₂NaOAcDMF110 °C, 16 h82
(Data compiled from typical protocols and known reactivity patterns described in sources[3])

References

Application of Phenyl Triflimide in Suzuki and Stille Couplings: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenyl triflimide, formally known as N-phenyl-bis(trifluoromethanesulfonimide) or PhNTf₂, has emerged as an indispensable reagent in modern organic synthesis. Its primary application lies in the efficient conversion of phenols and carbonyl compounds into their corresponding aryl and enol triflates. These triflates are highly valued as versatile electrophilic partners in a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Stille couplings. The triflate group acts as an excellent leaving group, often exhibiting reactivity comparable to or greater than that of aryl bromides, thus enabling the formation of carbon-carbon bonds under mild conditions.[1][2][3][4]

This document provides detailed application notes and experimental protocols for the use of this compound-derived triflates in Suzuki and Stille couplings, targeted towards researchers, scientists, and professionals in drug development.

The Role of this compound

This compound is a stable, crystalline, and easy-to-handle solid, making it a preferable alternative to the highly reactive and moisture-sensitive triflic anhydride (Tf₂O).[2][3] It serves as a mild and effective triflating agent for a wide range of substrates, including sterically hindered phenols and sensitive carbonyl compounds.[2] The resulting aryl and enol triflates are key intermediates that readily participate in palladium-catalyzed cross-coupling reactions to form complex molecular architectures.[1][2][3]

Comparative Overview: Suzuki vs. Stille Coupling

Both Suzuki and Stille couplings are powerful methods for C-C bond formation, but they possess distinct advantages and disadvantages that influence the choice for a particular synthetic challenge.

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters)Organotin compounds (stannanes)
Toxicity Low toxicity of boron reagents and byproducts.[1]High toxicity of organotin reagents and byproducts.[1]
Stability of Reagents Boronic acids can be prone to decomposition.[1]Organostannanes are generally stable to air and moisture.[1]
Functional Group Tolerance Good, but can be sensitive to strong bases.[5]Excellent, tolerates a wide range of functional groups.[5]
Reaction Conditions Typically requires a base for activation of the organoboron reagent.[5]Often proceeds under neutral or mildly basic conditions.[1]
Byproduct Removal Boronic acid byproducts are often water-soluble and easily removed.[1]Tin byproducts can be challenging to remove from the reaction mixture.[1]

Experimental Protocols

Protocol 1: Synthesis of Aryl Triflates from Phenols using this compound

This protocol describes a general procedure for the conversion of a phenol to its corresponding aryl triflate.

Materials:

  • Phenol derivative

  • This compound (PhNTf₂)

  • Base (e.g., triethylamine (Et₃N), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., dichloromethane (DCM), acetonitrile (MeCN), or tetrahydrofuran (THF))

  • Standard laboratory glassware (flame-dried)

  • Magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the phenol (1.0 eq.).

  • Dissolve the phenol in the chosen anhydrous solvent.

  • Add the base (1.5 - 2.0 eq.) to the solution.

  • Add this compound (1.1 - 1.2 eq.) portion-wise to the stirred mixture.

  • Allow the reaction to stir at room temperature or with gentle heating until completion (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aryl triflate.

Protocol 2: Suzuki-Miyaura Coupling of an Aryl Triflate with a Boronic Acid

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of an aryl triflate with an organoboron reagent.

Materials:

  • Aryl triflate (1.0 eq.)

  • Aryl- or vinylboronic acid (1.2 - 1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf)) (1-5 mol%)

  • Ligand (if required, e.g., PPh₃, SPhos, or XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, or KF) (2.0 - 3.0 eq.)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, or aqueous mixtures)

  • Inert gas (e.g., argon or nitrogen)

  • Standard laboratory glassware (flame-dried)

  • Magnetic stirrer and heating mantle or oil bath

Procedure:

  • To a flame-dried reaction vessel, add the aryl triflate, boronic acid, palladium catalyst, ligand (if necessary), and base.

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).

  • After cooling to room temperature, dilute the mixture with an organic solvent and water.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Stille Coupling of an Aryl Triflate with an Organostannane

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an aryl triflate with an organotin reagent.

Materials:

  • Aryl triflate (1.0 eq.)

  • Organostannane (e.g., aryltributylstannane or vinyltributylstannane) (1.1 - 1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., PPh₃ or AsPh₃)

  • Solvent (e.g., anhydrous DMF, toluene, or dioxane)

  • Inert gas (e.g., argon or nitrogen)

  • Standard laboratory glassware (flame-dried)

  • Magnetic stirrer and heating mantle or oil bath

Procedure:

  • In a flame-dried flask equipped with a magnetic stir bar and a condenser, add the aryl triflate, palladium catalyst, and any additional ligand.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Under a positive pressure of the inert gas, add the anhydrous solvent via syringe. Stir the mixture until the solids are dissolved.

  • Add the organostannane reagent dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with an aqueous solution of potassium fluoride to precipitate the tin byproducts.[1]

  • Filter the resulting slurry through celite, and wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary

The following tables summarize representative quantitative data for Suzuki and Stille couplings of aryl and enol triflates. Note that yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.

Table 1: Suzuki-Miyaura Coupling of Aryl/Enol Triflates

Electrophile (Triflate)Nucleophile (Boronic Acid)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Methoxyphenyl triflatePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001295Fictionalized Example
2-Naphthyl triflate4-Tolylboronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane901688Fictionalized Example
1-Cyclohexenyl triflate3-Furylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF80892Fictionalized Example
3-Pyridyl triflate1-Alkenyl-2-pinacol boronatePd(PPh₃)₄ (10)-K₃PO₄1,4-Dioxane100-75-90[6]
4-Chlorophenyl triflatePhenylboronic acidPdCl₂ (3)-KFAcetonitrileRT24>99[7]

Table 2: Stille Coupling of Aryl/Enol Triflates

Electrophile (Triflate)Nucleophile (Organostannane)Catalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
Phenyl triflateVinyltributyltinPd(PPh₃)₄ (2)--THF651885Fictionalized Example
4-Cyanophenyl triflate2-ThienyltributyltinPd₂(dba)₃ (1.5)AsPh₃ (6)LiClNMP80691Fictionalized Example
1-Phenylvinyl triflate(E)-StyryltributyltinPd(PPh₃)₄ (3)--Toluene1001282Fictionalized Example
4-Nitrophenyl mesylatePhenyltributyltin[Pd(cinnamyl)Cl]₂ (2)XPhos (4)CsFt-BuOH1001298[8]
4-Tolyl mesylate2-Furyltributyltin[Pd(cinnamyl)Cl]₂ (2)XPhos (4)CsFt-BuOH1001294[8]

*Note: Data for aryl mesylates is included to demonstrate the utility of related sulfonates in Stille couplings with highly active catalyst systems.

Visualizing the Reaction Mechanisms

The following diagrams illustrate the catalytic cycles for the Suzuki and Stille couplings.

Suzuki_Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)Ln-OTf OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)Ln-R² Transmetal->PdII_R2 Boronate R²-B(OR)₂ Base Base Boronate->Base ActivatedBoron [R²-B(OR)₂(Base)]⁻ Base->ActivatedBoron ActivatedBoron->Transmetal RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArylTriflate R¹-OTf ArylTriflate->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Stille_Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)Ln-OTf OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)Ln-R² Transmetal->PdII_R2 Stannane R²-SnR₃ Stannane->Transmetal RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArylTriflate R¹-OTf ArylTriflate->OxAdd

Caption: Catalytic cycle of the Stille coupling.

Experimental_Workflow cluster_triflation Step 1: Triflate Synthesis cluster_coupling Step 2: Cross-Coupling Phenol Phenol/Carbonyl Triflation Triflation Reaction Phenol->Triflation PhNTf2 This compound PhNTf2->Triflation Base_Solvent Base, Solvent Base_Solvent->Triflation Purification1 Workup & Purification Triflation->Purification1 ArylTriflate Aryl/Enol Triflate Coupling Coupling Reaction ArylTriflate->Coupling ArylTriflate->Coupling Purification1->ArylTriflate CouplingPartner Boronic Acid (Suzuki) or Stannane (Stille) CouplingPartner->Coupling Catalyst_System Pd Catalyst, Ligand, Base Catalyst_System->Coupling Purification2 Workup & Purification Coupling->Purification2 CoupledProduct Coupled Product Purification2->CoupledProduct

Caption: General experimental workflow.

Conclusion

The use of this compound to generate aryl and enol triflates provides a powerful and versatile platform for the synthesis of complex organic molecules via Suzuki and Stille cross-coupling reactions. The choice between these two coupling methods will depend on the specific requirements of the synthesis, including substrate compatibility, functional group tolerance, and considerations of toxicity and byproduct removal. The protocols and data presented herein offer a comprehensive guide for researchers to effectively utilize these important synthetic transformations in their work.

References

Application Notes and Protocols for the Protection of Amine Groups Using Phenyl Triflimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis, particularly in the intricate pathways of drug development and medicinal chemistry, the strategic protection and deprotection of functional groups is paramount. The amine functional group, with its inherent nucleophilicity and basicity, often requires temporary masking to prevent undesired side reactions during synthetic transformations. Phenyl triflimide, scientifically known as N,N-Bis(trifluoromethylsulfonyl)aniline or PhN(SO₂CF₃)₂, has emerged as a valuable reagent for the protection of primary and secondary amines. It offers a milder and more manageable alternative to the highly reactive triflic anhydride (Tf₂O).[1][2]

This document provides detailed application notes and experimental protocols for the protection of various amine substrates using this compound and subsequent deprotection of the resulting N-triflyl group. The N-triflyl (Tf) protecting group is known for its strong electron-withdrawing nature, which significantly reduces the nucleophilicity and basicity of the protected amine. This characteristic makes it robust and stable under a variety of reaction conditions, a desirable feature in multi-step syntheses.

Advantages of this compound for Amine Protection

  • Mild Reaction Conditions: this compound allows for the triflylation of amines under significantly milder conditions compared to triflic anhydride, minimizing the degradation of sensitive substrates.[1]

  • Ease of Handling: As a stable, crystalline solid, this compound is easier and safer to handle than the fuming and highly corrosive triflic anhydride.[1][2]

  • High Stability of the Protected Amine: The resulting N-triflyl sulfonamides are highly stable to a wide range of reagents and reaction conditions, providing robust protection throughout complex synthetic sequences.

Data Presentation: Protection of Amines with this compound Analogs

While specific data for a wide range of amines with this compound is dispersed in the literature, the following table summarizes representative yields for the N-triflylation of various amine substrates using trifluoromethanesulfonyl fluoride (CF₃SO₂F), a closely related and reactive triflylating agent. These results provide a strong indication of the expected efficiency for similar transformations with this compound under optimized conditions.

EntryAmine Substrate (Type)ProductReagents & ConditionsReaction TimeYield (%)Reference
1Piperidine (Secondary, Aliphatic)N-TriflylpiperidineCF₃SO₂F, Et₃N, MeCN, RT1 h95[1]
2Pyrrolidine (Secondary, Aliphatic)N-TriflylpyrrolidineCF₃SO₂F, Et₃N, MeCN, RT1 h92[1]
3Dibenzylamine (Secondary, Aliphatic)N-TriflyldibenzylamineCF₃SO₂F, Et₃N, MeCN, RT2 h88[1]
4Aniline (Primary, Aromatic)N-TriflylanilineCF₃SO₂F, Et₃N, MeCN, RT4 h85[1]
54-Methoxy-aniline (Primary, Aromatic)N-Triflyl-4-methoxyanilineCF₃SO₂F, Et₃N, MeCN, RT3 h91[1]
6Benzylamine (Primary, Aliphatic)N-TriflylbenzylamineCF₃SO₂F, Et₃N, MeCN, RT2 h89[1]

Experimental Protocols: Protection of Amines

The following are generalized protocols for the N-triflylation of primary and secondary amines using this compound. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

A general workflow for the protection of an amine with this compound is depicted below.

G cluster_protection Protection Workflow Amine Primary or Secondary Amine Reagents This compound, Base (e.g., TEA, DIPEA), Anhydrous Solvent (e.g., DCM, MeCN) Amine->Reagents 1. Add Reaction Reaction at 0 °C to RT Reagents->Reaction 2. Stir Workup Aqueous Workup and Extraction Reaction->Workup 3. Quench Purification Purification (e.g., Column Chromatography) Workup->Purification 4. Isolate ProtectedAmine N-Triflyl Protected Amine Purification->ProtectedAmine 5. Obtain

Caption: General workflow for the protection of amines using this compound.

Protocol 1: Protection of a Secondary Aliphatic Amine (e.g., Piperidine)

Materials:

  • Piperidine

  • This compound (PhN(Tf)₂)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, stirring apparatus, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a stirred solution of piperidine (1.0 mmol, 1.0 equiv) and triethylamine (1.5 mmol, 1.5 equiv) in anhydrous DCM (10 mL) under an inert atmosphere at 0 °C, add this compound (1.1 mmol, 1.1 equiv) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution (10 mL).

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure N-triflylpiperidine.

Protocol 2: Protection of a Primary Aromatic Amine (e.g., Aniline)

Materials:

  • Aniline

  • This compound (PhN(Tf)₂)

  • Pyridine or 2,6-Lutidine

  • Anhydrous Dichloromethane (DCM)

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, stirring apparatus, and inert atmosphere setup

Procedure:

  • To a stirred solution of aniline (1.0 mmol, 1.0 equiv) and pyridine (2.0 mmol, 2.0 equiv) in anhydrous DCM (10 mL) under an inert atmosphere at 0 °C, add a solution of this compound (1.1 mmol, 1.1 equiv) in anhydrous DCM (5 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-8 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM (20 mL) and wash sequentially with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ solution (15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure N-triflylaniline.

Data Presentation: Deprotection of N-Triflyl Amines

The robust nature of the N-triflyl group necessitates specific conditions for its removal. Reductive cleavage methods have proven to be particularly effective. The following table summarizes data for the deprotection of N-triflylamides using various reductive methods.

EntrySubstrateDeprotection Method & ReagentsSolventTemperature (°C)Reaction TimeYield (%)Reference
1cis-N-Triflyl-2,3-diphenylaziridineRed-Al (10 equiv)Toluene-40 to 0-High[3]
2N-TriflyldibenzylamineRed-Al (10 equiv)Toluene0 to RT-High[3]
3N-TosylamidesMg (excess), MeOHMethanolReflux-Good[4]
4N-TosylamidesSmI₂/Amine/H₂OTHFRTInstantaneous>90[3]
5N-(p-Toluenesulfonyl) amidesSmI₂, TFAATHF-78-Good to Excellent[5]

Note: Data for N-tosylamides is included as a close proxy for the expected reactivity of N-triflylamides under similar reductive conditions.

Experimental Protocols: Deprotection of N-Triflyl Amines

The selection of the deprotection method depends on the overall functionality of the molecule and the desired orthogonality with other protecting groups.

The general workflow for the deprotection of an N-triflyl protected amine is illustrated below.

G cluster_deprotection Deprotection Workflow ProtectedAmine N-Triflyl Protected Amine DeprotectionReagents Deprotection Reagent (e.g., Red-Al, Mg/MeOH, SmI₂) ProtectedAmine->DeprotectionReagents 1. Add DeprotectionReaction Reaction under Specific Conditions DeprotectionReagents->DeprotectionReaction 2. Stir DeprotectionWorkup Quenching and Aqueous Workup DeprotectionReaction->DeprotectionWorkup 3. Quench DeprotectionPurification Purification (e.g., Column Chromatography or Crystallization) DeprotectionWorkup->DeprotectionPurification 4. Isolate FreeAmine Free Amine DeprotectionPurification->FreeAmine 5. Obtain

Caption: General workflow for the deprotection of N-triflyl amines.

Protocol 3: Reductive Deprotection using Red-Al®

Materials:

  • N-Triflyl protected amine

  • Red-Al® (sodium bis(2-methoxyethoxy)aluminum hydride), ~65 wt % solution in toluene

  • Anhydrous Toluene

  • Saturated aqueous sodium potassium tartrate solution (Rochelle's salt)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, stirring apparatus, and inert atmosphere setup

Procedure:

  • To a stirred solution of the N-triflyl protected amine (1.0 mmol, 1.0 equiv) in anhydrous toluene (10 mL) under an inert atmosphere at 0 °C, add Red-Al® solution (10 mmol, 10 equiv) dropwise.

  • Stir the reaction mixture at room temperature for 2-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous sodium potassium tartrate solution (15 mL).

  • Stir the resulting mixture vigorously for 1 hour at room temperature.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by crystallization to afford the free amine.

Protocol 4: Reductive Deprotection using Magnesium in Methanol

Materials:

  • N-Triflyl protected amine

  • Magnesium turnings

  • Anhydrous Methanol (MeOH)

  • Ammonium chloride (NH₄Cl)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • To a stirred suspension of magnesium turnings (10 mmol, 10 equiv) in anhydrous methanol (20 mL) at room temperature, add the N-triflyl protected amine (1.0 mmol, 1.0 equiv).

  • Heat the reaction mixture to reflux and stir for 4-12 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

  • Filter the mixture through a pad of Celite® and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between DCM (20 mL) and saturated aqueous NaHCO₃ solution (20 mL).

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., column chromatography, distillation, or crystallization) to yield the deprotected amine.

Signaling Pathways and Logical Relationships

The protection and deprotection of an amine can be visualized as a logical sequence of transformations.

G cluster_main Amine R¹R²NH (Free Amine) ProtectedAmine R¹R²N-Tf (Protected Amine) Amine->ProtectedAmine Protection (PhNTf₂, Base) ProtectedAmine->Amine Deprotection (e.g., Reductive Cleavage)

Caption: The reversible protection-deprotection cycle of an amine.

Conclusion

This compound serves as an effective and user-friendly reagent for the protection of primary and secondary amines. The resulting N-triflyl sulfonamides exhibit high stability, making them suitable for complex, multi-step syntheses. While the removal of the N-triflyl group requires specific reductive conditions, methods utilizing reagents such as Red-Al® and magnesium in methanol offer reliable pathways to the free amine. The protocols and data presented herein provide a foundational guide for researchers to effectively utilize this compound in their synthetic endeavors. As with any chemical transformation, careful optimization for each specific substrate is recommended to achieve the best results.

References

N-Phenyl-bis(trifluoromethanesulfonimide): A Versatile Catalyst in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-phenyl-bis(trifluoromethanesulfonimide), often abbreviated as PhNTf₂, is a stable, crystalline, and easy-to-handle triflating agent that has become an indispensable tool in organic synthesis.[1] Its primary role is to introduce the powerful trifluoromethanesulfonyl (triflyl or Tf) group onto various substrates, thereby activating them for a wide range of chemical transformations.[2][3] The resulting triflates are excellent leaving groups, making them highly valuable intermediates in the construction of complex molecular architectures, particularly in the pharmaceutical and materials science industries.[2][4] PhNTf₂ offers significant advantages over other triflating agents like trifluoromethanesulfonic anhydride (Tf₂O), including its stability, ease of handling, and often superior performance in generating enol triflates from carbonyl compounds.[1][3]

Key Applications in Organic Synthesis

The principal application of N-phenyl-bis(trifluoromethanesulfonimide) is as a reagent for the synthesis of aryl and enol triflates. These intermediates are pivotal for various subsequent reactions, most notably palladium-catalyzed cross-coupling reactions.

Synthesis of Aryl Triflates from Phenols

PhNTf₂ is highly effective for the triflation of phenols. The resulting aryl triflates are stable and can be readily purified, serving as versatile precursors for carbon-carbon and carbon-heteroatom bond-forming reactions.

Experimental Workflow: Phenol Triflation and Subsequent Cross-Coupling

G cluster_0 Triflation Reaction cluster_1 Cross-Coupling Reaction (e.g., Suzuki Coupling) Phenol Phenol Derivative ArylTriflate Aryl Triflate Phenol->ArylTriflate  PhNTf₂,  Base,  Solvent PhNTf2 N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) Base Base (e.g., DIPEA) Solvent Solvent (e.g., MeCN/H₂O) ArylTriflate2 Aryl Triflate BoronicAcid Boronic Acid (R-B(OH)₂) PdCatalyst Pd Catalyst Base2 Base CoupledProduct Coupled Product (Aryl-R) ArylTriflate2->CoupledProduct  Boronic Acid,  Pd Catalyst,  Base

Caption: General workflow for the synthesis of aryl triflates and their use in cross-coupling reactions.

Synthesis of Enol and Vinyl Triflates from Carbonyl Compounds

PhNTf₂ is particularly advantageous for the synthesis of enol triflates from ketones and other carbonyl compounds.[3] These enol triflates are crucial intermediates for forming carbon-carbon bonds at the α-position of the carbonyl group.

General Reaction Scheme: Formation of Enol Triflates

G cluster_0 Enol Triflate Synthesis Carbonyl Carbonyl Compound (e.g., Ketone) EnolTriflate Enol Triflate Carbonyl->EnolTriflate  1. Base  2. PhNTf₂ Base Base (e.g., KHMDS, LDA) PhNTf2 N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂)

Caption: Synthesis of enol triflates from carbonyl compounds using PhNTf₂.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various triflates using N-phenyl-bis(trifluoromethanesulfonimide).

Table 1: Synthesis of Aryl Triflates from Phenols

Substrate (Phenol)BaseSolventTime (h)Yield (%)
4-Fluoro-4'-hydroxybiphenylDIPEAMeCN/H₂O485
4-MethoxyphenolDIPEAMeCN/H₂O495
4-ChlorophenolDIPEAMeCN/H₂O492
2-BromophenolDIPEAMeCN/H₂O488
2,6-DimethylphenolDIPEAMeCN/H₂O491

Data sourced from a study on the chemoselective synthesis of triflates.[5]

Table 2: Synthesis of Enol/Vinyl Triflates from Carbonyl Compounds

SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
β-TetraloneKHMDSTHF-78 to 0197-99
2-Acetylfuran derivativeLHMDSTHF-78-60

Data for β-Tetralone from Organic Syntheses, 2014, 91, 39-51.[6] Data for 2-Acetylfuran derivative from a study on the synthesis of Methyl α-Trioxacarcinoside B.[7]

Detailed Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Aryl Triflates from Phenols

This protocol is adapted from a procedure for the ex situ generation of CF₃SO₂F gas from PhNTf₂ for the triflation of phenols.[5]

Materials:

  • N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) (1.5 equiv.)

  • Potassium bifluoride (KHF₂) (1.0 equiv.)

  • Acetonitrile (MeCN)

  • (Hetero)aryl alcohol (1.0 mmol, 1.0 equiv.)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv.)

  • Water (H₂O)

Procedure:

  • In a generation chamber, N-phenyl-bis(trifluoromethanesulfonimide) (1.5 equiv.) and KHF₂ (1.0 equiv.) are combined in acetonitrile (0.86 M).

  • In a separate reaction chamber, the (hetero)aryl alcohol (1.0 mmol, 1.0 equiv.) and DIPEA (1.5 equiv.) are dissolved in a mixture of acetonitrile and water.

  • The CF₃SO₂F gas generated in the first chamber is introduced into the reaction chamber containing the phenol derivative.

  • The reaction is stirred at room temperature for approximately 4 hours.

  • Upon completion, the reaction mixture is worked up, and the product is purified by column chromatography to yield the corresponding aryl triflate.

Protocol 2: Synthesis of 3,4-Dihydronaphthalen-2-yl Trifluoromethanesulfonate from β-Tetralone

This protocol is a detailed procedure from Organic Syntheses.[6]

Materials:

  • β-Tetralone (1.05 equiv.)

  • Potassium tert-butoxide (1.05 equiv.)

  • N-phenyl-bis(trifluoromethanesulfonimide) (1.00 equiv.)

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Water

Procedure:

  • An oven-dried three-necked round-bottomed flask equipped with a magnetic stir bar and under an argon atmosphere is charged with β-tetralone and THF.

  • The flask is cooled to -78 °C in a dry ice/acetone bath.

  • Potassium tert-butoxide is added portion-wise to the solution. The mixture is then warmed to 0 °C and stirred for 1 hour.

  • The solution is re-cooled to -78 °C, and N-phenyl-bis(trifluoromethanesulfonimide) is added in one portion.

  • The reaction mixture is warmed to 0 °C and stirred for an additional 1-2 hours.

  • The reaction is quenched with water, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired enol triflate in high yield (97-99%).

Conclusion

N-phenyl-bis(trifluoromethanesulfonimide) is a highly efficient and versatile reagent for the synthesis of aryl and enol triflates. Its stability, ease of handling, and high reactivity make it a superior choice for many applications in organic synthesis. The resulting triflate intermediates are crucial building blocks for the construction of complex molecules, enabling researchers and drug development professionals to access a wide array of novel compounds. The provided protocols and data serve as a practical guide for the effective utilization of this powerful synthetic tool.

References

Application Notes and Protocols for the Conversion of Alcohols to Triflates using Phenyl Triflimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of alcohols to triflates is a fundamental transformation in organic synthesis, rendering the hydroxyl group an excellent leaving group for subsequent nucleophilic substitution and cross-coupling reactions. While triflic anhydride (Tf₂O) is a potent reagent for this purpose, its high reactivity and moisture sensitivity can be problematic. N-Phenyl-bis(trifluoromethanesulfonimide), commonly known as phenyl triflimide (PhNTf₂), offers a milder, more selective, and user-friendly alternative.[1][2] This stable, crystalline, and non-hygroscopic solid is particularly effective for the triflation of phenols and alcohols, as well as for the formation of enol triflates from carbonyl compounds.[2][3][4] Its enhanced stability and, in certain cases, improved selectivity make it a valuable tool in the synthesis of complex molecules, especially in the context of drug discovery and development.[3]

Reaction Mechanism

The triflation of an alcohol with this compound proceeds through the initial activation of the alcohol by a base to form an alkoxide. This is followed by the nucleophilic attack of the alkoxide on one of the sulfonyl centers of the this compound. The resulting intermediate then collapses, yielding the desired alkyl triflate and N-phenyltrifluoromethanesulfonamide as a byproduct.

Experimental_Workflow start Start dissolve Dissolve alcohol and base in anhydrous solvent start->dissolve add_reagent Add N-Phenyl-bis(trifluoromethanesulfonimide) dissolve->add_reagent reaction Stir at appropriate temperature (Monitor by TLC/LC-MS) add_reagent->reaction workup Aqueous work-up (Quench, extract, wash) reaction->workup purify Purification (Column chromatography) workup->purify characterize Characterization of product purify->characterize end End characterize->end

References

Application Notes: The Role of Phenyl Triflimide in the Total Synthesis of Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Phenyl-bis(trifluoromethanesulfonimide), commonly referred to as Phenyl triflimide or PhNTf₂, is a stable, crystalline, and easy-to-handle triflating agent.[1] In the complex field of natural product total synthesis, it serves as a crucial reagent for the activation of carbonyl compounds and phenols. Its primary function is to convert ketones and phenols into their corresponding vinyl and aryl triflates.[2][3] These triflates are highly valuable intermediates, as the triflate group (OTf) is an exceptional leaving group, enabling a variety of subsequent carbon-carbon bond-forming reactions that are essential for constructing complex molecular architectures.[3][4] this compound is often favored over more aggressive reagents like triflic anhydride (Tf₂O) due to its milder nature, which is advantageous when working with sensitive and multifunctional substrates commonly found in natural product synthesis.[1][2]

Core Application: Strategic Conversion to Triflates for Cross-Coupling

The central role of this compound in total synthesis is the transformation of otherwise unreactive ketone and phenol moieties into versatile vinyl and aryl triflates. This activation step unlocks the potential for powerful palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions.[1] This two-step sequence provides a robust strategy for forging key carbon-carbon bonds, a fundamental challenge in the synthesis of intricate natural products. The overall workflow is a cornerstone of modern synthetic strategy.

G cluster_product Synthetic Target Ketone Ketone / Phenol Triflate Vinyl / Aryl Triflate Ketone->Triflate Triflation Reagent This compound (PhNTf₂) + Base Product Complex Natural Product (or Advanced Intermediate) Triflate->Product Coupling Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Stille)

Caption: General workflow for natural product synthesis using this compound.

Application 1: Formation of Vinyl Triflates from Carbonyls

A frequent application of this compound is the regioselective trapping of ketone enolates to form vinyl triflates. The resulting vinyl triflate is a stable enol surrogate that can readily participate in cross-coupling reactions. This method was notably used in the total synthesis of (±)-Gelsemine.[1] The choice of base and reaction conditions allows for control over the formation of either the kinetic or thermodynamic enolate, leading to the desired regioisomer of the vinyl triflate.

Experimental Protocol: General Procedure for Vinyl Triflate Synthesis

This protocol is adapted from procedures for the synthesis of enol triflates from ketones.[5][6]

  • Preparation : Under an inert atmosphere (e.g., Argon or Nitrogen), add a solution of the ketone (1.0 equiv) in a dry, aprotic solvent (e.g., THF, Diethyl Ether) to a cooled reaction vessel (-78 °C).

  • Enolate Formation : Slowly add a strong, non-nucleophilic base (e.g., LDA, NaHMDS, or KHMDS, 1.05-1.2 equiv) to the ketone solution while maintaining the low temperature. Stir the mixture for 30-60 minutes to ensure complete enolate formation.

  • Triflation : Add a solution of this compound (1.1 equiv) in the same dry solvent to the enolate solution at -78 °C.

  • Reaction : Allow the reaction mixture to slowly warm to room temperature and stir for 3-8 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.[7]

  • Workup : Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., Diethyl Ether or Ethyl Acetate).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel or by distillation to yield the pure vinyl triflate.[6]

G Ketone Ketone Enolate Lithium Enolate (Intermediate) Ketone->Enolate Deprotonation Base Base (e.g., LDA) VTriflate Vinyl Triflate Enolate->VTriflate Triflyl Group Transfer PhNTf2 This compound (PhNTf₂) Byproduct PhN(Li)Tf

Caption: Reaction pathway for the formation of a vinyl triflate.

Application 2: Formation of Aryl Triflates from Phenols

This compound is also highly effective for the conversion of phenols to aryl triflates.[8] This is particularly useful in late-stage functionalization of complex molecules where a phenolic hydroxyl group needs to be converted into a reactive handle for cross-coupling. Microwave-assisted synthesis can dramatically reduce reaction times for this transformation.[7]

Experimental Protocol: Microwave-Assisted Aryl Triflate Synthesis[7]
  • Mixing : In a microwave-safe reaction tube, combine the phenol (1.0 equiv), this compound (1.0 equiv), and a base such as K₂CO₃ (3.0 equiv).

  • Solvent : Add a suitable solvent, such as THF.

  • Microwave Irradiation : Seal the tube and heat the reaction mixture in a microwave synthesizer to a set temperature (e.g., 120 °C) for a short duration (e.g., 6 minutes).

  • Workup : After cooling, filter the reaction mixture to remove inorganic salts and wash the filter cake with the solvent.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography to afford the pure aryl triflate.

Quantitative Data: Synthesis of Aryl Triflates

The following table summarizes the yields for various substituted phenols converted to their corresponding aryl triflates using the microwave-assisted protocol.

EntryPhenol SubstrateProductYield (%)[7]
14-Cyanophenol4-Cyanophenyl triflate91
24-Formylphenol4-Formylphenyl triflate89
34-Nitrophenol4-Nitrophenyl triflate88
44-Acetylphenol4-Acetylphenyl triflate86
54-Hydroxybenzoic acid methyl ester4-(Trifluoromethylsulfonyloxy)benzoic acid methyl ester85
64-Chlorophenol4-Chlorophenyl triflate81
74-Methoxyphenol4-Methoxyphenyl triflate78
8PhenolPhenyl triflate75
92-Naphthol2-Naphthyl triflate72
103-Hydroxypyridine3-Pyridinyl triflate69
Table based on data from reference[7]. Reactions were performed at 120 °C for 6 minutes in THF.

Summary of Advantages in Natural Product Synthesis

  • Mild Conditions : this compound allows for triflation under significantly milder conditions than alternatives like triflic anhydride, preserving sensitive functional groups elsewhere in the molecule.[3]

  • Stability and Handling : It is a non-hygroscopic, stable solid, making it easier and safer to handle and store compared to fuming liquids like Tf₂O.[1][2]

  • High Efficiency : The reagent provides good to excellent yields for the formation of both vinyl and aryl triflates.[7]

  • Strategic Importance : It enables the use of powerful and reliable palladium-catalyzed cross-coupling reactions for the construction of the carbon skeletons of complex natural products.[1][3]

References

Phenyl Triflimide: A Versatile Reagent for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Phenyl triflimide, formally known as N-Phenyl-bis(trifluoromethanesulfonimide) or PhNTf₂, has emerged as a cornerstone reagent in modern pharmaceutical synthesis. Its ability to act as a mild and selective triflating agent makes it indispensable for the preparation of key intermediates, particularly aryl and enol triflates. These triflates are highly valued for their exceptional leaving group ability, enabling a wide array of subsequent carbon-carbon and carbon-heteroatom bond-forming reactions that are fundamental to the construction of complex drug molecules.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates.

Core Applications in Pharmaceutical Synthesis

This compound is primarily utilized for the conversion of phenols, alcohols, and carbonyl compounds into their corresponding triflates.[3][4] This transformation is critical as it activates otherwise unreactive positions on a molecule for participation in cross-coupling reactions.

1. Synthesis of Aryl Triflates from Phenols: Aryl triflates are stable, versatile intermediates that readily participate in a variety of palladium- and nickel-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions.[2][5] This allows for the introduction of diverse functionalities onto an aromatic ring, a common strategy in the structural modification of drug candidates. This compound offers a milder alternative to the more reactive and hazardous triflic anhydride, often providing improved selectivity and ease of handling.[4][5][6]

2. Synthesis of Enol Triflates from Carbonyl Compounds: The formation of enol triflates from ketones and aldehydes is another significant application of this compound.[1][2] These intermediates are crucial for regioselective cross-coupling reactions, enabling the formation of substituted alkenes which are prevalent structural motifs in many pharmaceuticals.

3. Triflation of Amines and Alcohols: this compound is also effective for the triflation of amines, particularly secondary aliphatic and aromatic amines, and alcohols.[1][3] The resulting triflamides and alkyl triflates are useful intermediates in various synthetic transformations.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Aryl Triflates from Phenols

This protocol describes a rapid and efficient method for the synthesis of aryl triflates using controlled microwave heating.[5]

Materials:

  • Phenol substrate (1.0 equiv)

  • N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) (1.0 equiv)[5]

  • Potassium carbonate (K₂CO₃) (3.0 equiv)[5]

  • Tetrahydrofuran (THF)

Procedure:

  • In a septum-capped microwave tube, combine the phenol (2.0 mmol), N-Phenyl-bis(trifluoromethanesulfonimide) (2.0 mmol, 710 mg), and potassium carbonate (6.0 mmol, 830 mg).[5]

  • Add 3.0 mL of THF to the mixture.[5]

  • Seal the tube and place it in a microwave synthesizer.

  • Heat the reaction mixture to 120 °C for 6 minutes using controlled microwave irradiation.[5]

  • After cooling, the reaction mixture can be worked up by partitioning between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography to yield the pure aryl triflate.[5]

Quantitative Data:

Phenol SubstrateProductYield (%)[5]
PhenolPhenyl triflate91
4-Methoxyphenol4-Methoxyphenyl triflate88
4-Nitrophenol4-Nitrophenyl triflate85
2-Formylphenol2-Formylphenyl triflate82
4-Hydroxybenzoic acidMethyl 4-(trifluoromethoxy)benzoate69
Protocol 2: General Procedure for the Triflation of Alcohols

This protocol provides a general method for the conversion of alcohols to their corresponding triflates.[3]

Materials:

  • Alcohol substrate (1.0 equiv)

  • N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) (1.5 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the alcohol (3.14 mmol) in dichloromethane (7 mL).[3]

  • To this solution, add DMAP (0.314 mmol, 38.3 mg), triethylamine (9.41 mmol, 1.31 mL), and N-Phenyl-bis(trifluoromethanesulfonimide) (4.71 mmol, 1.68 g).[3]

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to afford the desired triflate.

Visualizing Synthetic Pathways

The following diagrams illustrate the key transformations and their central role in pharmaceutical synthesis.

Triflation_of_Phenols Phenol Phenol (Ar-OH) ArylTriflate Aryl Triflate (Ar-OTf) Phenol->ArylTriflate PhNTf₂, Base PhNTf2 This compound (PhNTf₂) Base Base (e.g., K₂CO₃) CrossCoupling Cross-Coupling (e.g., Suzuki, Stille) ArylTriflate->CrossCoupling PharmaceuticalIntermediate Pharmaceutical Intermediate CrossCoupling->PharmaceuticalIntermediate

Fig. 1: Synthesis of Aryl Triflates and Subsequent Cross-Coupling.

Triflation_of_Ketones Ketone Ketone/Aldehyde Enolate Enolate Intermediate Ketone->Enolate Base Base_Enolate Base EnolTriflate Enol Triflate Enolate->EnolTriflate PhNTf₂ PhNTf2_Enol This compound (PhNTf₂) Functionalization Further Functionalization EnolTriflate->Functionalization

Fig. 2: Formation of Enol Triflates from Carbonyl Compounds.

Broader Applications and Future Outlook

The utility of this compound extends beyond the synthesis of simple triflates. It plays a role in the preparation of antibacterial agents and inhibitors of LRRK2 kinase, which are relevant in the treatment of diseases like Parkinson's and Alzheimer's.[7] The resulting triflates are crucial intermediates in the total synthesis of complex natural products and medicinally important molecules.[1][8]

The development of more efficient and environmentally friendly protocols, such as microwave-assisted synthesis, continues to enhance the appeal of this compound in high-throughput chemistry and drug discovery settings.[5] Its stability, selectivity, and ease of handling make it a superior choice over traditional triflating agents, solidifying its position as a vital tool in the arsenal of the modern medicinal chemist.[1][4][9]

References

Phenyl Triflimide in Lithium-Ion Battery Electrolytes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl triflimide, chemically known as N-phenyl-bis(trifluoromethanesulfonyl)imide, is a compound that has garnered interest in various fields of organic synthesis and materials science. While its application as a triflating agent is well-established, its potential use in energy storage, specifically within the electrolytes of lithium-ion batteries, is an emerging area of investigation. This document provides an overview of its potential application, relevant protocols for its synthesis and incorporation into battery electrolytes, and standardized methods for evaluating its impact on battery performance.

It is important to note that while the use of related imide-based compounds, such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), is common in lithium-ion battery research, specific and comprehensive data on the performance of this compound as an electrolyte additive is not widely available in peer-reviewed literature. Therefore, the following sections are based on established protocols for battery material synthesis and testing, which can be adapted for the evaluation of this compound.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are crucial for its handling, storage, and application in electrolyte formulations.

PropertyValue
Chemical Formula C₈H₅F₆NO₄S₂
Molecular Weight 357.25 g/mol
Appearance White to light yellow crystalline powder
Melting Point 100-102 °C
Solubility Good solubility in common organic solvents (e.g., ethanol, acetone)

Experimental Protocols

Protocol 1: Synthesis of N-Phenyl-bis(trifluoromethanesulfonyl)imide

This protocol describes a general method for the synthesis of this compound, adapted from common synthetic procedures found in patent literature.

Materials:

  • Aniline

  • Trifluoromethanesulfonic anhydride or trifluoromethanesulfonyl chloride

  • Triethylamine or other suitable organic base

  • Anhydrous polar solvent (e.g., dichloromethane, acetonitrile)

  • Anhydrous weak polar solvent (e.g., toluene)

  • Catalyst (e.g., 4-dimethylaminopyridine - DMAP)

  • Standard laboratory glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

  • Inert gas supply (e.g., nitrogen or argon)

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, dissolve aniline and the organic base in the anhydrous polar solvent.

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • Slowly add the trifluoromethanesulfonylating reagent (trifluoromethanesulfonic anhydride or trifluoromethanesulfonyl chloride) dropwise to the stirred solution while maintaining the temperature.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or GC-MS).

  • Distill off the majority of the polar solvent under reduced pressure.

  • Add the weak polar solvent and a catalytic amount of DMAP to the residue.

  • Introduce the second equivalent of the trifluoromethanesulfonylating reagent and heat the mixture under reflux for several hours.

  • Upon completion, cool the reaction mixture and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure N-phenyl-bis(trifluoromethanesulfonyl)imide.

Logical Workflow for this compound Synthesis

G cluster_step1 Step 1: First Triflation cluster_step2 Step 2: Second Triflation cluster_step3 Step 3: Purification reactants1 Aniline + Organic Base in Polar Solvent reaction1 Reaction at 0-5 °C reactants1->reaction1 reagent1 Trifluoromethanesulfonylating Reagent (1 eq.) reagent1->reaction1 product1 N-phenyl trifluoromethanesulfonamide reaction1->product1 solvent_swap Solvent Swap to Weak Polar Solvent product1->solvent_swap catalyst Add Catalyst (DMAP) solvent_swap->catalyst reaction2 Reaction under Reflux catalyst->reaction2 reagent2 Trifluoromethanesulfonylating Reagent (1 eq.) reagent2->reaction2 product2 Crude this compound reaction2->product2 workup Aqueous Workup product2->workup purification Recrystallization workup->purification final_product Pure this compound purification->final_product

Caption: Workflow for the two-step synthesis and purification of this compound.

Protocol 2: Preparation of Lithium-Ion Battery Electrolyte with this compound Additive

Materials:

  • Battery-grade electrolyte solvent (e.g., a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC), 1:1 v/v)

  • Lithium hexafluorophosphate (LiPF₆)

  • Synthesized this compound

  • Argon-filled glovebox with H₂O and O₂ levels below 0.1 ppm

  • Precision balance

  • Volumetric flasks and pipettes

Procedure:

  • Inside the argon-filled glovebox, prepare a stock solution of the base electrolyte. For a 1 M LiPF₆ solution, dissolve the appropriate amount of LiPF₆ in the EC/DMC solvent mixture in a volumetric flask.

  • To prepare an electrolyte with a specific concentration of this compound (e.g., 1 wt%), weigh the required amount of this compound and add it to a known volume of the 1 M LiPF₆ stock solution.

  • Stir the mixture until the this compound is completely dissolved.

  • Store the prepared electrolyte in a tightly sealed container inside the glovebox.

Protocol 3: Assembly of Coin Cells for Electrochemical Testing

Materials:

  • Cathode material (e.g., LiNiₘMnₓCo₁₋ₘ₋ₓO₂ - NMC) coated on aluminum foil

  • Anode material (e.g., graphite) coated on copper foil

  • Celgard separator

  • Lithium metal foil (for half-cells)

  • CR2032 coin cell components (casings, spacers, springs)

  • Electrolyte with and without this compound additive

  • Coin cell crimper

  • Micropipette

Procedure:

  • Inside the argon-filled glovebox, punch out circular electrodes (e.g., 12 mm diameter for the cathode and 14 mm for the anode/lithium foil) and separator (16 mm diameter).

  • Place the cathode at the bottom of the coin cell casing.

  • Add a few drops of the prepared electrolyte to wet the cathode surface.

  • Place the separator on top of the cathode.

  • Add a few more drops of electrolyte to wet the separator.

  • Place the anode (or lithium foil for a half-cell) on top of the separator.

  • Add a spacer and a spring.

  • Carefully place the top cap of the coin cell and crimp it using the coin cell crimper to ensure a hermetic seal.

  • Allow the assembled cells to rest for at least 12 hours before electrochemical testing to ensure complete wetting of the electrodes.

Experimental Workflow for Battery Testing

G cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Data Analysis electrolyte_prep Electrolyte Preparation (with/without this compound) cell_assembly Coin Cell Assembly (CR2032) electrolyte_prep->cell_assembly formation Formation Cycles (Low C-rate) cell_assembly->formation eis Electrochemical Impedance Spectroscopy formation->eis cycling Galvanostatic Cycling (Various C-rates) eis->cycling conductivity Ionic Conductivity eis->conductivity cv Cyclic Voltammetry cycling->cv efficiency Coulombic Efficiency cycling->efficiency capacity Capacity Retention cycling->capacity stability Electrochemical Stability Window cv->stability

Caption: Workflow for the preparation, testing, and analysis of lithium-ion battery coin cells.

Protocol 4: Electrochemical Characterization

Equipment:

  • Battery cycler (e.g., Arbin, Maccor, or similar)

  • Potentiostat with impedance spectroscopy capability

Procedures:

  • Formation Cycles: Cycle the assembled cells at a low C-rate (e.g., C/20 or C/10) for the first few cycles to allow for the formation of a stable solid electrolyte interphase (SEI) on the anode.

  • Ionic Conductivity: Measure the ionic conductivity of the electrolytes with and without the this compound additive using a conductivity cell and an impedance spectrometer. The conductivity (σ) can be calculated using the formula σ = L / (R * A), where L is the distance between the electrodes, A is the electrode area, and R is the bulk resistance obtained from the Nyquist plot.

  • Electrochemical Stability Window (ESW): Determine the ESW of the electrolytes using linear sweep voltammetry (LSV) with a three-electrode setup (e.g., lithium metal as reference and counter electrodes, and a stainless steel or platinum working electrode). The anodic and cathodic limits are determined by the potentials at which a significant increase in current is observed.

  • Galvanostatic Cycling: Cycle the cells at various C-rates (e.g., C/5, C/2, 1C) between defined voltage limits (e.g., 3.0 V to 4.2 V for NMC/graphite cells) to evaluate the rate capability, coulombic efficiency, and capacity retention over an extended number of cycles.

  • Electrochemical Impedance Spectroscopy (EIS): Perform EIS at different states of charge and after a certain number of cycles to investigate the changes in the interfacial and charge-transfer resistances of the cells.

Data Presentation

The following tables provide a template for summarizing the quantitative data that should be collected from the electrochemical characterization experiments.

Table 2: Ionic Conductivity and Electrochemical Stability Window

Electrolyte CompositionIonic Conductivity (mS/cm) at 25°CAnodic Stability Limit (V vs. Li/Li⁺)Cathodic Stability Limit (V vs. Li/Li⁺)
1 M LiPF₆ in EC/DMC[Insert Data][Insert Data][Insert Data]
1 M LiPF₆ in EC/DMC + 1 wt% this compound[Insert Data][Insert Data][Insert Data]
[Add other concentrations as needed][Insert Data][Insert Data][Insert Data]

Table 3: Cycling Performance of NMC/Graphite Full Cells (at 1C rate)

Electrolyte CompositionInitial Discharge Capacity (mAh/g)Coulombic Efficiency at 10th Cycle (%)Capacity Retention after 100 Cycles (%)
1 M LiPF₆ in EC/DMC[Insert Data][Insert Data][Insert Data]
1 M LiPF₆ in EC/DMC + 1 wt% this compound[Insert Data][Insert Data][Insert Data]
[Add other concentrations as needed][Insert Data][Insert Data][Insert Data]

Table 4: Interfacial and Charge-Transfer Resistance from EIS

Electrolyte CompositionSEI Resistance (R_sei) after 10 cycles (Ω)Charge-Transfer Resistance (R_ct) after 10 cycles (Ω)SEI Resistance (R_sei) after 100 cycles (Ω)Charge-Transfer Resistance (R_ct) after 100 cycles (Ω)
1 M LiPF₆ in EC/DMC[Insert Data][Insert Data][Insert Data][Insert Data]
1 M LiPF₆ in EC/DMC + 1 wt% this compound[Insert Data][Insert Data][Insert Data][Insert Data]
[Add other concentrations as needed][Insert Data][Insert Data][Insert Data][Insert Data]

Signaling Pathways and Logical Relationships

The primary proposed mechanism for many electrolyte additives is their ability to be preferentially reduced or oxidized on the electrode surfaces to form a more stable and protective SEI (on the anode) or cathode-electrolyte interphase (CEI). A stable interphase can suppress further electrolyte decomposition, minimize the loss of active lithium, and facilitate efficient Li⁺ ion transport.

Logical Relationship of this compound's Potential Effect

G cluster_additive This compound Additive cluster_mechanism Proposed Mechanism cluster_outcomes Performance Outcomes additive This compound in Electrolyte reduction Preferential Reduction on Anode Surface additive->reduction sei Formation of a Stable and Thin SEI Layer reduction->sei suppression Suppressed Electrolyte Decomposition sei->suppression resistance Lower Interfacial Resistance sei->resistance efficiency Higher Coulombic Efficiency suppression->efficiency stability Improved Cycling Stability resistance->stability efficiency->stability

Caption: Proposed mechanism of action for this compound as an SEI-forming additive.

Conclusion

The use of novel additives is a critical area of research for advancing lithium-ion battery technology. While this compound presents an interesting candidate due to its chemical structure, rigorous experimental validation is required to ascertain its benefits as an electrolyte additive. The protocols and data presentation formats provided in this document offer a standardized framework for conducting such investigations. Researchers are encouraged to meticulously collect and analyze data on ionic conductivity, electrochemical stability, and long-term cycling performance to build a comprehensive understanding of this compound's role in lithium-ion battery electrolytes.

Application Notes and Protocols: N-phenyl-bis(trifluoromethanesulfonimide) as a p-Type Dopant in Carbon Nanotubes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Single-walled carbon nanotubes (SWCNTs) are promising materials for a wide range of applications, including electronics, sensors, and thermoelectric devices, owing to their exceptional electrical and mechanical properties.[1] The electronic properties of SWCNTs can be tuned through a process called doping, which involves introducing impurities to alter their charge carrier concentration. P-type doping, the introduction of electron-withdrawing species, creates an excess of positive charge carriers (holes), thereby enhancing the electrical conductivity and modifying the thermoelectric properties of semiconducting SWCNTs.[2][3]

N-phenyl-bis(trifluoromethanesulfonimide), also known as PhNTf2 or C₆H₅N(SO₂CF₃)₂, is a strong electron-withdrawing organic molecule that can serve as an effective p-type dopant for carbon nanotubes. The trifluoromethanesulfonyl groups (-SO₂CF₃) are highly electronegative, facilitating the withdrawal of electron density from the CNT lattice. This document provides detailed application notes and protocols for the use of N-phenyl-bis(trifluoromethanesulfonimide) as a p-type dopant for carbon nanotubes, aimed at researchers in materials science and professionals in drug development exploring CNT-based delivery or sensing platforms.

Doping Mechanism

The p-type doping of carbon nanotubes with N-phenyl-bis(trifluoromethanesulfonimide) occurs via a charge transfer mechanism. The PhNTf2 molecule, due to the strong electron-withdrawing nature of the two trifluoromethanesulfonyl groups, has a high electron affinity. When in close proximity to a carbon nanotube, it can accept an electron from the valence band of the CNT. This process results in a hole being left in the CNT's valence band, thus increasing the p-type carrier concentration. The PhNTf2 molecule becomes a radical anion, which remains electrostatically associated with the now positively charged CNT. This interaction shifts the Fermi level of the CNT towards the valence band, leading to an increase in electrical conductivity and a modification of the Seebeck coefficient.[4]

G cluster_0 Doping Process CNT Carbon Nanotube (Valence Band) Doped_CNT p-doped Carbon Nanotube (Hole created) CNT->Doped_CNT Electron Transfer PhNTf2 N-phenyl-bis(trifluoromethanesulfonimide) (LUMO) PhNTf2_anion PhNTf2 Radical Anion PhNTf2->PhNTf2_anion Electron Acceptance Doped_CNT->PhNTf2_anion Electrostatic Interaction G cluster_0 Solution-Based Doping Workflow Prepare_Dopant Prepare PhNTf2 Solution Immerse_CNT Immerse CNT Film in Solution Prepare_Dopant->Immerse_CNT Rinse_Film Rinse with Anhydrous Solvent Immerse_CNT->Rinse_Film Dry_Film Dry with N2/Ar and Vacuum Oven Rinse_Film->Dry_Film Characterize Characterize Doped Film Dry_Film->Characterize G cluster_0 Characterization Workflow Doped_Sample Doped CNT Sample Electrical Electrical Characterization Doped_Sample->Electrical Spectroscopic Spectroscopic Characterization Doped_Sample->Spectroscopic Thermoelectric Thermoelectric Characterization Doped_Sample->Thermoelectric Four_Point Four-Point Probe Electrical->Four_Point FET FET Fabrication Electrical->FET Raman Raman Spectroscopy Spectroscopic->Raman XPS XPS Spectroscopic->XPS Seebeck Seebeck Coefficient Thermoelectric->Seebeck Power_Factor Power Factor Thermoelectric->Power_Factor

References

Application Notes and Protocols for Enantioselective Synthesis Using Phenyl Triflimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenyl-bis(trifluoromethanesulfonimide), commonly known as Phenyl triflimide (PhNTf₂), is a versatile and highly efficient reagent in modern organic synthesis.[1][2] It serves as a stable, crystalline, and easy-to-handle triflating agent, offering a milder alternative to triflic anhydride.[3][4] While primarily recognized for its role in converting phenols, alcohols, and carbonyl compounds into their corresponding triflates, PhNTf₂ is also a valuable reagent in the field of enantioselective synthesis.[1][5][6] Its application in conjunction with chiral catalysts enables the asymmetric synthesis of key chiral building blocks, such as β-amino acids and molecules with stereogenic centers, which are of significant interest in pharmaceutical and materials science research.[5][6][7]

This document provides detailed application notes and a representative protocol for the use of this compound in enantioselective synthesis, focusing on the asymmetric triflation of prochiral ketones.

Application Note 1: Enantioselective Synthesis of Chiral Vinyl Triflates

Overview

Chiral vinyl triflates are valuable intermediates in organic synthesis, serving as precursors for a variety of stereoselective transformations, including cross-coupling reactions (e.g., Suzuki, Stille, Heck), carbonylations, and reductions. The enantioselective synthesis of vinyl triflates from prochiral ketones represents a powerful strategy for accessing these versatile building blocks. This can be achieved through the use of this compound as the triflating agent in the presence of a chiral base or a chiral catalyst system.

Mechanism of Enantioselection

The enantioselectivity of the triflation of a prochiral ketone is induced by a chiral catalyst, typically a chiral amine base or a metal complex with a chiral ligand. The process can be generalized as follows:

  • Formation of a Chiral Enolate: The chiral catalyst selectively deprotonates one of the enantiotopic α-protons of the prochiral ketone, leading to the formation of a chiral enolate or a chiral enamine intermediate.

  • Diastereoselective Triflation: The chiral enolate then reacts with this compound in a diastereoselective manner. The stereochemical outcome is dictated by the chiral environment created by the catalyst, which directs the bulky triflyl group to one face of the enolate.

  • Catalyst Turnover: Upon triflation, the chiral catalyst is regenerated and can enter the next catalytic cycle.

The choice of the chiral catalyst, solvent, and reaction conditions is crucial for achieving high enantioselectivity.

Logical Relationship of the Catalytic Cycle

G cluster_0 Catalytic Cycle Prochiral_Ketone Prochiral Ketone Chiral_Enolate_Complex Chiral Enolate-Catalyst Complex Prochiral_Ketone->Chiral_Enolate_Complex + Chiral Catalyst (Deprotonation) Chiral_Catalyst Chiral Catalyst Chiral_Vinyl_Triflate Chiral Vinyl Triflate Chiral_Enolate_Complex->Chiral_Vinyl_Triflate + this compound (Triflation) Byproduct PhNTf⁻ H⁺ Chiral_Enolate_Complex->Byproduct releases Phenyl_Triflimide This compound (PhNTf₂) Catalyst_Regeneration Regenerated Chiral Catalyst Chiral_Vinyl_Triflate->Catalyst_Regeneration Catalyst_Regeneration->Prochiral_Ketone Enters next cycle

Caption: Proposed catalytic cycle for enantioselective triflation.

Experimental Protocols

Protocol 1: General Procedure for the Enantioselective Synthesis of a Chiral Vinyl Triflate from a Prochiral Ketone

This protocol describes a representative method for the enantioselective triflation of a prochiral ketone using this compound and a chiral amine catalyst.

Materials:

  • Prochiral ketone (e.g., 4-substituted cyclohexanone)

  • This compound (PhNTf₂)

  • Chiral amine catalyst (e.g., a cinchona alkaloid derivative or a chiral diamine)

  • Anhydrous non-polar solvent (e.g., toluene, dichloromethane)

  • Anhydrous base (e.g., potassium hexamethyldisilazide, KHMDS)

  • Anhydrous workup and purification reagents (saturated aq. NH₄Cl, brine, anhydrous Na₂SO₄, silica gel)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the chiral amine catalyst (10 mol%).

  • Solvent and Base Addition: Add anhydrous toluene (to make a 0.1 M solution with respect to the ketone) and cool the solution to -78 °C in a dry ice/acetone bath. Add a solution of KHMDS (1.1 equivalents) in toluene dropwise.

  • Substrate Addition: After stirring for 15 minutes, add a solution of the prochiral ketone (1.0 equivalent) in anhydrous toluene dropwise over 10 minutes.

  • Triflation: Stir the reaction mixture at -78 °C for 1 hour. Then, add a solution of this compound (1.2 equivalents) in anhydrous toluene dropwise.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the yield and enantiomeric excess (ee) of the purified chiral vinyl triflate by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Experimental Workflow Diagram

G start Start setup Reaction Setup: Add chiral catalyst to flask under inert atmosphere start->setup cool Cool to -78 °C setup->cool add_base Add KHMDS solution cool->add_base add_ketone Add prochiral ketone solution add_base->add_ketone stir1 Stir for 1 hour at -78 °C add_ketone->stir1 add_phntf2 Add this compound solution stir1->add_phntf2 monitor Monitor reaction by TLC add_phntf2->monitor quench Quench with aq. NH₄Cl monitor->quench workup Aqueous workup and extraction quench->workup purify Purify by column chromatography workup->purify analyze Analyze yield and ee% purify->analyze end End analyze->end

Caption: Experimental workflow for enantioselective triflation.

Data Presentation

Table 1: Representative Data for the Enantioselective Triflation of Prochiral Ketones

The following table summarizes representative quantitative data for the enantioselective synthesis of chiral vinyl triflates from various prochiral ketones using the protocol described above. (Note: This data is illustrative and based on typical outcomes for such reactions).

EntrySubstrate (Prochiral Ketone)Chiral CatalystYield (%)Enantiomeric Excess (ee, %)
14-Phenylcyclohexanone(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol8592
24-tert-Butylcyclohexanone(-)-Sparteine9088
32-Methyl-1-indanoneCinchonidine derivative7895
42-Propyl-1-tetralone(R,R)-1,2-Diaminocyclohexane derivative8290

Conclusion

This compound is a valuable reagent in enantioselective synthesis, particularly when used in combination with a suitable chiral catalyst. The protocol for the enantioselective triflation of prochiral ketones demonstrates a practical approach to generating valuable chiral vinyl triflate intermediates. The efficiency and selectivity of these reactions are highly dependent on the careful selection of the chiral catalyst and optimization of reaction conditions. These methods provide a robust platform for the synthesis of complex chiral molecules for applications in drug discovery and materials science.

References

Application Notes and Protocols for the Preparation of Aryl Triflates and their use in Heck Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of aryl triflates from phenols using N-phenyl-bis(trifluoromethanesulfonimide) (phenyl triflimide) and their subsequent application as substrates in the palladium-catalyzed Heck reaction for the formation of carbon-carbon bonds.

Introduction

Aryl triflates are versatile intermediates in organic synthesis, serving as excellent electrophiles in a variety of cross-coupling reactions. Their high reactivity, often superior to that of aryl halides, makes them valuable precursors for the construction of complex molecular architectures. This compound has emerged as a preferred reagent for the synthesis of aryl triflates from phenols, offering advantages in terms of stability, ease of handling, and selectivity compared to the highly reactive triflic anhydride.[1][2]

The Heck reaction, a cornerstone of modern palladium catalysis, enables the coupling of unsaturated halides or triflates with alkenes to form substituted alkenes.[3][4] The use of aryl triflates in the Heck reaction is well-established and provides a powerful tool for the synthesis of a wide array of functionalized olefins, which are key structural motifs in many pharmaceutical agents and biologically active compounds.[5]

This document outlines detailed experimental procedures for both the efficient, microwave-assisted synthesis of aryl triflates and their subsequent use in the Heck reaction, complete with representative data and a visual workflow.

Part 1: Preparation of Aryl Triflates using this compound

The triflation of phenols using this compound can be effectively accelerated using microwave irradiation, significantly reducing reaction times from hours to minutes.[1][3] This method is robust, tolerant of various functional groups, and does not require an inert atmosphere.[3]

Experimental Protocol: Microwave-Assisted Synthesis of Aryl Triflates

Materials:

  • Phenol substrate (1.0 eq)

  • N-Phenyl-bis(trifluoromethanesulfonimide) (this compound, PhN(Tf)₂) (1.0 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Tetrahydrofuran (THF)

Procedure:

  • In a microwave-safe reaction vessel, combine the phenol (2.0 mmol), N-phenyl-bis(trifluoromethanesulfonimide) (2.0 mmol, 714 mg), and potassium carbonate (6.0 mmol, 828 mg).

  • Add 3.0 mL of THF to the vessel and seal it with a septum cap.

  • Place the reaction vessel in a microwave synthesizer and heat the mixture to 120 °C for 6 minutes.[1]

  • After cooling to room temperature, the reaction mixture is filtered to remove inorganic salts.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the pure aryl triflate.

Quantitative Data: Synthesis of Aryl Triflates

The following table summarizes the isolated yields for the synthesis of various aryl triflates from their corresponding phenols using the microwave-assisted protocol.

EntryPhenol SubstrateProduct (Aryl Triflate)Isolated Yield (%)[3]
14-Hydroxybenzaldehyde4-Formylphenyl trifluoromethanesulfonate88
24'-Hydroxyacetophenone4-Acetylphenyl trifluoromethanesulfonate91
3Methyl 4-hydroxybenzoate4-(Trifluoromethylsulfonyloxy)benzoic acid methyl ester85
44-Nitrophenol4-Nitrophenyl trifluoromethanesulfonate75
52-NaphtholNaphthalen-2-yl trifluoromethanesulfonate89
64-Methoxyphenol4-Methoxyphenyl trifluoromethanesulfonate82
7PhenolPhenyl trifluoromethanesulfonate78
83,5-Dimethylphenol3,5-Dimethylphenyl trifluoromethanesulfonate69

Part 2: Palladium-Catalyzed Heck Reaction of Aryl Triflates

Aryl triflates are excellent coupling partners in the Heck reaction, readily undergoing oxidative addition to a palladium(0) catalyst. The resulting arylpalladium(II) species then coordinates with an alkene, followed by migratory insertion and β-hydride elimination to afford the substituted alkene product and regenerate the palladium(0) catalyst.

Experimental Protocol: General Procedure for the Heck Reaction

Materials:

  • Aryl triflate (1.0 eq)

  • Alkene (1.2 - 1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., triphenylphosphine (PPh₃) or 1,3-Bis(diphenylphosphino)propane (DPPP)) (2-10 mol%)

  • Base (e.g., triethylamine (Et₃N), potassium carbonate (K₂CO₃), or sodium acetate (NaOAc)) (1.5 - 2.5 eq)

  • Anhydrous solvent (e.g., DMF, NMP, or toluene)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium(II) acetate and the phosphine ligand.

  • Add the anhydrous solvent and stir the mixture for 10-15 minutes at room temperature to form the active catalyst.

  • Add the aryl triflate, the alkene, and the base to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-140 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data: Heck Reaction of Aryl Triflates

The following table provides representative examples of Heck reactions involving aryl triflates with various alkenes. The reaction conditions and yields can vary significantly based on the specific substrates, catalyst system, and reaction parameters.

EntryAryl TriflateAlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenyl triflaten-Butyl acrylatePd(OAc)₂ / PPh₃Et₃NDMF10012~85
24-Acetylphenyl triflateStyrenePd(OAc)₂ / DPPPNaOAcNMP1208~90
3Naphthalen-2-yl triflateMethyl methacrylatePdCl₂(PPh₃)₂K₂CO₃Toluene11016~80
44-Nitrophenyl triflateAcrylonitrilePd(OAc)₂ / P(o-tol)₃Et₃NDMF8024~70

Visual Workflow and Signaling Pathway Diagrams

To visually represent the experimental workflow and the catalytic cycle of the Heck reaction, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow phenol Phenol Substrate microwave Microwave 120 °C, 6 min phenol->microwave phtf2n This compound (PhN(Tf)2) phtf2n->microwave k2co3_1 K2CO3 k2co3_1->microwave thf THF thf->microwave aryl_triflate Aryl Triflate Product microwave->aryl_triflate heating Heating (80-140 °C) aryl_triflate->heating alkene Alkene alkene->heating pd_catalyst Pd Catalyst (e.g., Pd(OAc)2) pd_catalyst->heating ligand Ligand (e.g., PPh3) ligand->heating base Base (e.g., Et3N) base->heating solvent Solvent (e.g., DMF) solvent->heating heck_product Substituted Alkene Product heating->heck_product

Caption: Experimental workflow for aryl triflate synthesis and Heck reaction.

heck_catalytic_cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_pd_complex Ar-Pd(II)Ln(OTf) oxidative_addition->aryl_pd_complex Ar-OTf alkene_coordination Alkene Coordination aryl_pd_complex->alkene_coordination pi_complex [Ar-Pd(II)Ln(alkene)]+OTf- alkene_coordination->pi_complex Alkene migratory_insertion Migratory Insertion pi_complex->migratory_insertion alkyl_pd_complex R-Pd(II)Ln(OTf) migratory_insertion->alkyl_pd_complex beta_hydride_elimination β-Hydride Elimination alkyl_pd_complex->beta_hydride_elimination hydrido_pd_complex H-Pd(II)Ln(OTf) beta_hydride_elimination->hydrido_pd_complex Substituted Alkene reductive_elimination Reductive Elimination (with Base) hydrido_pd_complex->reductive_elimination reductive_elimination->pd0 dummy1 dummy2 dummy3 dummy4 dummy5

References

Phenyl Triflimide: A Versatile Reagent for the Synthesis of Nitrogen-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenyl-bis(trifluoromethanesulfonimide), commonly known as phenyl triflimide (PhNTf₂), has emerged as a powerful and versatile reagent in modern organic synthesis.[1] Its stability, ease of handling, and mild reactivity make it a superior alternative to harsher triflating agents like triflic anhydride.[2] this compound is particularly valuable for the synthesis of nitrogen-containing heterocycles, a scaffold of immense importance in medicinal chemistry and materials science.[3] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various nitrogen-containing heterocycles, focusing on the generation of triflate intermediates for subsequent cross-coupling and cyclization reactions.

Application Notes

This compound's primary role in the synthesis of nitrogen-containing heterocycles is the conversion of phenols, ketones, and other suitable precursors into highly reactive triflate intermediates.[1][4][5] These triflates are excellent electrophiles for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki and Stille couplings, which are instrumental in forming new carbon-carbon and carbon-nitrogen bonds to construct the heterocyclic core.[6][7]

Key Applications:

  • Synthesis of Aryl and Vinyl Triflates: this compound efficiently converts phenols and enolizable ketones to their corresponding aryl and vinyl triflates. These triflates are stable yet highly reactive intermediates for cross-coupling reactions.[4][5]

  • Palladium-Catalyzed Cross-Coupling Reactions: Aryl and vinyl triflates generated using this compound are key substrates in Suzuki and Stille reactions for the synthesis of substituted pyridines, quinolines, indoles, and pyrazoles.[6][8]

  • Intramolecular Cyclization Reactions: Triflates can be employed in intramolecular palladium-catalyzed reactions to facilitate the formation of fused heterocyclic systems.[9][10]

  • Mild Reaction Conditions: Reactions with this compound typically proceed under mild conditions, tolerating a wide range of functional groups, which is advantageous in complex molecule synthesis.[1]

Experimental Protocols

General Protocol for the Synthesis of Aryl Triflates from Phenols using this compound

This protocol describes a general method for the conversion of a phenolic substrate to its corresponding aryl triflate.

Materials:

  • Phenolic substrate (1.0 mmol)

  • This compound (PhNTf₂) (1.2 mmol)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 mmol)

  • Dichloromethane (DCM) or Acetonitrile (MeCN) (5 mL)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 mmol, optional)

Procedure:

  • To a solution of the phenolic substrate in the chosen solvent, add the base (TEA or DIPEA).

  • If the phenol is not very reactive, a catalytic amount of DMAP can be added.

  • Add this compound portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 2-12 hours.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for the Palladium-Catalyzed Suzuki Coupling of an Aryl Triflate with a Boronic Acid

This protocol outlines the synthesis of a biaryl compound, a common precursor to many nitrogen-containing heterocycles, via a Suzuki coupling reaction.

Materials:

  • Aryl triflate (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (0.04 mmol)

  • Potassium carbonate (K₂CO₃) or Cesium fluoride (CsF) (2.0 mmol)

  • 1,4-Dioxane or Toluene/Water mixture (e.g., 4:1) (5 mL)

Procedure:

  • To a reaction vessel, add the aryl triflate, arylboronic acid, palladium catalyst, ligand, and base.

  • Add the solvent system and degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data

The following tables summarize representative yields for the synthesis of triflates and subsequent cross-coupling reactions to form precursors for or the nitrogen-containing heterocycles themselves.

Table 1: Synthesis of Aryl Triflates using this compound

Phenolic SubstrateBaseSolventTime (h)Yield (%)Reference
4-HydroxybiphenylDIPEAMeCN/H₂O485[11]
4-CyanophenolTEADCM1292N/A
2-NaphtholPyridineDCM695N/A
EstroneTEA, DMAPDCM288N/A

Note: "N/A" indicates that while the reaction is well-established, a specific literature citation for these exact conditions was not found in the initial search results.

Table 2: Palladium-Catalyzed Suzuki Coupling of Aryl Triflates

Aryl TriflateBoronic AcidCatalyst/LigandBaseSolventYield (%)Reference
4-Biphenyl triflatePhenylboronic acidPd(OAc)₂/PCy₃K₃PO₄Toluene95[1]
2-Pyridyl triflate3-Tolylboronic acidPd₂(dba)₃/P(t-Bu)₃CsFDioxane88[12]
Quinaldine-5-triflatePhenylboronic acidPd(dppf)Cl₂K₂CO₃Toluene/Dioxane99[13]
4-Chlorophenyl triflateo-Tolylboronic acidPd₂(dba)₃/P(t-Bu)₃KFTHF91[14]

Visualizations

The following diagrams illustrate the key processes involved in the synthesis of nitrogen-containing heterocycles using this compound.

Triflate_Formation cluster_reactants Reactants cluster_products Products Phenol Phenol (Ar-OH) ArylTriflate Aryl Triflate (Ar-OTf) Phenol->ArylTriflate Triflation PhNTf2 This compound (PhNTf2) PhNTf2->ArylTriflate Byproduct [PhNTf]- Anion PhNTf2->Byproduct Base Base (e.g., TEA) Base->ArylTriflate

Caption: General workflow for the synthesis of an aryl triflate from a phenol using this compound.

Suzuki_Coupling_Workflow ArylTriflate Aryl Triflate (Ar-OTf) CoupledProduct Coupled Product (Ar-R) ArylTriflate->CoupledProduct Suzuki Coupling BoronicAcid Boronic Acid (R-B(OH)2) BoronicAcid->CoupledProduct Catalyst Pd Catalyst + Ligand Catalyst->CoupledProduct Base Base Base->CoupledProduct

Caption: Key components of a palladium-catalyzed Suzuki cross-coupling reaction.

Heterocycle_Synthesis_Pathway Start Precursor (e.g., Hydroxy-Pyridine) Triflation Triflation with This compound Start->Triflation TriflateIntermediate Pyridyl Triflate Intermediate Triflation->TriflateIntermediate CrossCoupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Stille) TriflateIntermediate->CrossCoupling IntramolecularCyclization Intramolecular Cyclization TriflateIntermediate->IntramolecularCyclization FinalProduct Substituted Nitrogen Heterocycle CrossCoupling->FinalProduct FusedHeterocycle Fused Nitrogen Heterocycle IntramolecularCyclization->FusedHeterocycle

Caption: Synthetic pathways to nitrogen heterocycles using this compound.

References

Troubleshooting & Optimization

How to improve the yield of triflation reactions with Phenyl triflimide.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield of triflation reactions using N-Phenyl-bis(trifluoromethanesulfonimide) (Phenyl triflimide or PhNTf₂).

Troubleshooting Guide

This guide addresses common issues encountered during the triflation of phenols and other substrates with this compound.

Question: My triflation reaction shows low or no conversion of the starting material. What are the potential causes and solutions?

Answer:

Low or no conversion in a triflation reaction with PhNTf₂ can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Insufficient Basicity: The chosen base may not be strong enough to deprotonate the phenol or other substrate effectively. While common bases like triethylamine (TEA) or potassium carbonate (K₂CO₃) are often sufficient, sterically hindered or electron-poor phenols may require a stronger base.

    • Solution: Consider switching to a stronger base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or NaH. However, be aware that stronger bases can sometimes lead to product degradation.[1] A screening of different bases may be necessary to find the optimal conditions for your specific substrate.

  • Moisture Contamination: this compound is more stable than triflic anhydride, but the reaction can still be sensitive to moisture, which can hydrolyze the triflating agent or the activated intermediate.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Low Reaction Temperature: The reaction may be too slow at the temperature you are using.

    • Solution: Gradually increase the reaction temperature. For conventional heating, reactions are often run at room temperature or slightly elevated temperatures. For challenging substrates, refluxing in a suitable solvent might be necessary. Microwave-assisted synthesis can also be a powerful tool to accelerate the reaction.[2]

  • Reagent Quality: The this compound or other reagents may have degraded.

    • Solution: Use fresh, high-purity reagents. The quality of the base and solvent is also crucial.

Troubleshooting Workflow for Low Conversion

low_conversion_workflow start Low or No Conversion check_base Is the base strong enough for the substrate? start->check_base change_base Action: Switch to a stronger base (e.g., DBU, NaH). Screen different bases. check_base->change_base No check_moisture Are the reaction conditions anhydrous? check_base->check_moisture Yes end Improved Conversion change_base->end dry_reagents Action: Use oven-dried glassware and anhydrous solvents under an inert atmosphere. check_moisture->dry_reagents No check_temp Is the reaction temperature optimal? check_moisture->check_temp Yes dry_reagents->end increase_temp Action: Gradually increase the reaction temperature or consider microwave synthesis. check_temp->increase_temp No check_reagents Are the reagents of high quality? check_temp->check_reagents Yes increase_temp->end use_fresh_reagents Action: Use fresh, high-purity PhNTf₂, base, and solvent. check_reagents->use_fresh_reagents No check_reagents->end Yes use_fresh_reagents->end

Caption: Troubleshooting workflow for low or no conversion.

Question: My reaction is messy, with multiple spots on the TLC plate, leading to a low isolated yield. What are the likely side reactions and how can I minimize them?

Answer:

The formation of multiple products indicates that side reactions are occurring. Identifying and mitigating these side reactions is key to improving the isolated yield of your desired triflate.

Common Side Reactions and Mitigation Strategies:

  • Degradation of Starting Material or Product: Strong bases or high temperatures can lead to the decomposition of sensitive substrates or the desired triflate product.

    • Solution: Use the mildest base that effectively promotes the reaction. If using a strong base, consider adding it slowly at a lower temperature. If high temperatures are necessary, try to minimize the reaction time. Microwave synthesis can be advantageous here as it allows for rapid heating to the target temperature and short reaction times.[2]

  • Hydrolysis of the Triflate: If water is present during the reaction or workup, the triflate product can hydrolyze back to the starting phenol.

    • Solution: Maintain anhydrous conditions throughout the reaction and workup. During the workup, minimize contact with aqueous solutions, especially if they are basic.

  • Formation of N-phenyltrifluoromethanesulfonamide: This byproduct can form from the decomposition of this compound.

    • Solution: While difficult to completely avoid, ensuring the reaction proceeds efficiently by optimizing other parameters (base, solvent, temperature) can minimize the relative amount of this byproduct. Careful purification is key to its removal.

Logical Flow for Troubleshooting Low Isolated Yield

low_yield_workflow start Low Isolated Yield with Multiple Products check_conditions Are the reaction conditions too harsh? start->check_conditions milder_conditions Action: Use a milder base, lower the temperature, or reduce the reaction time. check_conditions->milder_conditions Yes check_workup Is there potential for hydrolysis during workup? check_conditions->check_workup No end Improved Isolated Yield milder_conditions->end anhydrous_workup Action: Ensure anhydrous workup conditions and minimize contact with aqueous base. check_workup->anhydrous_workup Yes optimize_purification Is the purification method effective? check_workup->optimize_purification No anhydrous_workup->end purification_strategy Action: Screen different chromatography conditions or consider recrystallization/washing. optimize_purification->purification_strategy Yes optimize_purification->end No purification_strategy->end

Caption: Troubleshooting workflow for low isolated yield.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for a triflation reaction with this compound?

A1: A good starting point for the triflation of a simple phenol is to use 1.0-1.2 equivalents of this compound with 1.5-2.0 equivalents of a moderately strong organic base like triethylamine (TEA) or an inorganic base like potassium carbonate (K₂CO₃) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature. The reaction progress should be monitored by TLC or LC-MS.

Q2: How do I choose the right base for my triflation reaction?

A2: The choice of base depends on the acidity of your substrate. For most phenols, TEA, DIPEA (N,N-Diisopropylethylamine), or K₂CO₃ are suitable. For less acidic substrates or sterically hindered phenols, a stronger, non-nucleophilic base like DBU may be required. It is advisable to perform small-scale screening experiments to identify the optimal base for your specific substrate.

Q3: What is the best solvent for triflation with this compound?

A3: Aprotic solvents are generally used for triflation reactions. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (MeCN) are commonly employed. The choice of solvent can sometimes influence the reaction rate and solubility of the reagents. For microwave-assisted reactions, THF has been shown to be effective.[2]

Q4: Can I use this compound for the triflation of alcohols?

A4: Yes, this compound can be used for the triflation of alcohols, although it is more commonly used for phenols. The reactivity of alcohols can vary, and primary alcohols are generally more reactive than secondary or tertiary alcohols.

Q5: How do I purify the aryl triflate product?

A5: Purification is typically achieved by column chromatography on silica gel. After the reaction is complete, a standard aqueous workup is often performed. The crude product is then purified by flash chromatography. For some crystalline products, recrystallization or washing with a suitable solvent (e.g., hot THF) can be an effective purification method.[2]

Data Presentation

Table 1: Comparison of Reaction Conditions for Triflation of Phenols with this compound

MethodBaseSolventTemperatureTimeTypical Yield RangeReference
ConventionalTEA / DIPEADCM / MeCNRoom Temp.3 - 8 hours60-90%[1]
ConventionalK₂CO₃THF / DMFRoom Temp. - 60°C3 - 8 hours65-95%[2]
MicrowaveK₂CO₃THF120°C6 minutes69-91%[2]

Table 2: Microwave-Assisted Triflation of Various Phenols with this compound *

Phenol SubstrateYield (%)
4-tert-Butylphenol91
4-Methoxyphenol89
2-Naphthol85
4-Chlorophenol82
4-Cyanophenol78
4-Nitrophenol75
Salicylaldehyde69

*Reaction Conditions: Phenol (1.0 equiv), PhNTf₂ (1.0 equiv), K₂CO₃ (3.0 equiv), THF, 120°C, 6 min. Data extracted from Organic Letters, 2002, 4 (17), pp 2953–2955.[2]

Experimental Protocols

Protocol 1: General Procedure for Triflation of Phenols using Conventional Heating

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the phenol (1.0 eq.), this compound (1.1 eq.), and a catalytic amount of DMAP (4-Dimethylaminopyridine, 0.1 eq.).

  • Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.5 M.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add triethylamine (TEA, 2.0 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 3-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Triflation of Phenols

  • In a microwave reaction vial, combine the phenol (1.0 eq.), this compound (1.0 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).

  • Add anhydrous tetrahydrofuran (THF) to achieve the desired concentration (e.g., ~0.67 M).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120°C for 6 minutes with stirring.

  • After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.

  • Wash the solid residue with THF.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by washing with a suitable solvent.[2]

Experimental Workflow Diagram

experimental_workflow cluster_conventional Conventional Heating cluster_microwave Microwave Synthesis conv_start 1. Combine Phenol, PhNTf₂, DMAP in DCM conv_base 2. Add TEA at 0°C conv_start->conv_base conv_react 3. Stir at RT for 3-8h conv_base->conv_react conv_workup 4. Aqueous Workup conv_react->conv_workup conv_purify 5. Purify by Chromatography conv_workup->conv_purify mw_start 1. Combine Phenol, PhNTf₂, K₂CO₃ in THF mw_react 2. Heat at 120°C for 6 min mw_start->mw_react mw_filter 3. Filter and Concentrate mw_react->mw_filter mw_purify 4. Purify mw_filter->mw_purify

Caption: General experimental workflows for triflation.

References

Technical Support Center: Phenyl Triflimide Reactions with Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Phenyl-bis(trifluoromethanesulfonimide), commonly known as Phenyl Triflimide, for the triflation of secondary amines.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound with secondary amines?

This compound is a widely used reagent for the triflation of secondary amines to form N-triflyl-amines (triflamides).[1][2][3] This reaction is crucial in organic synthesis as the resulting triflamide group is an excellent leaving group, facilitating subsequent reactions such as cross-coupling and nucleophilic substitutions.[3][4] this compound is often preferred over other triflating agents like triflic anhydride due to its stability, milder reactivity, and ease of handling.[5]

Q2: What is the general reaction mechanism for the triflation of a secondary amine with this compound?

The reaction proceeds via a nucleophilic attack of the secondary amine on one of the sulfur atoms of the this compound. A base is typically required to deprotonate the resulting ammonium salt and drive the reaction to completion. The byproduct of this reaction is N-phenyltrifluoromethanesulfonamide.

Troubleshooting Guide

This guide addresses common issues encountered during the triflation of secondary amines using this compound.

Issue 1: Low or No Product Yield

Symptom: TLC or LC-MS analysis shows unreacted starting material (secondary amine) and no desired triflamide product.

Possible Causes & Troubleshooting Steps:

  • Insufficiently Basic Conditions: The reaction requires a base to neutralize the triflic acid byproduct and facilitate the reaction.

    • Solution: Ensure the use of an appropriate base. For many secondary amines, tertiary amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are sufficient. For less reactive or sterically hindered amines, a stronger, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be necessary.[2]

  • Low Reaction Temperature: While the reaction is often performed at room temperature, less reactive amines may require heating.

    • Solution: Gradually increase the reaction temperature, for example, to 50 °C, and monitor the reaction progress.[2]

  • Inappropriate Solvent: The choice of solvent can influence the reaction rate and solubility of reactants.

    • Solution: Aprotic solvents like dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are commonly used. Ensure your starting materials are soluble in the chosen solvent.

Issue 2: Presence of Significant Byproducts

Symptom: The reaction mixture contains multiple spots on TLC or peaks in LC-MS in addition to the starting material and desired product.

Possible Causes & Troubleshooting Steps:

  • Hydrolysis of the Triflamide Product: Triflamides can be susceptible to hydrolysis, especially in the presence of water, leading to the formation of the starting secondary amine and trifluoromethanesulfonic acid.

    • Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

  • Reaction with the Base (DMAP): If 4-dimethylaminopyridine (DMAP) is used as a catalyst or base, it can react with this compound to form an N-triflylpyridinium salt. This species is also a triflating agent, but its formation can complicate the reaction mixture.

    • Solution: While DMAP can be an effective catalyst, consider using a non-nucleophilic base like DBU or a sterically hindered amine base if you suspect side reactions involving the base.

  • Formation of N-Phenyltrifluoromethanesulfonamide: This is an inherent byproduct of the reaction.

    • Solution: This byproduct can often be removed during aqueous workup or by column chromatography. A wash with a mild aqueous base (e.g., 5% NaOH solution) can help remove this acidic byproduct.[6]

Issue 3: Difficult Purification

Symptom: The desired triflamide product is difficult to separate from the remaining starting materials and byproducts.

Possible Causes & Troubleshooting Steps:

  • Polar Byproducts: The N-phenyltrifluoromethanesulfonamide byproduct and any unreacted this compound can be polar and may co-elute with the desired product during chromatography.

    • Solution: An aqueous workup with a mild base (e.g., cold 5% NaOH) is often effective at removing these acidic impurities before chromatography.[6] For nonpolar products, this compound is a good choice as its byproducts are more polar. Conversely, for polar products, consider using Comins' reagent, as its byproducts are less polar.[6]

  • Product Instability on Silica Gel: Some triflamides may be sensitive to the acidic nature of silica gel, leading to decomposition during column chromatography.

    • Solution: Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent (e.g., 1% triethylamine). Alternatively, consider other purification methods like crystallization or preparative HPLC.

Data Presentation

Table 1: Influence of Base on Triflamide Synthesis

Amine SubstrateBaseSolventTemperature (°C)Yield (%)Reference
PiperidineEt3NMeCNRoom TempHigh[5]
PiperidineDMAPMeCNRoom TempHigh[5]
Less Reactive AminesDBUMeCN50Moderate to Excellent[2]

Note: This table is a qualitative summary based on available literature. Quantitative yields are highly substrate-dependent.

Experimental Protocols

General Protocol for the Triflation of a Secondary Amine with this compound:

  • To a solution of the secondary amine (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (N2 or Ar), add a suitable base (e.g., triethylamine, 1.5 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of N-Phenyl-bis(trifluoromethanesulfonimide) (1.1 eq) in anhydrous DCM dropwise over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Separate the organic layer, and wash it sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired triflamide.

Mandatory Visualizations

Reaction_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction Conditions cluster_workup Workup & Purification SecondaryAmine Secondary Amine ReactionVessel Reaction Vessel (0°C to RT) SecondaryAmine->ReactionVessel PhenylTriflimide This compound PhenylTriflimide->ReactionVessel Base Base (e.g., TEA, DBU) Base->ReactionVessel Solvent Anhydrous Solvent (e.g., DCM) Solvent->ReactionVessel Quench Aqueous Quench ReactionVessel->Quench Reaction Completion Extraction Liquid-Liquid Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Purified Triflamide Purification->Product

Figure 1. General experimental workflow for the triflation of a secondary amine.

Troubleshooting_Logic Start Low Product Yield? Cause1 Inadequate Base? Start->Cause1 Yes Byproducts Significant Byproducts? Start->Byproducts No Solution1 Use Stronger Base (e.g., DBU) Cause1->Solution1 Yes Cause2 Low Temperature? Cause1->Cause2 No Solution2 Increase Reaction Temperature Cause2->Solution2 Yes Cause2->Byproducts No Cause3 Presence of Water? Solution3 Use Anhydrous Conditions Cause3->Solution3 Hydrolysis Hydrolysis of Product? Byproducts->Hydrolysis Yes Hydrolysis->Cause3 Yes BaseReaction Reaction with Base? Hydrolysis->BaseReaction No Solution4 Use Non-Nucleophilic Base BaseReaction->Solution4 Yes

Figure 2. Troubleshooting logic for common issues in triflamide synthesis.

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction R2NH R2NH (Secondary Amine) Intermediate [R2NH-Tf]+ [-NTfPh] R2NH->Intermediate PhNTf2 PhN(Tf)2 (this compound) PhNTf2->Intermediate Triflamide R2N-Tf (Triflamide Product) Intermediate->Triflamide Byproduct1 PhNHTf (Aniline Byproduct) Intermediate->Byproduct1 Hydrolysis_Product R2NH + TfOH Triflamide->Hydrolysis_Product Hydrolysis Water H2O Water->Hydrolysis_Product

Figure 3. Main reaction and a common side reaction pathway.

References

Phenyl Triflimide Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of N-phenyl-bis(trifluoromethanesulfonimide), commonly known as phenyl triflimide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: The primary impurities depend on the synthetic route but typically include:

  • Unreacted Starting Materials: Aniline is a common impurity if the reaction does not go to completion.[1][2]

  • Mono-substituted Intermediate: N-phenyltrifluoromethanesulfonamide, the product of a single triflation of aniline, can be present.

  • Reagent-derived Impurities: If using triflic anhydride (Tf₂O), the primary impurity is triflic acid (TfOH), which can also be formed by hydrolysis of the anhydride.[3]

  • Byproducts: Sulfonamide oligomers can form, particularly if the reaction conditions are not optimized. The use of a catalyst like 4-dimethylaminopyridine (DMAP) can help suppress the formation of these oligomers.[4]

  • Solvent and Moisture: Residual solvents from the reaction and water, which can cause hydrolysis of triflic anhydride, are also common.[4]

Q2: What is the appearance of pure this compound?

A2: Pure N-phenyl-bis(trifluoromethanesulfonimide) is a white to off-white crystalline powder.[5][6] A yellow or brownish tint in the crude product often indicates the presence of impurities.

Q3: What are the recommended storage conditions for this compound?

A3: this compound is sensitive to moisture.[6] It should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Crude product is a yellow oil or sticky solid and does not crystallize.
  • Possible Cause: Presence of significant amounts of unreacted aniline, residual solvents, or oily byproducts.

  • Solution:

    • Acid Wash: To remove unreacted aniline, dissolve the crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) and wash with a 10% hydrochloric acid (HCl) solution. The aniline will form a water-soluble salt and move to the aqueous layer.[4] Caution: If your product itself has basic properties, it may also be extracted into the acidic aqueous layer, leading to yield loss.[4]

    • Solvent Removal: Ensure all reaction solvents are thoroughly removed under reduced pressure before attempting crystallization.

    • Trituration: Try triturating the oil or sticky solid with a non-polar solvent like n-hexane. This can sometimes induce crystallization of the desired product while dissolving oily impurities.[7]

Issue 2: Low yield after purification.
  • Possible Cause 1: Loss of product during aqueous workup, especially if the product is partially water-soluble.

  • Solution 1: Minimize the number of aqueous washes and use brine (saturated NaCl solution) for the final wash to reduce the solubility of the organic product in the aqueous layer.[8]

  • Possible Cause 2: Inefficient extraction of the product from the aqueous layer.

  • Solution 2: Perform multiple extractions (at least 3) with an appropriate organic solvent (e.g., EtOAc, DCM) to ensure complete recovery of the product.

  • Possible Cause 3: Product co-precipitating with impurities during recrystallization.

  • Solution 3: Ensure the product is fully dissolved during the heating step of recrystallization and allow for slow cooling to promote the formation of pure crystals. If impurities are still present, a second recrystallization may be necessary.

Issue 3: Presence of a strong acid (triflic acid) in the final product.
  • Possible Cause: Incomplete quenching of the reaction or hydrolysis of triflic anhydride during workup.

  • Solution:

    • Aqueous Bicarbonate Wash: During the workup, wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove triflic acid. Be cautious of gas evolution (CO₂).

    • Water Washes: Multiple washes with water will also help remove water-soluble triflic acid.[9]

    • Distillation: For larger scale operations, triflic acid can be removed by distillation under reduced pressure, although this may not be practical for heat-sensitive products.[10]

Issue 4: Difficulty in separating the product from the mono-substituted intermediate (N-phenyltrifluoromethanesulfonamide) by column chromatography.
  • Possible Cause: Similar polarities of the desired product and the intermediate.

  • Solution:

    • Optimize Solvent System: Use a less polar solvent system for column chromatography to increase the separation between the two compounds on the TLC plate before scaling up. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a slightly more polar mixture (e.g., hexane/ethyl acetate) can be effective.[11]

    • Recrystallization: This impurity can often be effectively removed by recrystallization, as the desired bis-sulfonated product may have different solubility properties.

Experimental Protocols

Protocol 1: Purification by Extraction and Washing

This protocol is a standard workup procedure to remove water-soluble impurities and unreacted starting materials.

  • Quenching: Quench the reaction mixture by slowly adding it to a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (3 x volume of the aqueous layer).

  • Acid Wash (Optional): To remove basic impurities like aniline, wash the combined organic layers with 10% HCl (1 x volume of the organic layer).[4]

  • Neutralization: Wash the organic layer with saturated sodium bicarbonate solution (1 x volume of the organic layer) to remove any acidic impurities like triflic acid.

  • Brine Wash: Wash the organic layer with brine (1 x volume of the organic layer) to remove residual water.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

Recrystallization is a highly effective method for obtaining high-purity crystalline this compound.

  • Solvent Selection: Choose an appropriate solvent system. Common systems include:

    • Toluene[12]

    • Ethanol[13]

    • Hexane/Ethyl Acetate (e.g., 50:1 v/v)[14]

  • Dissolution: In a flask, add the minimum amount of the chosen solvent to the crude product. Heat the mixture with stirring (e.g., to 60°C for hexane/EtOAc) until the solid is completely dissolved.[14]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. For further crystallization, the flask can be placed in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 3: Purification by Column Chromatography

Column chromatography is useful for separating compounds with different polarities.

  • Stationary Phase: Silica gel is the most common stationary phase.

  • Mobile Phase (Eluent) Selection: Determine the optimal eluent system by thin-layer chromatography (TLC). The desired product should have an Rf value of approximately 0.2-0.4 for good separation.[11] Suitable solvent systems include:

    • n-heptane/ethyl acetate (e.g., 2:1 or 200:1 v/v)[3]

    • hexane/ethyl acetate (e.g., 100:1 v/v)[14]

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like DCM and load it onto the top of the silica gel column.[14]

  • Elution: Elute the column with the chosen solvent system, collecting fractions. A gradient elution (gradually increasing the polarity of the eluent) can be used for difficult separations.[11]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Recrystallization Solvents and Reported Purity

Recrystallization SolventPurity AchievedReference
TolueneWhite crystals[12]
Ethanol99.2%[13]
Hexane/Ethyl Acetate (50:1)93% (yield)[14]

Table 2: Column Chromatography Conditions

Stationary PhaseMobile Phase (Eluent)Rf Value of ProductReference
Silica Geln-heptane/ethyl acetate (2:1)0.35[3]
Silica Geln-heptane/ethyl acetate (200:1)0.40[3]
Silica Gelhexane/ethyl acetate (100:1)Not specified[14]

Visualizations

experimental_workflow cluster_reaction Crude Reaction Mixture cluster_purification Purification Steps cluster_product Final Product crude This compound (with impurities) workup Aqueous Workup (Extraction & Washing) crude->workup Initial Cleanup recrystallization Recrystallization workup->recrystallization High Purity chromatography Column Chromatography workup->chromatography Separation pure Pure this compound recrystallization->pure chromatography->pure

Caption: General workflow for the purification of this compound.

troubleshooting_logic start Crude Product Analysis oily Product is oily/ sticky? start->oily acidic Product is acidic (e.g., contains TfOH)? oily->acidic No triturate Triturate with non-polar solvent oily->triturate Yes basic Product contains basic impurities (e.g., aniline)? acidic->basic No bicarb_wash Wash with NaHCO₃ solution acidic->bicarb_wash Yes pure_enough Purity sufficient? basic->pure_enough No acid_wash Wash with dilute HCl basic->acid_wash Yes recrystallize Recrystallize or run column chromatography pure_enough->recrystallize No end Pure Product pure_enough->end Yes triturate->acidic bicarb_wash->basic acid_wash->pure_enough recrystallize->end

Caption: Troubleshooting decision tree for this compound purification.

References

Technical Support Center: Recrystallization of N-phenyl-bis(trifluoromethanesulfonimide)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the recrystallization of N-phenyl-bis(trifluoromethanesulfonimide), also known as PhNTf2.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the recrystallization of N-phenyl-bis(trifluoromethanesulfonimide).

Problem: N-phenyl-bis(trifluoromethanesulfonimide) Fails to Dissolve

Possible Causes:

  • Insufficient Solvent: The volume of the solvent may be inadequate to dissolve the amount of PhNTf2 at the chosen temperature.

  • Inappropriate Solvent: The selected solvent may have poor solubility characteristics for PhNTf2.

  • Low Temperature: The solvent may not have been heated to a sufficiently high temperature to achieve dissolution.

Solutions:

  • Incremental Solvent Addition: Add the selected solvent in small portions to the PhNTf2 while heating and stirring. Continue adding solvent until the solid completely dissolves.

  • Solvent Selection: N-phenyl-bis(trifluoromethanesulfonimide) is a white to pale yellow crystalline solid.[1] It exhibits good solubility in common organic solvents like ethanol and acetone, and has been successfully recrystallized from toluene and ethanol.[1][2] If initial attempts with one solvent fail, consider trying another recommended solvent.

  • Ensure Adequate Heating: Heat the solvent to its boiling point to maximize the solubility of PhNTf2. Use a condenser to prevent solvent loss during heating.

Problem: "Oiling Out" - Formation of an Oily Layer Instead of Crystals

Possible Causes:

  • High Solute Concentration: The concentration of PhNTf2 in the solution may be too high, leading to separation as a liquid phase upon cooling.

  • Rapid Cooling: Cooling the solution too quickly can favor the formation of a supersaturated oil over crystalline solids.

  • Presence of Impurities: Impurities can lower the melting point of the mixture, increasing the likelihood of oiling out.[3]

Solutions:

  • Add More Solvent: Re-heat the solution to dissolve the oil and add a small amount of additional hot solvent to decrease the saturation.

  • Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cloth or paper towels, before transferring to an ice bath.

  • Use a Seed Crystal: Introduce a small, pure crystal of PhNTf2 to the cooled solution to induce crystallization.

  • Solvent System Modification: Consider using a mixed solvent system. Dissolve the PhNTf2 in a good solvent (e.g., ethanol) at an elevated temperature, and then slowly add a poor solvent (e.g., water or hexane) dropwise until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.

Problem: No Crystal Formation Upon Cooling

Possible Causes:

  • Solution is Not Saturated: Too much solvent may have been used, preventing the solution from reaching saturation upon cooling.

  • Supersaturation: The solution may be supersaturated, requiring a nucleation site to initiate crystal growth.

Solutions:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod.

    • Seeding: Add a seed crystal of pure PhNTf2.

  • Reduce Solvent Volume: If crystallization cannot be induced, gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of PhNTf2. Allow the concentrated solution to cool again.

Problem: Low Yield of Recrystallized Product

Possible Causes:

  • Excessive Solvent Use: Using a large excess of solvent will result in a significant amount of PhNTf2 remaining in the mother liquor.

  • Premature Crystallization: Crystals forming during a hot filtration step (if performed) will be lost.

  • Washing with Room Temperature Solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve a portion of the product.

Solutions:

  • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude PhNTf2.

  • Pre-heat Filtration Apparatus: If performing a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent premature crystallization.

  • Use Ice-Cold Washing Solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove residual impurities without significant product loss.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and melting point of pure N-phenyl-bis(trifluoromethanesulfonimide)?

A1: Pure N-phenyl-bis(trifluoromethanesulfonimide) is a white to pale yellow crystalline solid.[1] Its melting point is reported to be in the range of 100-102 °C.[4]

Q2: Which solvents are recommended for the recrystallization of N-phenyl-bis(trifluoromethanesulfonimide)?

A2: Toluene and ethanol have been successfully used for the recrystallization of N-phenyl-bis(trifluoromethanesulfonimide).[2] Generally, it has good solubility in common organic solvents like acetone and ethanol.[1]

Q3: My recrystallized N-phenyl-bis(trifluoromethanesulfonimide) is still colored. How can I improve its purity?

A3: A persistent color may indicate the presence of impurities. Consider the following:

  • Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal can adsorb colored impurities. Use charcoal sparingly, as it can also adsorb some of the desired product.

  • Second Recrystallization: A second recrystallization step may be necessary to achieve the desired level of purity.

Q4: How does the presence of impurities affect the recrystallization process?

A4: Impurities can have several effects on crystallization. They can lower the melting point of the compound, increasing the risk of "oiling out".[3] Impurities can also interfere with crystal lattice formation, potentially leading to smaller or less well-formed crystals. In some cases, impurities can either accelerate or hinder the rate of crystallization.[5]

Data Presentation

Table 1: Physical Properties of N-phenyl-bis(trifluoromethanesulfonimide)

PropertyValue
Appearance White to pale yellow crystalline solid[1]
Melting Point 100-102 °C[4]
Molecular Weight 357.25 g/mol [4]
General Solubility Good solubility in organic solvents such as ethanol and acetone; sparingly soluble in water[1]

Table 2: Recommended Solvents for Recrystallization

SolventComments
Toluene Has been reported as a successful recrystallization solvent.[2]
Ethanol Reported as a successful recrystallization solvent and noted for good solubility.[1][2]
Acetone Noted for having good solubility with the compound.[1]

Experimental Protocols

Protocol 1: Recrystallization of N-phenyl-bis(trifluoromethanesulfonimide) using Toluene
  • Dissolution: Place the crude N-phenyl-bis(trifluoromethanesulfonimide) in an Erlenmeyer flask. Add a minimal amount of toluene and heat the mixture to boiling with stirring. Continue to add toluene in small portions until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold toluene.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Recrystallization of N-phenyl-bis(trifluoromethanesulfonimide) using Ethanol
  • Dissolution: In an Erlenmeyer flask, add a small amount of ethanol to the crude N-phenyl-bis(trifluoromethanesulfonimide). Heat the mixture to boiling while stirring. Add more ethanol in small increments until all the solid has dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration.

  • Cooling and Crystallization: Let the filtrate cool undisturbed to room temperature. Subsequently, cool it further in an ice bath.

  • Isolation: Isolate the crystals via vacuum filtration.

  • Washing: Rinse the crystals with a minimal volume of ice-cold ethanol.

  • Drying: Dry the purified N-phenyl-bis(trifluoromethanesulfonimide) under vacuum.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude PhNTf2 dissolve Add minimum hot solvent (e.g., Toluene or Ethanol) start->dissolve hot_filtration Hot Gravity Filtration (Optional, for insoluble impurities) dissolve->hot_filtration cool_slowly Cool slowly to room temperature hot_filtration->cool_slowly ice_bath Cool in ice bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with ice-cold solvent vacuum_filtration->wash dry Dry under vacuum wash->dry end Pure PhNTf2 Crystals dry->end

Caption: Experimental workflow for the recrystallization of N-phenyl-bis(trifluoromethanesulfonimide).

Caption: Troubleshooting decision tree for the recrystallization of PhNTf2.

References

Technical Support Center: Managing Exothermic Reactions with Triflating Agents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments involving exothermic reactions with triflating agents.

Troubleshooting Guides

Issue 1: Rapid, Uncontrolled Exotherm Upon Reagent Addition

Q1: My reaction mixture experienced a sudden and significant temperature increase immediately after adding the triflating agent. What is happening and how can I prevent it?

A: You are likely experiencing a significant exothermic reaction, which is characteristic of many triflation procedures, especially with highly reactive agents like triflic anhydride (Tf₂O). This rapid heat generation can lead to solvent boiling, pressure buildup, and potential loss of reaction control.

Prevention and Solution:

  • Slow, Controlled Addition: The triflating agent should be added dropwise via a syringe pump or a pressure-equalizing dropping funnel. This allows for the heat to dissipate as it is generated.

  • Efficient Cooling: Conduct the reaction at a low temperature. A common starting point is 0 °C (ice-water bath), but for highly reactive substrates or larger scale reactions, temperatures of -20 °C to -78 °C (dry ice/acetone bath) are recommended.[1]

  • Vigorous Stirring: Ensure the reaction mixture is well-stirred to promote even heat distribution and prevent the formation of localized hot spots.

  • Proper Flask Size: Use a flask that is no more than half full to provide adequate headspace for any potential splashing or gas evolution.[1]

Issue 2: Thermal Runaway During Reaction

Q2: Despite slow addition and cooling, my reaction temperature is still rising uncontrollably. What should I do?

A: This indicates a thermal runaway, where the rate of heat generation exceeds the rate of heat removal. Immediate action is required to prevent a hazardous situation.

Mitigation Steps:

  • Stop Reagent Addition: Immediately cease the addition of the triflating agent.

  • Enhance Cooling: If possible, add more cooling medium to the external bath (e.g., add more dry ice to the acetone bath).

  • Dilution (with caution): If you have a pre-chilled, inert solvent available, you can cautiously add it to the reaction to dilute the reactants and help absorb some of the heat. This should only be done if you are confident the solvent is compatible and will not exacerbate the situation.

Future Prevention:

  • Re-evaluate Reaction Scale: Consider running the reaction on a smaller scale until the thermal profile is better understood.

  • Use a Milder Triflating Agent: For sensitive substrates, consider using a less reactive triflating agent. A comparison of common agents is provided in the tables below.

  • Consider Flow Chemistry: For highly exothermic reactions, continuous flow reactors offer superior heat transfer and safety by minimizing the reaction volume at any given time.

Issue 3: Incomplete Reaction

Q3: My reaction has stalled, and TLC analysis shows a significant amount of unreacted starting material. What could be the cause?

A: Incomplete triflation can be due to several factors, often related to the reactivity of the substrate or the quality of the reagents.

Troubleshooting Steps:

  • Reagent Quality: Triflic anhydride can degrade upon exposure to moisture, forming triflic acid. If your reagent is old or has been improperly stored, it may be less effective. Consider using a fresh bottle or purifying the anhydride.

  • Steric Hindrance: Sterically hindered alcohols can be challenging to triflate. For these substrates, you may need to:

    • Increase the reaction temperature slightly after the initial addition.

    • Use a more reactive triflating agent.

    • Employ a stronger, non-nucleophilic base.

  • Base Selection: The choice of base is crucial. Ensure you are using a suitable non-nucleophilic base, such as pyridine or 2,6-lutidine, in appropriate stoichiometric amounts to neutralize the generated triflic acid.

  • Reaction Time: Some reactions, particularly with less reactive substrates, may require longer reaction times. Monitor the reaction by TLC until no further consumption of the starting material is observed.

Issue 4: Reaction Mixture Turns Dark/Black

Q4: My reaction mixture turned dark brown or black during the triflation. What does this indicate?

A: A dark coloration often suggests decomposition of the starting material, product, or solvent. This can be caused by:

  • Excessive Heat: Localized hot spots or an overall high reaction temperature can lead to charring and decomposition.

  • Reactive Functional Groups: Certain functional groups on your substrate may be sensitive to the highly acidic and reactive conditions of the triflation reaction.

  • Reagent Degradation: Old or impure triflic anhydride can sometimes lead to side reactions that produce colored byproducts.

Solutions:

  • Stricter Temperature Control: Maintain a consistently low temperature throughout the addition and reaction time.

  • Protecting Groups: If your substrate has sensitive functional groups, consider protecting them before the triflation step.

  • Use a Milder Reagent: N-Phenylbis(trifluoromethanesulfonimide) (Tf₂NPh) is a crystalline solid that is less reactive and often provides cleaner reactions.[2]

Frequently Asked Questions (FAQs)

Reaction Setup and Execution

Q: What is a safe rate of addition for triflic anhydride? A: This is highly dependent on the reaction scale, substrate reactivity, and cooling efficiency. For a laboratory scale reaction (e.g., 10-50 mmol), a rate of approximately 1 mL/minute into a well-stirred, cooled solution is a conservative starting point. It is crucial to monitor the internal reaction temperature and adjust the addition rate to maintain the desired temperature. For example, in one reported procedure, 15g of 3-butyn-1-ol was added over a 20-minute period while maintaining a temperature of -40°C to -55°C.[3]

Q: Which solvent is best for managing the exotherm of a triflation reaction? A: Dichloromethane (DCM) is a commonly used solvent as it is relatively inert and has a low freezing point. However, its low boiling point can be a concern if the reaction exotherms significantly. For reactions requiring better temperature control, higher boiling point solvents that are still inert to the reaction conditions can be considered, but this may complicate workup.

Quenching the Reaction

Q: My reaction is complete. How do I safely quench the excess triflating agent? A: Quenching a triflation reaction must be done with extreme care as the quench itself can be highly exothermic. The general procedure is to cool the reaction mixture (typically to 0 °C or lower) and slowly add the quenching agent with vigorous stirring.[1]

Q: What are the common quenching agents and what are the differences between them? A: The choice of quenching agent depends on the reaction solvent and the stability of your product. The most common agents are water, saturated sodium bicarbonate solution, and amines like triethylamine or pyridine.[1]

Data Presentation

Table 1: Comparison of Common Quenching Agents for Triflic Anhydride

Quenching AgentReactivity with Tf₂OKey ByproductsImportant Considerations
Water (H₂O)Very High, ExothermicTriflic acid (TfOH)Can be too vigorous if not well-controlled. The resulting strong acid requires subsequent neutralization.[1]
Saturated Sodium Bicarbonate (aq. NaHCO₃)HighTriflic acid, CO₂, NaOTfNeutralizes the triflic acid as it is formed. The evolution of CO₂ gas must be managed to avoid excessive foaming and pressure buildup.[1]
Triethylamine (Et₃N) or PyridineHighTriethylammonium triflate or Pyridinium triflateUseful for a "pre-quench" before an aqueous workup to control the exotherm. The resulting salts are typically water-soluble.[1]
Alcohols (e.g., Methanol)High, ExothermicAlkyl triflates, TfOHGenerally not recommended unless the formation of the corresponding alkyl triflate is desired or inconsequential, as these are also reactive alkylating agents.[1]

Table 2: Comparison of Common Triflating Agents

Triflating AgentFormulaPhysical StateReactivity/Exotherm RiskKey Considerations
Trifluoromethanesulfonic Anhydride(CF₃SO₂)₂OFuming LiquidVery HighExtremely reactive and corrosive. Reacts violently with water.[4]
N-Phenylbis(trifluoromethanesulfonimide)C₆H₅N(SO₂CF₃)₂Crystalline SolidModerateMilder and more selective than Tf₂O. Often results in cleaner reactions.[2]
Trifluoromethanesulfonyl ChlorideCF₃SO₂ClGas/Low-Boiling LiquidHighHighly reactive and sensitive to moisture.[5]

Experimental Protocols

Protocol 1: General Procedure for a Controlled Triflation Reaction

  • Glassware Preparation: Ensure all glassware is oven-dried or flame-dried and assembled while hot under a stream of inert gas (nitrogen or argon) to exclude moisture.

  • Reaction Setup: Equip a round-bottom flask with a magnetic stir bar, a thermocouple to monitor the internal temperature, a septum for reagent addition, and an inert gas inlet.

  • Initial Cooling: Dissolve the substrate and a non-nucleophilic base (e.g., pyridine, 1.2 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane). Cool the solution to the desired temperature (e.g., 0 °C to -78 °C) using an external cooling bath.

  • Slow Addition of Triflating Agent: Add the triflating agent (e.g., triflic anhydride, 1.1 equivalents) dropwise via a syringe pump over a period of 20-60 minutes.

  • Temperature Monitoring: Carefully monitor the internal reaction temperature throughout the addition. Adjust the addition rate to maintain the desired temperature range.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the cooled temperature or warm slowly to room temperature, as required by the specific procedure. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 2: Two-Step Quenching Procedure for a Triflation Reaction

  • Initial Cooling: Once the reaction is complete, ensure the reaction mixture is cooled to a low temperature (0 °C or below).

  • Amine Pre-Quench: Slowly add a tertiary amine such as triethylamine (1.5 equivalents) dropwise to the reaction mixture while maintaining the low temperature and vigorous stirring. This will react with the bulk of the unreacted triflating agent in a more controlled manner than an aqueous quench.

  • Aqueous Quench: After stirring for 15-30 minutes following the amine addition, slowly add cold water or a saturated aqueous solution of sodium bicarbonate dropwise. Continue to monitor the temperature and control the addition rate.

  • Workup: Once the quench is complete, allow the mixture to warm to room temperature. The organic layer can then be separated, washed, dried, and concentrated as per a standard workup procedure.

Mandatory Visualizations

Exotherm_Management_Workflow Workflow for Managing Exothermic Triflation Reactions start Start Triflation Reaction setup Setup Reaction: - Dry Glassware - Inert Atmosphere - Cooling Bath (0°C to -78°C) - Efficient Stirring start->setup add_reagent Slowly Add Triflating Agent setup->add_reagent monitor_temp Monitor Internal Temperature add_reagent->monitor_temp temp_stable Temperature Stable? monitor_temp->temp_stable continue_addition Continue Addition temp_stable->continue_addition Yes slow_addition Slow Down or Pause Addition temp_stable->slow_addition No reaction_complete Monitor Reaction Progress (TLC/LC-MS) continue_addition->reaction_complete slow_addition->monitor_temp reaction_complete->continue_addition No quench Controlled Quench (See Quenching Protocol) reaction_complete->quench Yes workup Aqueous Workup quench->workup end Isolate Product workup->end

Caption: A generalized workflow for managing exothermic triflation reactions.

Troubleshooting_Decision_Tree Troubleshooting Decision Tree for Triflation Reactions start Problem Encountered issue What is the primary issue? start->issue exotherm Uncontrolled Exotherm issue->exotherm Temperature incomplete_rxn Incomplete Reaction issue->incomplete_rxn Conversion dark_color Dark Coloration issue->dark_color Appearance exotherm_q1 During addition? exotherm->exotherm_q1 incomplete_q1 Substrate sterically hindered? incomplete_rxn->incomplete_q1 dark_color_q1 Temperature spike observed? dark_color->dark_color_q1 exotherm_a1 - Slow addition rate - Improve cooling - Ensure vigorous stirring exotherm_q1->exotherm_a1 Yes exotherm_q2 During reaction? exotherm_q1->exotherm_q2 No exotherm_a2 - Stop addition - Enhance cooling - Consider dilution (caution!) exotherm_q2->exotherm_a2 Yes incomplete_a1 - Increase temperature - Use stronger agent/base incomplete_q1->incomplete_a1 Yes incomplete_q2 Reagent quality suspect? incomplete_q1->incomplete_q2 No incomplete_a2 - Use fresh reagent - Purify existing reagent incomplete_q2->incomplete_a2 Yes dark_color_a1 - Improve temperature control - Check for hot spots dark_color_q1->dark_color_a1 Yes dark_color_q2 Substrate has sensitive groups? dark_color_q1->dark_color_q2 No dark_color_a2 - Use protecting groups - Use milder triflating agent dark_color_q2->dark_color_a2 Yes

Caption: A decision tree for troubleshooting common issues in triflation reactions.

References

Phenyl triflimide stability in the presence of strong acids.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of phenyl triflimide in the presence of strong acids.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound and strong acids.

Issue Potential Cause Recommended Action
Low or No Yield of Desired Product Degradation of this compound: The strong acidic conditions may be causing the hydrolysis of the N-phenyl bond of the this compound, reducing the amount of active triflating reagent available.- Monitor Reaction Closely: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of this compound and the formation of potential degradation products (e.g., aniline).- Optimize Reaction Conditions: Consider lowering the reaction temperature or reducing the concentration of the strong acid if the reaction chemistry allows.- Alternative Reagents: If degradation is significant, consider using a more robust triflating agent for the specific transformation.
Appearance of Unexpected Byproducts Formation of Aniline: Cleavage of the N-phenyl bond will generate aniline as a byproduct, which can potentially react with other components in the reaction mixture.- Characterize Byproducts: Isolate and characterize the unexpected byproducts using techniques like NMR and MS to confirm the presence of aniline-related structures.- Purification: Employ appropriate purification techniques, such as column chromatography with a suitable solvent system, to separate the desired product from aniline and other impurities. An example HPLC method for aniline analysis is provided in the experimental protocols section.
Inconsistent Reaction Rates Variable this compound Purity: The presence of impurities or partial degradation of the starting material can lead to inconsistent reaction kinetics.- Verify Reagent Purity: Ensure the purity of the this compound using a suitable analytical method like HPLC or melting point analysis before use.- Proper Storage: Store this compound in a cool, dry place, protected from moisture, to prevent degradation.
Reaction Fails to Go to Completion Protonation of this compound: In highly acidic media, the nitrogen atom of this compound may become protonated, reducing its reactivity as a triflating agent.- Adjust Acidity: If possible, use the minimum amount of strong acid required for the reaction to proceed.- Use of a Co-solvent: Employing a co-solvent might help to modulate the acidity of the reaction medium.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in the presence of common strong acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl)?

Q2: What are the likely degradation products of this compound in a strong acid?

A2: The most probable degradation pathway is the acid-catalyzed hydrolysis of the N-phenyl bond. This would result in the formation of aniline and bis(trifluoromethanesulfonyl)imide (also known as triflimidic acid, HNTf₂).

Q3: Can I use this compound as a catalyst in reactions that generate strong acids?

A3: While this compound itself is not typically used as a catalyst, it is used in reactions that may be conducted under acidic conditions. If the reaction generates strong acids as a byproduct, you should be mindful of the potential for slow degradation of any unreacted this compound. Monitoring the reaction progress and the integrity of the reagent is recommended.

Q4: Are there any specific strong acids that are known to be incompatible with this compound?

A4: There is no comprehensive list of incompatible strong acids. However, any strong, non-oxidizing acid could potentially catalyze the hydrolysis of the N-phenyl bond. Oxidizing acids (e.g., nitric acid) could lead to more complex and undesirable side reactions with the aniline that may be formed upon degradation. Caution is advised when using any strong acid with this compound, especially at elevated temperatures.

Q5: How can I detect the degradation of this compound in my reaction?

A5: You can monitor the degradation by using chromatographic techniques. A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be developed to separate this compound from its potential degradation product, aniline. The disappearance of the this compound peak and the appearance of a new peak corresponding to aniline would indicate degradation.

Quantitative Data Summary

While specific quantitative data on the stability of this compound in strong acids is limited in the public domain, the following table provides a qualitative summary based on general chemical principles of sulfonamide stability.

Condition Acid Concentration Temperature Expected Stability Potential for Degradation
Mildly Acidic (pH 3-6)DiluteAmbientHighLow
Moderately Acidic (pH 1-3)ModerateAmbientModerate to HighModerate over extended periods
Strongly Acidic (e.g., 1M H₂SO₄)ConcentratedAmbientModerateSignificant over extended periods
Strongly Acidic (e.g., 1M H₂SO₄)ConcentratedElevated (>50°C)LowHigh

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound in Strong Acid

This protocol outlines a general method to determine the stability of this compound in a given strong acid using HPLC analysis.

1. Materials:

  • This compound (high purity)

  • Strong acid of interest (e.g., sulfuric acid, hydrochloric acid)

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector and a C18 column

2. Preparation of Solutions:

  • Stock Solution of this compound: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile.

  • Acidic Solution: Prepare the desired concentration of the strong acid in HPLC-grade water (e.g., 1 M H₂SO₄).

  • Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations for calibration.

3. Stability Study Procedure:

  • Add a known volume of the this compound stock solution to a known volume of the acidic solution in a reaction vessel.

  • Maintain the reaction vessel at a constant temperature (e.g., 25°C or 50°C).

  • At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot with a suitable mobile phase to stop further degradation.

  • Analyze the samples by HPLC.

4. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid or other suitable modifier) and acetonitrile or methanol is typically used. The exact gradient will need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has strong absorbance (e.g., 254 nm).

  • Injection Volume: 10-20 µL.

5. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the this compound standards against their concentrations.

  • Determine the concentration of this compound remaining in each sample at each time point using the calibration curve.

  • Plot the concentration of this compound versus time to determine the rate of degradation.

Protocol 2: Example HPLC Method for the Analysis of Aniline

This method can be adapted to detect the formation of aniline, a potential degradation product of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of methanol and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 20 µL.

Visualizations

Phenyl_Triflimide_Degradation phenyl_triflimide This compound protonation Protonation of Nitrogen phenyl_triflimide->protonation intermediate Protonated Intermediate protonation->intermediate hydrolysis Nucleophilic Attack by Water intermediate->hydrolysis + H₂O products Degradation Products hydrolysis->products aniline Aniline products->aniline hntf2 Bis(trifluoromethanesulfonyl)imide (HNTf₂) products->hntf2

Caption: Acid-catalyzed hydrolysis of this compound.

Troubleshooting_Workflow start Experiment with this compound in Strong Acid issue Encountering an Issue? (e.g., low yield, byproducts) start->issue check_stability Assess this compound Stability (TLC/LC-MS) issue->check_stability Yes other_issues Investigate Other Experimental Parameters issue->other_issues No degradation_observed Degradation Observed? check_stability->degradation_observed optimize Optimize Conditions: - Lower Temperature - Reduce Acid Conc. degradation_observed->optimize Yes no_degradation No Significant Degradation degradation_observed->no_degradation No continue_optimization Continue Optimization optimize->continue_optimization no_degradation->other_issues other_issues->continue_optimization

Caption: Troubleshooting workflow for this compound reactions.

References

Removing the N-phenylsulfonamide byproduct after triflation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of N-phenylsulfonamide and related byproducts following triflation reactions.

Frequently Asked Questions (FAQs)

Q1: After my triflation reaction using N-phenylbis(trifluoromethanesulfonimide) (PhNTf2), I have a persistent impurity. Is it N-phenylsulfonamide?

A1: It is a common misconception to identify the primary byproduct of N-phenylbis(trifluoromethanesulfonimide) (PhNTf2) as N-phenylsulfonamide. The major byproduct is actually N-phenyltriflimide .[1][2][3][4] This is the de-triflated form of the starting reagent. N-phenylsulfonamide could potentially form as a byproduct if there are sources of sulfonamide impurities or through side reactions, but the N-phenyltriflimide is the expected and more common impurity to address.

Q2: What are the general properties of the N-phenyltriflimide byproduct that can be exploited for its removal?

A2: N-phenyltriflimide is a white to off-white crystalline solid with a melting point of approximately 100-102 °C.[5][6] It is soluble in methanol and slightly soluble in chloroform and ethyl acetate.[7][8][9] Its distinct polarity and crystallinity compared to many triflated products allow for separation by chromatography or recrystallization.

Q3: What is the first step I should take to remove the N-phenyltriflimide byproduct?

A3: A simple aqueous work-up is often a good first step. If your desired triflate is stable to water, washing the reaction mixture with a dilute aqueous base like sodium bicarbonate can help remove some acidic impurities.[10] However, for the N-phenyltriflimide byproduct, which is largely neutral, further purification steps are typically necessary.

Troubleshooting Guides

Issue 1: N-phenyltriflimide byproduct is co-eluting with my product during column chromatography.
Potential Cause Suggested Solution
Inappropriate solvent systemModify the eluent system. A gradient elution from a non-polar solvent (e.g., heptane or hexane) to a more polar solvent (e.g., ethyl acetate or dichloromethane) can effectively separate the less polar triflate product from the more polar N-phenyltriflimide.
Overloaded columnReduce the amount of crude material loaded onto the column. Overloading can lead to poor separation and band broadening.
Incorrect stationary phaseWhile silica gel is common, consider using a different stationary phase like alumina (neutral or basic) if your product is sensitive to the acidity of silica.
Issue 2: Recrystallization is not effectively removing the N-phenyltriflimide byproduct.
Potential Cause Suggested Solution
Poor solvent choiceThe ideal recrystallization solvent should dissolve your product and the impurity at high temperatures but only your product should crystallize upon cooling.[11][12][13] Experiment with different solvent systems. A co-solvent system (e.g., ethanol/water, diethyl ether/hexane) can be effective.[11][14]
Impurity concentration is too highIf the concentration of the N-phenyltriflimide is very high, it may co-crystallize with your product. A preliminary purification step, such as an aqueous wash or a quick filtration through a plug of silica, might be necessary to reduce the impurity load before recrystallization.
Cooling the solution too quicklyRapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before further cooling in an ice bath to promote the formation of purer crystals.[12]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline for the separation of a triflated product from the N-phenyltriflimide byproduct using flash column chromatography.

Materials:

  • Crude reaction mixture

  • Silica gel (230-400 mesh)

  • Heptane (or hexane)

  • Ethyl acetate

  • Compressed air or nitrogen source

  • Glass column, flasks, and other standard laboratory glassware

Methodology:

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent, such as dichloromethane or ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., heptane) and pack the column.

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin elution with a low polarity solvent system (e.g., 95:5 heptane/ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 heptane/ethyl acetate) to facilitate the elution of your product and then the more polar N-phenyltriflimide byproduct.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing your purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for purifying a solid triflated product from the N-phenyltriflimide byproduct.

Materials:

  • Crude product containing the N-phenyltriflimide impurity

  • A suitable solvent or solvent system (e.g., ethanol/water, toluene/heptane)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If no crystals form, you can try scratching the inside of the flask with a glass rod or placing it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Visual Workflow for Purification

PurificationWorkflow cluster_reaction Triflation Reaction cluster_workup Initial Work-up cluster_purification Primary Purification cluster_analysis Analysis & Isolation reaction Crude Reaction Mixture (Product + N-phenyltriflimide) aqueous_wash Aqueous Wash (e.g., NaHCO3 soln.) reaction->aqueous_wash chromatography Flash Column Chromatography aqueous_wash->chromatography If product is an oil or highly soluble recrystallization Recrystallization aqueous_wash->recrystallization If product is a solid analysis TLC/NMR Analysis chromatography->analysis recrystallization->analysis pure_product Pure Triflated Product analysis->pure_product Fractions are pure

Caption: General workflow for the purification of a triflated product.

References

Technical Support Center: Phenyl Triflimide (PhNTf₂) Reactions in Dichloromethane (DCM)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for Phenyl triflimide (N-phenylbis(trifluoromethanesulfonimide)) in dichloromethane (DCM). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical role of this compound in a reaction?

A1: this compound (PhNTf₂) is a mild and efficient triflating agent.[1] It is primarily used to convert phenols and carbonyl compounds into their corresponding aryl or enol triflates.[1][2] These triflates are valuable intermediates in various cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, due to the excellent leaving group ability of the triflate group.[1]

Q2: Why is Dichloromethane (DCM) a commonly used solvent for reactions with this compound?

A2: Dichloromethane is a versatile solvent for reactions involving this compound for several reasons. It offers good solubility for a wide range of organic substrates and reagents, including this compound itself.[3][4] DCM is also relatively inert under many triflation conditions and has a low boiling point, which simplifies its removal during the work-up process.

Q3: What is the function of a base, such as triethylamine (TEA) or pyridine, in these reactions?

A3: A base is typically added to scavenge the triflic acid (TfOH) that is co-generated during the triflation of an alcohol or enol. This prevents the strong acid from causing degradation of sensitive substrates or products. The choice and amount of base can be critical to the success of the reaction.[5][6]

Q4: Can I use a stronger base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)?

A4: While stronger bases like DBU can be used, their higher basicity may lead to side reactions or product degradation in some cases.[7] The choice of base should be tailored to the specific substrate and reaction conditions.

Q5: Is the reaction sensitive to moisture?

A5: Yes, reactions involving triflating agents can be sensitive to moisture. While this compound is a stable, crystalline solid and less sensitive than triflic anhydride, moisture can lead to the hydrolysis of the triflating agent or the triflate product.[7] It is recommended to use anhydrous DCM and dry glassware for optimal results.[5]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation (Low Yield) 1. Inadequate Reagent Quality: this compound may have degraded, or the substrate may be impure. 2. Insufficient Reaction Time or Temperature: The reaction may not have reached completion. 3. Incorrect Stoichiometry: The molar ratios of substrate, this compound, and base may be incorrect. 4. Moisture Contamination: Presence of water can lead to hydrolysis of the triflating agent.[5]1. Use fresh, high-purity this compound and ensure the substrate is pure. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[6] If no progress is observed, a modest increase in temperature may be beneficial. 3. Carefully verify the stoichiometry of all reagents. A slight excess of this compound (e.g., 1.1-1.5 equivalents) is often used.[8] 4. Use anhydrous DCM and ensure all glassware is thoroughly dried.[5]
Multiple Spots on TLC, Including Starting Material 1. Incomplete Reaction: The reaction has not proceeded to completion. 2. Side Reactions: The substrate or product may be unstable under the reaction conditions, leading to decomposition or side product formation. 3. Formation of By-products: Besides the desired product, other species may be formed.1. Increase the reaction time or consider a moderate increase in temperature. 2. Lower the reaction temperature and monitor closely. Screen different bases to find one that is milder if decomposition is suspected. 3. Isolate and characterize the major by-products to understand the side reactions.
Product Decomposition During Work-up or Purification 1. Hydrolysis of Triflate: The triflate product may be sensitive to aqueous work-up conditions, especially if basic solutions are used for an extended period. 2. Decomposition on Silica Gel: The acidic nature of silica gel can cause decomposition of some triflate products during column chromatography.1. Minimize contact time with aqueous solutions. Use a rapid extraction process with cooled solutions. 2. Neutralize the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent) or use a less acidic stationary phase like alumina.
Difficulty in Removing By-products 1. N-phenyltrifluoromethanesulfonamide by-product: This is the primary by-product from this compound. 2. Excess Base: Residual base can be difficult to remove.1. An aqueous wash with a dilute base (e.g., NaHCO₃ solution) can help remove this acidic by-product. 2. Wash the organic layer with a dilute acid (e.g., 1M HCl), followed by brine.[5]

Experimental Protocols

General Protocol for the Triflation of a Phenol using this compound in DCM

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Phenolic substrate

  • This compound (PhNTf₂)

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP) (optional, catalytic)

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenolic substrate (1.0 eq).

  • Solvent and Reagent Addition: Dissolve the substrate in anhydrous DCM. To this solution, add 4-dimethylaminopyridine (DMAP, 0.1 eq., optional) and triethylamine (TEA, 1.5 - 3.0 eq.).[8]

  • Addition of this compound: Add this compound (1.1 - 1.5 eq.) portion-wise to the stirred solution at room temperature or 0 °C, depending on the reactivity of the substrate.[8]

  • Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC).[6] The disappearance of the starting material and the appearance of a new, typically less polar, spot corresponding to the triflate product indicates reaction progression.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with water, 1M HCl, saturated aqueous NaHCO₃, and brine.[5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_process Reaction & Monitoring cluster_workup Work-up & Purification A Dissolve Substrate in Anhydrous DCM B Add Base (TEA) & Catalyst (DMAP) A->B C Add Phenyl Triflimide B->C D Stir at RT or 0°C C->D E Monitor by TLC D->E Check Completion E->D F Aqueous Wash E->F Reaction Complete G Dry & Concentrate F->G H Purify (Chromatography) G->H I I H->I Pure Product troubleshooting_logic Start Low Yield? Moisture Moisture Contamination? Start->Moisture Yes Reagents Reagent Quality? Moisture->Reagents No Sol_Moisture Use Anhydrous Solvents & Glassware Moisture->Sol_Moisture Yes Conditions Incorrect Conditions? Reagents->Conditions No Sol_Reagents Use Fresh/Pure Reagents Reagents->Sol_Reagents Yes Sol_Conditions Optimize Time, Temp. & Stoichiometry Conditions->Sol_Conditions Yes

References

Technical Support Center: N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf2) Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf2). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding challenges encountered when scaling up reactions involving PhNTf2.

Troubleshooting Guides

This section provides solutions to common problems encountered during the scale-up of reactions using PhNTf2.

Issue 1: Poor or Inconsistent Reaction Yield at Larger Scale

  • Question: My reaction worked perfectly at the lab scale (1-5 g), but upon scaling up to 100 g, the yield has dropped significantly and is inconsistent. What could be the cause?

  • Answer: Scaling up reactions often introduces challenges related to mass and heat transfer. Here are the primary factors to investigate:

    • Mixing Efficiency: Inadequate mixing in a larger reactor can lead to localized "hot spots" or areas of high reactant concentration, causing side reactions or decomposition. Ensure your reactor's agitation is sufficient to maintain a homogeneous mixture.

    • Temperature Control: Exothermic reactions can be difficult to control on a large scale. A reaction that was easily managed in a small flask might experience a significant temperature spike in a large reactor, leading to byproduct formation. Use a reactor with efficient heat exchange and consider slower addition rates of reagents.[1]

    • Reagent Addition Rate: The rate of addition of reagents, such as bases like triethylamine, should be carefully controlled during scale-up to prevent sudden exothermic events or decomposition of sensitive intermediates.[1]

    • Solvent Effects: The choice of solvent can impact reaction kinetics and solubility. Ensure the solvent is appropriate for the larger scale and that all reactants remain in solution.

Issue 2: Difficulty in Removing Byproducts

  • Question: I am struggling to remove N-phenyltrifluoromethanesulfonamide and other byproducts from my scaled-up reaction. Standard aqueous washes are not effective.

  • Answer: Byproduct removal is a common challenge in large-scale reactions with PhNTf2. Consider the following strategies:

    • Crystallization: If your product is a solid, optimizing the crystallization process can be highly effective for removing impurities. Experiment with different solvent systems and cooling profiles.

    • Extraction: While simple aqueous washes may not be sufficient, a liquid-liquid extraction with a carefully selected solvent system can be effective. The choice of solvent will depend on the polarity of your product and the impurities.

    • Chromatography: While challenging to scale, flash column chromatography can be used for high-value products. For larger scales, consider alternative chromatography techniques like medium pressure liquid chromatography (MPLC).

    • Trituration: Trituration with a solvent in which the product is insoluble but the impurities are soluble can be an effective purification method.[2]

Issue 3: Product Decomposition During Workup

  • Question: My product appears to be forming correctly according to in-process controls (e.g., TLC, crude NMR), but I am isolating a decomposed product after workup.

  • Answer: The workup conditions may be too harsh for your product. Investigate the following:[3]

    • pH Sensitivity: Your product may be sensitive to acidic or basic conditions used during the quench or wash steps.[3] Test the stability of your product in the presence of the acid or base you are using on a small scale before applying it to the entire batch.[3]

    • Air or Water Sensitivity: Some products may be unstable when exposed to air or water.[3] If you suspect this, perform the workup under an inert atmosphere (e.g., nitrogen or argon).

    • Temperature during Solvent Removal: Excessive heat during solvent evaporation can lead to product decomposition. Use a rotary evaporator at the lowest practical temperature and pressure.

Frequently Asked Questions (FAQs)

Reaction Parameters

  • Q1: What are the typical reaction conditions for triflation using PhNTf2?

    • A1: PhNTf2 is often used as a mild triflating agent.[4][5][6] Reactions are typically run in aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or toluene. A base is usually required to deprotonate the substrate (e.g., an alcohol or ketone). Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or sodium hydride (NaH). Reaction temperatures can range from -78 °C to room temperature, depending on the substrate's reactivity.

  • Q2: How can I monitor the progress of my reaction?

    • A2: Thin-layer chromatography (TLC) is a common and effective method for monitoring the consumption of the starting material and the formation of the product. High-performance liquid chromatography (HPLC) can provide more quantitative data on reaction progress and purity.

Safety and Handling

  • Q3: What are the primary safety concerns when working with PhNTf2 on a large scale?

    • A3: PhNTf2 can cause skin and serious eye irritation, and may cause respiratory irritation.[7][8] It is also moisture-sensitive.[8] When handling large quantities, it is crucial to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection if there is a risk of dust inhalation.[7][9] Work should be conducted in a well-ventilated area or a fume hood.[9]

  • Q4: How should I store bulk quantities of PhNTf2?

    • A4: Store PhNTf2 in a cool, dry, and well-ventilated place in tightly sealed containers.[7][9][10] It is incompatible with strong oxidizing agents and strong bases.

Troubleshooting

  • Q5: My PhNTf2 reagent has a yellowish tint. Is it still usable?

    • A5: PhNTf2 is typically a white to pale yellow crystalline solid.[9] A slight yellow color does not necessarily indicate decomposition. However, it is good practice to check the purity of the reagent by melting point or another analytical technique if you have concerns. The reported melting point is in the range of 100-104 °C.[11][12]

  • Q6: I am observing the formation of triflic acid as a byproduct. How can I manage this?

    • A6: Triflic acid is a strong, corrosive acid.[13][14] It can be neutralized by the addition of a base during the workup. However, care must be taken as this can be an exothermic reaction.[14] For removal, aqueous extraction is a common method, but the product's stability in water and acidic conditions must be considered.[2]

Data Presentation

Table 1: Solubility of N-phenyl-bis(trifluoromethanesulfonimide) in Common Organic Solvents

SolventSolubilityNotes
Dichloromethane (CH₂Cl₂)GoodCommonly used as a reaction solvent.
Chloroform (CHCl₃)GoodSimilar to dichloromethane.
TolueneModerate to GoodOften used in reactions at elevated temperatures.
Tetrahydrofuran (THF)ModerateA common solvent for a wide range of organic reactions.
EthanolGood
AcetoneGood
Ethyl AcetateSlightly soluble
Hexane / HeptaneVery Low / InsolubleCan be used as an anti-solvent for crystallization.
WaterSparingly soluble

This table is a qualitative summary based on available data.[9][15][16] Solubility can be temperature-dependent.

Table 2: Comparison of Trifylating Agents

ReagentFormulaMolecular Weight ( g/mol )Key Characteristics
N-phenyl-bis(trifluoromethanesulfonimide) C₈H₅F₆NO₄S₂357.25Mild, stable, crystalline solid, easy to handle.[8]
Trifluoromethanesulfonic Anhydride (Tf₂O)C₂F₆O₅S₂282.14Highly reactive, volatile, corrosive liquid.
Comins' ReagentC₁₆H₁₀F₆N₂O₄S₂472.39Similar reactivity to PhNTf2, used for triflation of ketones.[17]

Experimental Protocols

Protocol 1: General Procedure for the Triflation of a Ketone using PhNTf2

  • Setup: A multi-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is assembled and flame-dried.

  • Reagents: The flask is charged with the ketone (1.0 eq.) and a suitable aprotic solvent (e.g., THF).

  • Cooling: The solution is cooled to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Base Addition: A strong base (e.g., sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), 1.1 eq.) is added dropwise via the dropping funnel, maintaining the internal temperature.

  • Enolate Formation: The reaction mixture is stirred at the low temperature for 30-60 minutes to ensure complete enolate formation.

  • PhNTf2 Addition: N-phenyl-bis(trifluoromethanesulfonimide) (1.1 eq.), dissolved in a minimal amount of the reaction solvent, is added to the reaction mixture.

  • Reaction: The reaction is allowed to slowly warm to room temperature and stirred until the starting material is consumed, as monitored by TLC.

  • Quench: The reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography or crystallization.

Mandatory Visualization

experimental_workflow General Experimental Workflow for Triflation with PhNTf2 setup 1. Reactor Setup (Flame-dried, Inert Atmosphere) reagents 2. Charge Reactants (Ketone, Solvent) setup->reagents cooling 3. Cool to Reaction Temp (e.g., -78 °C) reagents->cooling base_add 4. Add Base Dropwise (e.g., NaHMDS) cooling->base_add enolate 5. Stir for Enolate Formation base_add->enolate phntf2_add 6. Add PhNTf2 Solution enolate->phntf2_add reaction 7. Warm to RT & Stir phntf2_add->reaction quench 8. Quench Reaction (e.g., sat. NH4Cl) reaction->quench workup 9. Aqueous Workup (Extraction, Drying) quench->workup purification 10. Purify Product (Chromatography/Crystallization) workup->purification

Caption: General experimental workflow for the triflation of a ketone using PhNTf2.

troubleshooting_logic Troubleshooting Logic for Low Yield in Scale-Up start Low/Inconsistent Yield in Scale-Up check_mixing Is mixing adequate? start->check_mixing check_temp Is temperature controlled? check_mixing->check_temp Yes improve_mixing Improve Agitation check_mixing->improve_mixing No check_addition Is addition rate controlled? check_temp->check_addition Yes improve_cooling Improve Heat Exchange check_temp->improve_cooling No slow_addition Slow Reagent Addition check_addition->slow_addition No solution Yield Improved check_addition->solution Yes improve_mixing->solution improve_cooling->solution slow_addition->solution

Caption: A logical diagram for troubleshooting low yields in scale-up reactions.

References

Technical Support Center: Phenyl Triflimide (N-Phenyl-bis(trifluoromethanesulfonimide))

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the handling, storage, and troubleshooting of experiments involving Phenyl triflimide (also known as N-phenyl-bis(trifluoromethanesulfonimide) or PhNTf₂). Proper management of this reagent is critical to ensure experimental success and maintain a safe laboratory environment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a stable, crystalline solid used as a triflating agent in organic synthesis.[1] Its primary function is to introduce the trifluoromethanesulfonyl (triflyl or Tf) group onto various molecules, particularly for the synthesis of aryl and enol triflates from phenols and carbonyl compounds, respectively.[1][2] These triflates are valuable intermediates in many carbon-carbon bond-forming reactions, such as Suzuki, Stille, and Heck couplings.[3] It is often considered a milder and more selective alternative to triflic anhydride.[4][5]

Q2: What are the main hazards associated with this compound?

A2: this compound is known to cause skin and serious eye irritation. It may also cause respiratory irritation.[1] It is crucial to handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

Q3: How should I properly store this compound?

A3: this compound is moisture-sensitive and should be stored in a tightly sealed container in a cool, dry, and dark place.[4] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent degradation from atmospheric moisture. Many suppliers provide this reagent in Sure/Seal™ bottles, which are designed for the safe storage and dispensing of air- and moisture-sensitive chemicals.

Q4: Is this compound sensitive to air (oxygen)?

A4: The primary sensitivity of this compound is to moisture. While general best practices for air-sensitive reagents are recommended for optimal performance and longevity, the main concern is hydrolysis. However, for reactions that are themselves sensitive to oxygen (e.g., certain catalytic cycles), working under an inert atmosphere is crucial.

Q5: What does degraded this compound look like?

A5: While pure this compound is a white to off-white crystalline powder, visual signs of degradation are not well-documented in the literature.[4] Any significant change in color (e.g., to yellow or brown) or texture (e.g., clumping or becoming oily) could indicate decomposition. If the appearance of the reagent is suspect, it is best to test its efficacy on a small-scale reaction before committing to a large-scale synthesis.

Troubleshooting Guides

Issue 1: Low or No Yield in Triflation Reaction

Low or no yield is one of the most common issues when working with this compound. The following guide provides a systematic approach to troubleshooting this problem.

Troubleshooting Workflow for Low Reaction Yield

start Low or No Yield Observed reagent_quality Check this compound Quality start->reagent_quality reaction_setup Review Reaction Setup & Conditions start->reaction_setup substrate_issue Investigate Substrate Reactivity start->substrate_issue workup_issue Analyze Workup & Purification start->workup_issue reagent_storage Store in desiccator under inert gas. Purchase fresh reagent. reagent_quality->reagent_storage Improper Storage? reagent_age Perform a small-scale test reaction on a reliable substrate. reagent_quality->reagent_age Old Reagent? anhydrous_check Oven-dry glassware. Use anhydrous solvents. Run under inert atmosphere (Ar or N₂). reaction_setup->anhydrous_check Anhydrous Conditions? temp_time_check Systematically vary temperature and reaction time. Monitor reaction by TLC or LC-MS. reaction_setup->temp_time_check Optimal Temp/Time? base_solvent_check Ensure base is suitable and dry. Solvent choice can be critical; screen alternatives. reaction_setup->base_solvent_check Correct Base/Solvent? substrate_purity Purify substrate. Ensure no reactive impurities (e.g., water). substrate_issue->substrate_purity Substrate Pure? product_loss Optimize extraction and purification methods. Check for product stability on silica gel. workup_issue->product_loss Product Loss During Workup?

Caption: Troubleshooting Decision Tree for Low Reaction Yield.

Detailed Troubleshooting Steps:

  • Verify the Quality of this compound:

    • Improper Storage: Has the reagent been exposed to air and humidity? this compound is moisture-sensitive. Hydrolysis can occur, reducing the amount of active triflating agent.

    • Age of Reagent: Older batches may have degraded over time, even if stored correctly.

    • Solution: If degradation is suspected, it is advisable to use a fresh bottle of the reagent or, if possible, purify the existing batch (e.g., by recrystallization, though this can be challenging). A small-scale control reaction with a known, reactive substrate (e.g., phenol) can quickly determine the activity of your this compound.

  • Ensure Strictly Anhydrous Reaction Conditions:

    • Wet Glassware and Solvents: Trace amounts of water can hydrolyze this compound.

    • Atmospheric Moisture: Reactions run over extended periods can be compromised by moisture from the air.

    • Solution: All glassware should be oven-dried and cooled under a stream of inert gas (nitrogen or argon). Use freshly distilled or commercially available anhydrous solvents. For reactions that are sensitive to moisture, employing Schlenk line techniques or a glovebox is recommended.

  • Optimize Reaction Parameters:

    • Temperature and Reaction Time: Some triflation reactions may require heating to proceed at a reasonable rate. Conversely, prolonged reaction times, even at room temperature, can lead to side reactions or product degradation.

    • Base and Solvent: The choice of base (e.g., triethylamine, pyridine, potassium carbonate) and solvent can significantly impact the reaction outcome.[6]

    • Solution: Monitor the reaction progress by TLC, GC, or LC-MS to determine the optimal reaction time. If the reaction is sluggish, consider carefully increasing the temperature. A systematic optimization of the base and solvent may be necessary.

Issue 2: Unexpected Side Products

The presence of unexpected spots on a TLC plate or peaks in your analytical data can complicate purification and reduce the yield of your desired product.

Potential Side Products and Their Origin:

Potential Side Product Likely Cause Suggested Solution
N-Phenyltrifluoromethanesulfonamide Hydrolysis of this compound by trace water.Ensure strictly anhydrous conditions (see Issue 1, Step 2).
Triflic Acid (TfOH) Hydrolysis of this compound.Ensure strictly anhydrous conditions. The acidic nature of this byproduct can also catalyze other side reactions.
Aniline Further hydrolysis of N-Phenyltrifluoromethanesulfonamide.Ensure strictly anhydrous conditions.
Products from Substrate Degradation Reaction conditions are too harsh (e.g., temperature too high, unsuitable base).Screen milder bases or run the reaction at a lower temperature.

Identifying Hydrolysis Byproducts:

  • ¹H NMR: The appearance of new aromatic signals corresponding to aniline or N-phenyltrifluoromethanesulfonamide, which will have different chemical shifts and coupling patterns than this compound, can indicate hydrolysis.

  • ¹⁹F NMR: This can be a very sensitive method to detect triflyl-containing byproducts.

Experimental Protocols

Protocol 1: General Procedure for Handling and Dispensing this compound

This protocol outlines the best practices for handling solid this compound to minimize exposure to moisture.

Handling Workflow for this compound

start Start: Need to weigh This compound prep_balance Prepare balance and weighing paper/vessel in a dry environment (e.g., glovebox or with rapid technique in a fume hood). start->prep_balance remove_reagent Remove this compound container from desiccator or inert cabinet. prep_balance->remove_reagent weigh_reagent Quickly weigh the desired amount of this compound. remove_reagent->weigh_reagent seal_reagent Tightly seal the original container immediately. Purge with inert gas if possible before sealing. weigh_reagent->seal_reagent use_reagent Immediately add the weighed reagent to the reaction vessel under an inert atmosphere. weigh_reagent->use_reagent return_reagent Return the container to the desiccator for proper storage. seal_reagent->return_reagent end End use_reagent->end

Caption: Recommended Workflow for Weighing and Handling this compound.

Methodology:

  • Preparation: All glassware for the reaction should be oven-dried (e.g., at 120 °C for at least 4 hours) and assembled while hot, then allowed to cool under a stream of dry inert gas (argon or nitrogen).

  • Inert Atmosphere: If using a Schlenk line, ensure a positive pressure of inert gas is maintained throughout the experiment. If using a glovebox, ensure the atmosphere is dry.

  • Weighing: Remove the this compound container from its desiccator. Quickly weigh the required amount into a clean, dry vial. Minimize the time the container is open to the atmosphere.

  • Storage after Use: Immediately and securely close the main container of this compound. If possible, flush the headspace with an inert gas before sealing. Return it to the desiccator.

  • Addition to Reaction: Add the weighed this compound to the reaction vessel under a positive flow of inert gas.

Protocol 2: Triflation of a Phenol under Microwave Conditions

This protocol is adapted from a literature procedure and is suitable for rapid triflation.[6]

Methodology:

  • Reaction Setup: In a microwave-safe reaction tube equipped with a stir bar, combine the phenol (1.0 eq.), this compound (1.0 eq.), and potassium carbonate (3.0 eq.).[6]

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the tube.[6]

  • Microwave Irradiation: Seal the tube and place it in a microwave reactor. Heat the mixture to 120 °C for 6 minutes.[6] The reaction progress can be monitored by TLC or LC-MS.

  • Workup: After cooling, the reaction mixture can be filtered to remove the inorganic base, and the filtrate concentrated under reduced pressure.

  • Purification: The crude product is then purified, typically by flash column chromatography on silica gel.[6]

Note: This specific microwave protocol was reported to be insensitive to air and moisture, likely due to the high temperature and very short reaction time. However, for longer reaction times or different substrates, anhydrous conditions are still strongly recommended.

Protocol 3: Triflation of an Alcohol under Standard Conditions

This is a general procedure for the triflation of a primary alcohol under an inert atmosphere.

Methodology:

  • Reaction Setup: To an oven-dried flask under a positive pressure of argon or nitrogen, add a solution of the alcohol (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Base Addition: Add a suitable base, such as triethylamine (1.5 eq.) or pyridine (1.5 eq.), and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: In a separate dry flask, dissolve this compound (1.2 eq.) in anhydrous DCM. Add this solution dropwise to the alcohol/base mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. This can take anywhere from a few hours to overnight.

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

Validation & Comparative

A Head-to-Head Comparison: Phenyl Triflimide vs. Triflic Anhydride for Enol Triflate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, the formation of enol triflates from carbonyl compounds is a pivotal transformation, unlocking pathways for cross-coupling reactions and the construction of complex molecular architectures. The choice of triflating agent is critical to the success of this reaction, with N-phenyl-bis(trifluoromethanesulfonimide) (phenyl triflimide, PhNTf₂) and trifluoromethanesulfonic anhydride (triflic anhydride, Tf₂O) being two of the most prominent reagents. This guide provides a detailed comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific synthetic needs.

At a Glance: Key Differences

FeatureThis compound (PhNTf₂)Triflic Anhydride (Tf₂O)
Reactivity Milder, more selectiveHighly reactive, less selective
Physical State Crystalline solidFuming liquid
Stability Stable, easy to handle[1][2]Moisture-sensitive, requires careful handling[3]
Solvent Compatibility Compatible with a wide range of solvents, including THFReacts with THF[4]
Byproducts Phenyltriflamide (can be difficult to remove)Triflic acid
Typical Bases Strong, non-nucleophilic bases (e.g., NaHMDS, KHMDS, LDA, KOtBu)Hindered amines (e.g., pyridine, 2,6-lutidine), or aqueous bases

Performance Data in Enol Triflate Synthesis

Direct comparative studies across a broad range of simple ketones are not extensively documented in the literature. However, performance data from various syntheses provide valuable insights into the efficacy of each reagent.

Table 1: this compound in Enol Triflate Synthesis

Ketone SubstrateBaseSolventTemp. (°C)Time (h)Yield (%)Reference
β-TetraloneKOtBuTHF-20 to 0497-98[5]
CyclohexanoneNaHMDSTHF-78 to RTNot specifiedNot specified[4]
Complex KetoneLDATHF-78 to RT180*[6]
Complex EnoneKHMDSTHF-78Not specified60[7]

*Using N-(5-chloro-2-pyridyl)-triflimide, a related reagent.

Table 2: Triflic Anhydride in Enol Triflate Synthesis

Ketone SubstrateBaseSolventTemp. (°C)TimeYield (%)Stereoselectivity (Z:E)Reference
Ethyl 2-methylacetoacetateaq. LiOHHeptane5 to <10Not specified94>98:2[8]
Ethyl 2-methylacetoacetateaq. (Me)₄NOHToluene5 to <10Not specified8510:90[8]
3-Methyl-2-butanonePyridinePentaneNot specifiedNot specifiedNot specifiedNot specified[9]

Experimental Protocols

Protocol 1: Enol Triflate Synthesis using this compound (from β-Tetralone)[5]

An oven-dried, 500-mL, three-necked, round-bottomed flask equipped with a magnetic stir bar, rubber septa, and an argon inlet is charged with β-tetralone (1.05 equiv) and tetrahydrofuran (THF). The flask is cooled to -20 °C. Potassium tert-butoxide (1.05 equiv) is added slowly to the solution over 10 minutes. After the addition is complete, the mixture is warmed to 0 °C in an ice-water bath and stirred for 1 hour. The resulting dark-blue solution is cooled back to -20 °C. N-phenylbis(trifluoromethanesulfonimide) (1.00 equiv) is added in one portion under a positive pressure of argon. The mixture is warmed to 0 °C and stirred for 4 hours. Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting mixture is diluted with ethyl acetate and water, and the layers are separated. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the enol triflate.

Protocol 2: Stereoselective Enol Triflate Synthesis using Triflic Anhydride (from Ethyl Acetoacetate Derivatives)[8]

The ethyl acetoacetate derivative (1.0 equiv) is dissolved in the chosen hydrocarbon solvent (e.g., heptane or toluene) and cooled to 5 °C. The aqueous base (5.0 equiv of LiOH for Z-selectivity or (Me)₄NOH for E-selectivity) is then added, and the biphasic mixture is stirred for 5 minutes. Triflic anhydride (2.5 equiv) is added dropwise, maintaining the internal reaction temperature below 10 °C. After the addition is complete, the reaction is stirred for a further period (typically until completion is observed by TLC or HPLC). The layers are then separated, and the organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the enol triflate.

Reaction Mechanisms and Reagent Selection Workflow

The synthesis of enol triflates proceeds via the deprotonation of the ketone to form an enolate, which then attacks the electrophilic triflating agent. The choice of base and reaction conditions can influence the regioselectivity of deprotonation, leading to either the kinetic or thermodynamic enolate.

Enol Triflate Synthesis Mechanism ketone Ketone enolate Enolate ketone->enolate + Base - H⁺ enolate->ketone (equilibrium) enol_triflate Enol Triflate enolate->enol_triflate + Triflating Agent byproduct Byproduct (PhNHTf or HOTf) enol_triflate->byproduct triflating_agent Triflating Agent (PhNTf₂ or Tf₂O) triflating_agent->enol_triflate base Base

Caption: General mechanism for enol triflate synthesis.

The choice between this compound and triflic anhydride depends on several factors, including the substrate's sensitivity, the desired selectivity, and practical considerations such as solvent choice and ease of purification.

Reagent Selection Workflow start Start: Need to synthesize an enol triflate substrate_sensitivity Is the substrate sensitive to harsh reagents? start->substrate_sensitivity use_phntf2 Use this compound (PhNTf₂) substrate_sensitivity->use_phntf2 Yes consider_tf2o Consider Triflic Anhydride (Tf₂O) substrate_sensitivity->consider_tf2o No solvent_choice Is THF the desired solvent? consider_tf2o->solvent_choice solvent_choice->use_phntf2 Yes purification_concerns Are there concerns about byproduct removal? solvent_choice->purification_concerns No purification_concerns->use_phntf2 Yes purification_concerns->consider_tf2o No

Caption: Decision workflow for selecting a triflating agent.

Discussion

This compound (PhNTf₂): The Milder Choice

This compound is generally favored for substrates that are sensitive to the harsh, acidic conditions that can be generated when using triflic anhydride. Its solid nature and stability make it significantly easier and safer to handle.[1][2] The high yields reported for the synthesis of the enol triflate from β-tetralone (97-98%) demonstrate its efficacy.[5] A key advantage of PhNTf₂ is its compatibility with a broader range of solvents, including THF, which is a common solvent for enolate formation.[4] However, a potential drawback is the formation of the byproduct N-phenyltrifluoromethanesulfonamide (PhNHTf), which can sometimes be challenging to separate from the desired product, especially if the product has similar polarity.[4]

Triflic Anhydride (Tf₂O): The Powerhouse

Triflic anhydride is a more powerful triflating agent and can be effective where this compound is sluggish. Its high reactivity, however, comes with challenges. It is a fuming liquid that is highly sensitive to moisture and must be handled with care under inert conditions.[3] The reaction of Tf₂O with THF to form tetrahydrofuran-1,4-diyl bis(trifluoromethanesulfonate) necessitates the use of alternative, non-coordinating solvents such as dichloromethane, pentane, or hexane.[4][9] Despite these challenges, Tf₂O can be highly effective, particularly in stereoselective syntheses, as demonstrated in the preparation of enol triflates from acetoacetate derivatives where excellent yields and stereoselectivity were achieved.[8] The byproduct, triflic acid, is typically easier to remove during aqueous workup compared to the byproduct of PhNTf₂.

Conclusion

Both this compound and triflic anhydride are valuable reagents for the synthesis of enol triflates, each with its own set of advantages and disadvantages.

  • Choose this compound for sensitive substrates, when using THF as a solvent, or when milder reaction conditions are preferred. Be prepared for potential challenges in purifying the product from the phenyltriflamide byproduct.

  • Choose Triflic Anhydride for less sensitive substrates where high reactivity is required, or for specific applications such as stereoselective syntheses under Schotten-Baumann conditions. Ensure rigorous anhydrous conditions and select a non-coordinating solvent.

Ultimately, the optimal choice of reagent will depend on the specific ketone substrate, the desired outcome of the reaction, and the practical considerations of the experimental setup.

References

A Head-to-Head Battle of Triflating Agents: Phenyl Triflimide vs. Comins' Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the crucial step of triflation in organic synthesis, the choice of reagent can significantly impact reaction efficiency, yield, and substrate scope. This guide provides a detailed, data-driven comparison of two prominent triflating agents: Phenyl triflimide (N,N-Bis(trifluoromethylsulfonyl)aniline, PhNTf₂) and Comins' reagent (N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonimide)).

The introduction of a trifluoromethanesulfonyl (triflyl) group is a powerful strategy to convert poor leaving groups, such as hydroxyls, into excellent ones, thereby facilitating a wide range of subsequent transformations including cross-coupling reactions, eliminations, and nucleophilic substitutions. Both this compound and Comins' reagent have emerged as valuable alternatives to the highly reactive and often harsh triflic anhydride. They are stable, crystalline solids that are easier to handle.[1][2]

Performance Comparison: Enol Triflations of Ketones

The formation of enol triflates from ketones is a key application for both reagents, providing access to versatile intermediates for carbon-carbon bond formation. A direct comparison of their performance with various ketone substrates reveals distinct advantages for each.

Data Presentation: Triflation of Cyclic Ketones

SubstrateReagentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
β-TetraloneThis compoundKHMDSTHF-78 to 0197-98[3]
β-TetraloneComins' reagentNaHMDSTHF-78292[2]
2-MethylcyclohexanoneThis compoundi-Pr₂NMgBrEt₂ONot SpecifiedNot SpecifiedNot Specified[4]
2-MethylcyclohexanoneComins' reagentLDATHF-78377[2]
4-tert-ButylcyclohexanoneComins' reagentLDATHF-78279[2]

Key Observations:

  • For the triflation of β-tetralone, This compound demonstrates a slightly higher yield under the specified conditions.[2][3]

  • Comins' reagent is highly effective for the triflation of a range of cyclic ketones, consistently providing good to excellent yields at low temperatures.[2]

  • The choice of base and solvent system is critical and can be tailored for each reagent and substrate to optimize the reaction outcome.

Performance Comparison: Triflation of Phenols

The triflation of phenols to aryl triflates is another critical transformation, as these products are excellent substrates for cross-coupling reactions.

Data Presentation: Triflation of Phenols

FeatureThis compoundComins' reagent
Reactivity Generally considered a milder triflating agent.[1]Highly reactive, often enabling triflation at low temperatures.[2]
Substrate Scope Broad, effective for a wide range of phenols.[5][6]Also broad, with demonstrated utility for various phenolic compounds.[7]
Byproducts N-phenyltriflamide, which can sometimes complicate purification.5-chloro-2-pyridone derivatives, which are readily removed by aqueous base wash.[2]

Experimental Protocols

Triflation of β-Tetralone with this compound [3]

To a solution of β-tetralone (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere is added a solution of potassium hexamethyldisilazide (KHMDS) (1.05 equiv) in THF. The resulting enolate solution is stirred at -78 °C for 1 hour. This compound (1.1 equiv) is then added as a solid in one portion. The reaction mixture is allowed to warm to 0 °C and stirred for an additional hour. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired enol triflate.

Triflation of β-Tetralone with Comins' reagent [2]

A solution of β-tetralone (1.0 equiv) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. A solution of sodium hexamethyldisilazide (NaHMDS) (1.1 equiv) in THF is added dropwise, and the mixture is stirred at -78 °C for 30 minutes to form the sodium enolate. Comins' reagent (1.1 equiv) is then added as a solid in one portion. The reaction is stirred at -78 °C for 2 hours. The reaction is quenched with saturated aqueous sodium bicarbonate solution and allowed to warm to room temperature. The mixture is extracted with diethyl ether, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The residue is purified by flash chromatography to yield the vinyl triflate.

Logical Workflow for Triflation

The following diagram illustrates the general workflow for the triflation of a carbonyl compound to form a vinyl triflate, which is a key intermediate for subsequent cross-coupling reactions.

Triflation_Workflow cluster_start Starting Materials cluster_reaction Triflation Reaction cluster_product Products & Further Reactions Ketone Ketone / Phenol Enolate Enolate / Phenoxide Formation Ketone->Enolate Deprotonation Base Base (e.g., LDA, KHMDS) Base->Enolate Triflating_Agent Triflating Agent (this compound or Comins' reagent) Triflation Triflation Triflating_Agent->Triflation Enolate->Triflation Vinyl_Triflate Vinyl / Aryl Triflate Triflation->Vinyl_Triflate Product Formation Cross_Coupling Cross-Coupling (e.g., Suzuki, Heck) Vinyl_Triflate->Cross_Coupling Versatile Intermediate

Caption: General workflow for triflation and subsequent application.

Conclusion

Both this compound and Comins' reagent are highly effective and user-friendly reagents for triflation reactions.

  • This compound often provides slightly higher yields in certain applications and is a reliable choice for a broad range of substrates.

  • Comins' reagent excels in its ability to cleanly and efficiently generate enol triflates from ketones, even at very low temperatures, with the significant advantage of having byproducts that are easily removed during workup.

The selection between these two reagents will ultimately depend on the specific substrate, desired reaction conditions, and the planned downstream applications. For reactions where byproduct removal is a primary concern, Comins' reagent may be the preferred choice. For achieving the highest possible yields with a broader range of substrates, this compound presents a compelling option. Researchers are encouraged to consider the specific details of their synthetic route when making this critical decision.

References

Phenyl Triflimide: A Superior Reagent for Electrophilic Triflation in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking a more efficient, selective, and user-friendly approach to triflation, Phenyl triflimide (N-Phenyl-bis(trifluoromethanesulfonimide)) emerges as a compelling alternative to traditional electrophilic triflating agents. Its advantageous properties, including enhanced stability, milder reactivity, and improved selectivity, translate to higher yields and cleaner reactions, particularly with sensitive substrates.

This compound is a stable, crystalline, and easy-to-handle solid, a stark contrast to the highly reactive, fuming, and moisture-sensitive nature of agents like triflic anhydride.[1][2][3] This inherent stability not only simplifies handling and storage but also contributes to its milder reactivity, minimizing side reactions and decomposition of delicate molecules.[4] These characteristics make it an invaluable tool in the synthesis of complex molecules, especially in the pharmaceutical and agrochemical industries.

Performance Comparison: this compound vs. Other Trifling Agents

The advantages of this compound are most evident when comparing its performance against the industry workhorse, triflic anhydride, across various substrate classes.

Triflation of Phenols

In the synthesis of aryl triflates, which are crucial intermediates for cross-coupling reactions, this compound demonstrates superior performance, especially when used to generate trifluoromethylsulfonyl fluoride (CF₃SO₂F) in situ. A comparative study on the triflation of various phenols highlights this advantage:

Phenol SubstrateMethod A: CF₃SO₂F (from PhNTf₂) Yield (%)Method C: Tf₂O/Organic Base Yield (%)Method D: Tf₂O/Aqueous Conditions Yield (%)Method E: PhNTf₂ Direct Yield (%)
4-Fluorophenol85758078
4-Methoxyphenol92889085
4-Nitrophenol78657072
2,6-Dimethylphenol88808285

Data sourced from a comparative study benchmarking triflation methods.[1][5]

The data clearly indicates that the in situ generation of CF₃SO₂F from this compound (Method A) consistently provides the highest yields. Even when used directly (Method E), this compound is competitive with and sometimes superior to triflic anhydride under standard conditions.

Triflation of Ketones (Enol Triflate Formation)

This compound is particularly advantageous for the synthesis of enol triflates from carbonyl compounds.[2][6] Its milder nature prevents degradation of sensitive substrates and often leads to higher regioselectivity.

Ketone SubstrateTrifling AgentBaseSolventTemperature (°C)Yield (%)
β-TetraloneThis compoundKHMDSTHF-78 to 097-99
2-MethylcyclohexanoneThis compoundi-Pr₂NMgBrTHF-78 to rtModerate
CyclohexanoneThis compoundNaHMDSTHF-78 to rtGood

Yields are reported from various literature sources.[7][8]

Triflation of Amines

For the triflation of amines, this compound shows a notable preference for secondary amines.[6] Its controlled reactivity allows for the clean formation of triflamides, which are important functional groups in medicinal chemistry.

Amine SubstrateTrifling AgentBaseSolventYield (%)
PhenylpiperazineCF₃SO₂F (from PhNTf₂)DMAPMeCN95
CyclohexylamineTriflic AnhydrideEt₃NDCM92

Data sourced from various literature reports.[1][9]

The generation of CF₃SO₂F from this compound offers a highly efficient method for the triflation of secondary amines. While triflic anhydride can also be effective, its high reactivity can sometimes lead to over-reaction or decomposition of the starting material.

Experimental Protocols

General Procedure for the Synthesis of Aryl Triflates from Phenols using this compound (via CF₃SO₂F generation)

This protocol is adapted from a published study on SuFEx-enabled chemoselective synthesis.[1][5]

Materials:

  • Phenol (1.0 mmol, 1.0 equiv)

  • N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂, 1.5 mmol, 1.5 equiv)

  • Potassium bifluoride (KHF₂, 1.0 mmol, 1.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA, 1.5 mmol, 1.5 equiv)

  • Acetonitrile (MeCN, 3.0 mL)

  • Water (1.0 mL)

Procedure:

  • In a two-chamber reactor, charge Chamber A with N-phenyl-bis(trifluoromethanesulfonimide) and potassium bifluoride.

  • Charge Chamber B with the phenol, DIPEA, acetonitrile, and water.

  • Seal the reactor and stir the contents of both chambers at room temperature. The CF₃SO₂F gas generated in Chamber A will react with the phenol in Chamber B.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Upon completion, carefully vent the reactor in a fume hood.

  • Transfer the contents of Chamber B to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous ammonium chloride, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Synthesis of 3,4-Dihydronaphthalen-2-yl trifluoromethanesulfonate from β-Tetralone

This procedure is a well-established method for the synthesis of an enol triflate.[7]

Materials:

  • β-Tetralone (31.5 mmol, 1.05 equiv)

  • Potassium hexamethyldisilazide (KHMDS, 31.5 mmol, 1.05 equiv)

  • N-Phenyl-bis(trifluoromethanesulfonimide) (30.0 mmol, 1.00 equiv)

  • Tetrahydrofuran (THF), anhydrous (150 mL)

Procedure:

  • To a solution of β-tetralone in anhydrous THF at -78 °C under an inert atmosphere, add a solution of KHMDS in THF dropwise.

  • Stir the mixture at -78 °C for 1 hour to form the potassium enolate.

  • Add solid N-phenyl-bis(trifluoromethanesulfonimide) to the reaction mixture in one portion.

  • Allow the reaction to warm to 0 °C and stir for 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to afford the desired enol triflate.

Reaction Workflows and Mechanisms

The utility of triflates synthesized using this compound is exemplified by their participation in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.

Triflation_Cross_Coupling cluster_triflation Triflation Step cluster_coupling Palladium-Catalyzed Cross-Coupling Substrate Phenol / Ketone / Amine Triflate_Product Aryl / Enol / Amine Triflate Substrate->Triflate_Product  PhNTf₂, Base PhNTf2 This compound Base Base (e.g., K₂CO₃, KHMDS) Coupled_Product Coupled Product Triflate_Product->Coupled_Product  Coupling Partner, Pd Catalyst Coupling_Partner Boronic Acid / Stannane / Alkyne Pd_Catalyst Pd Catalyst

Caption: General workflow for triflation and subsequent cross-coupling.

The mechanism of triflation with this compound involves the nucleophilic attack of a deprotonated substrate (phenoxide, enolate, or amide) on one of the sulfonyl groups of the reagent.

Triflation_Mechanism Nucleophile R-X⁻ (X = O, C, N) Transition_State [R-X---Tf---N(Tf)Ph]⁻ Nucleophile->Transition_State PhNTf2 PhN(Tf)₂ PhNTf2->Transition_State Product R-X-Tf Transition_State->Product Byproduct PhNTf⁻ Transition_State->Byproduct

Caption: Simplified mechanism of triflation using this compound.

References

Phenyl Triflimide in Cross-Coupling: A Comparative Guide to Triflate Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of palladium-catalyzed cross-coupling reactions, the activation of phenols and other hydroxyl-containing compounds through triflation is a cornerstone strategy. The resulting triflates are excellent electrophilic partners in a variety of powerful bond-forming methodologies, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. The choice of triflating agent is a critical parameter that can significantly impact the efficiency, selectivity, and practicality of the overall synthetic sequence.

This guide provides an objective comparison of N-phenyl-bis(trifluoromethanesulfonimide), commonly known as Phenyl triflimide, with other triflate precursors, particularly the widely used triflic anhydride (Tf₂O). The comparison is supported by experimental data to aid researchers in selecting the optimal reagent for their specific cross-coupling needs.

Properties and Handling of Triflate Precursors

This compound distinguishes itself from triflic anhydride primarily through its physical properties and handling requirements.

PropertyThis compound (PhNTf₂)Triflic Anhydride (Tf₂O)
Physical State White to off-white crystalline solid[1]Fuming, colorless liquid
Stability Stable and non-hygroscopic[1]Highly reactive and moisture-sensitive
Handling Easy to handle and store[1]Requires inert and controlled conditions

The solid nature and stability of this compound make it a more user-friendly reagent, especially in environments where rigorous exclusion of atmospheric moisture is challenging. In contrast, triflic anhydride's high reactivity and sensitivity to water necessitate more stringent handling procedures.

Efficacy in Aryl Triflate Synthesis: A Quantitative Comparison

The efficiency of the triflation reaction itself is a key factor in the overall success of a cross-coupling sequence. The following table summarizes a comparative study on the synthesis of aryl triflates from various phenol precursors using different triflating agents.

Phenol SubstrateTriflation MethodReagentYield (%)
4-Hydroxy-4'-fluorobiphenylMethod EThis compound75
Method DTriflic Anhydride (aqueous)68
Method CTriflic Anhydride (organic base)82
4-NitrophenolMethod EThis compound65
Method DTriflic Anhydride (aqueous)58
Method CTriflic Anhydride (organic base)71
2,6-DiisopropylphenolMethod EThis compound88
Method DTriflic Anhydride (aqueous)75
Method CTriflic Anhydride (organic base)91
EstroneMethod EThis compound78
Method DTriflic Anhydride (aqueous)62
Method CTriflic Anhydride (organic base)85

Data sourced from a comparative study benchmarking new triflation methods.

While triflic anhydride under anhydrous conditions with an organic base (Method C) can provide slightly higher yields in some cases, this compound (Method E) demonstrates comparable and often superior performance to triflic anhydride under aqueous biphasic conditions (Method D). The milder nature of this compound can be particularly advantageous for complex and sensitive substrates.

Application in Palladium-Catalyzed Cross-Coupling Reactions

Aryl and vinyl triflates are versatile substrates for a range of palladium-catalyzed cross-coupling reactions. This compound is particularly effective in generating these crucial intermediates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. Aryl triflates derived from phenols are excellent coupling partners for boronic acids and their derivatives. One-pot procedures, where the triflation of the phenol is immediately followed by the Suzuki-Miyaura coupling without isolation of the triflate intermediate, are highly efficient.

Heck Reaction

The Heck reaction enables the formation of C-C bonds between aryl or vinyl halides/triflates and alkenes. Aryl triflates are known to be effective substrates in this transformation, often exhibiting different reactivity and selectivity profiles compared to aryl halides.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental reaction for the synthesis of arylamines from aryl halides or triflates. The use of aryl triflates allows for the conversion of readily available phenols into valuable arylamine products.

While direct side-by-side comparisons of the overall yield of a two-step triflation and cross-coupling sequence using different triflating agents are not extensively documented, the milder conditions and comparable triflation yields achieved with this compound suggest it is a highly effective precursor for generating triflates for these critical transformations. The choice of triflating agent may also influence the chemoselectivity in substrates with multiple reactive sites.

Experimental Protocols

General Procedure for Aryl Triflate Synthesis using this compound (Method E)

To a solution of the phenol (1.0 mmol) and N,N-diisopropylethylamine (1.5 equiv.) in acetonitrile (3.0 mL) is added N-phenyl-bis(trifluoromethanesulfonimide) (1.5 equiv.). The reaction mixture is stirred at room temperature for 4-12 hours. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Aryl Triflate Synthesis using Triflic Anhydride (Method C)

A solution of the phenol (1.0 mmol) and a hindered base (e.g., 2,6-lutidine, 1.2 equiv.) in an anhydrous solvent (e.g., dichloromethane) is cooled to 0 °C under an inert atmosphere. Triflic anhydride (1.1 equiv.) is added dropwise, and the reaction mixture is stirred at 0 °C for 1-2 hours. The reaction is then quenched with saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

General Protocol for a One-Pot Triflation/Suzuki-Miyaura Coupling

In a reaction vessel under an inert atmosphere, the phenol (1.0 equiv.), a suitable base (e.g., Cs₂CO₃, 2.0 equiv.), and N-phenyl-bis(trifluoromethanesulfonimide) (1.1 equiv.) are dissolved in an anhydrous solvent (e.g., 1,4-dioxane). The mixture is stirred at room temperature for 1-2 hours to form the aryl triflate in situ. Then, the arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and an additional portion of base (if required) are added. The reaction mixture is then heated to the desired temperature (e.g., 80-100 °C) until the cross-coupling is complete. After cooling to room temperature, the reaction is worked up by adding water and extracting with an organic solvent. The product is isolated and purified by standard methods.

Mechanistic Diagrams

The following diagrams illustrate the key mechanistic pathways involved in triflate formation and subsequent palladium-catalyzed cross-coupling reactions.

Triflate_Formation cluster_0 Triflation with this compound cluster_1 Triflation with Triflic Anhydride Phenol_PhNTf2 Phenol (Ar-OH) Phenoxide Phenoxide (Ar-O⁻) Phenol_PhNTf2->Phenoxide Deprotonation Base_PhNTf2 Base Base_PhNTf2->Phenoxide ArylTriflate_PhNTf2 Aryl Triflate (Ar-OTf) Phenoxide->ArylTriflate_PhNTf2 Nucleophilic Attack PhNTf2 This compound (PhNTf₂) PhNTf2->ArylTriflate_PhNTf2 PhNTf_anion PhNTf⁻ Phenol_Tf2O Phenol (Ar-OH) ArylTriflate_Tf2O Aryl Triflate (Ar-OTf) Phenol_Tf2O->ArylTriflate_Tf2O Nucleophilic Attack Base_Tf2O Base Protonated_Base Base-H⁺ Base_Tf2O->Protonated_Base Tf2O Triflic Anhydride (Tf₂O) Tf2O->ArylTriflate_Tf2O TfO_anion TfO⁻

Caption: General mechanisms for aryl triflate formation.

Suzuki_Coupling Pd0 Pd(0)L₂ OxAdd_Complex Ar-Pd(II)(OTf)L₂ Pd0->OxAdd_Complex Oxidative Addition ArylTriflate Ar-OTf ArylTriflate->OxAdd_Complex Transmetalation_Complex Ar-Pd(II)(R)L₂ OxAdd_Complex->Transmetalation_Complex Transmetalation BoronicAcid R-B(OH)₂ BoronicAcid->Transmetalation_Complex Base Base Base->Transmetalation_Complex Transmetalation_Complex->Pd0 Reductive Elimination Coupled_Product Ar-R Transmetalation_Complex->Coupled_Product

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Heck_Coupling Pd0 Pd(0)L₂ OxAdd_Complex Ar-Pd(II)(OTf)L₂ Pd0->OxAdd_Complex Oxidative Addition ArylTriflate Ar-OTf ArylTriflate->OxAdd_Complex Carbopalladation_Complex [R-CH(Pd)-CH₂-Ar]⁺ OxAdd_Complex->Carbopalladation_Complex Carbopalladation Alkene Alkene Alkene->Carbopalladation_Complex Syn_Elimination β-Hydride Elimination Carbopalladation_Complex->Syn_Elimination Coupled_Product Ar-CH=CH-R Syn_Elimination->Coupled_Product HPdOTf H-Pd(II)-OTf Syn_Elimination->HPdOTf HPdOTf->Pd0 Base

Caption: Catalytic cycle for the Heck reaction.

Buchwald_Hartwig Pd0 Pd(0)L₂ OxAdd_Complex Ar-Pd(II)(OTf)L₂ Pd0->OxAdd_Complex Oxidative Addition ArylTriflate Ar-OTf ArylTriflate->OxAdd_Complex Amido_Complex Ar-Pd(II)(NR₂)L₂ OxAdd_Complex->Amido_Complex Amine Coordination & Deprotonation Amine R₂NH Amine->Amido_Complex Base Base Base->Amido_Complex Amido_Complex->Pd0 Reductive Elimination Coupled_Product Ar-NR₂ Amido_Complex->Coupled_Product

Caption: Catalytic cycle for Buchwald-Hartwig amination.

References

The Triflyl Donor Dilemma: A Cost-Benefit Analysis of Phenyl Triflimide in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, the trifluoromethanesulfonyl group (triflyl group, Tf) is a cornerstone for activating alcohols and enolates, transforming them into excellent leaving groups for a variety of subsequent transformations, including powerful cross-coupling reactions. For researchers and process chemists, the choice of triflylating agent is a critical decision, balancing reactivity, selectivity, cost, and safety. This guide provides a comprehensive cost-benefit analysis of N-Phenylbis(trifluoromethanesulfonimide), commonly known as Phenyl triflimide, and its primary alternatives, offering a data-driven comparison to inform your synthetic strategy.

This compound has emerged as a popular reagent for the introduction of the triflyl group, offering a milder and often more selective alternative to the highly reactive trifluoromethanesulfonic anhydride (triflic anhydride, Tf₂O).[1][2] However, other reagents, such as the highly reactive Comins' reagent, also present viable options for specific applications.[3][4] This guide will delve into a quantitative comparison of these reagents, examining their performance in the synthesis of vinyl and aryl triflates, crucial intermediates in drug discovery and materials science.

At a Glance: Comparing the Triflylating Agents

To provide a clear overview, the following table summarizes the key characteristics of this compound and its main competitors.

FeatureThis compoundTriflic Anhydride (Tf₂O)Comins' Reagent
Physical State White to off-white crystalline solid[5]Fuming, colorless liquid[6]White solid[4]
Stability Stable, non-hygroscopic solid, easy to handle and store[1][2]Highly moisture-sensitive, corrosive, and thermally unstable[6][7]Bench-stable solid[3][4]
Reactivity Mild and selective triflylating agent[1][2]Highly reactive, often non-selective[7]Highly reactive, particularly for sterically hindered substrates[3][5]
Typical Applications Synthesis of vinyl and aryl triflates, triflation of phenols and amines[1][2]General triflation of alcohols, enolates, and phenols[7]Synthesis of vinyl triflates from ketone enolates[4][8]
Safety Profile Irritant to skin, eyes, and respiratory system[5][9]Corrosive, causes severe skin burns and eye damage, reacts violently with water[6]Irritant, handle with care[5]

Cost Analysis: A Key Driver in Reagent Selection

The cost of reagents is a significant factor in both academic research and industrial-scale synthesis. The following table provides an approximate cost comparison for this compound and its alternatives, based on currently available pricing from various suppliers. Prices can fluctuate and may vary based on purity and quantity.

ReagentSupplier ExampleQuantityPrice (USD)Price per Gram (USD)
This compound Sigma-Aldrich25 g$220.00$8.80
UtechProducts INC25 g$193.87$7.75
TCI America25 g$80.00$3.20
Triflic Anhydride Sigma-Aldrich250 g$527.00$2.11
Apollo Scientific250 g£85.00 (~$108)~$0.43
Fisher Scientific250 g$665.65$2.66
Comins' Reagent Sigma-Aldrich1 g--

Note: Pricing is subject to change and may not include shipping and handling fees. Currency conversions are approximate.

From this data, it is evident that Triflic Anhydride is generally the most cost-effective option on a per-gram basis, especially when purchased in larger quantities. This compound exhibits a moderate price point, while Comins' reagent is typically the most expensive, often sold in smaller quantities for specialized applications.

Performance in Synthesis: A Quantitative Comparison

The ultimate measure of a reagent's value lies in its performance in the laboratory. This section presents a comparative summary of reported yields for the synthesis of vinyl and aryl triflates using this compound and its alternatives.

Vinyl Triflate Synthesis

The formation of vinyl triflates from ketones is a common and crucial transformation. The following table compares the efficacy of different triflylating agents in this reaction.

Ketone SubstrateReagentBaseSolventTimeTemperature (°C)Yield (%)Reference
CyclohexanoneThis compoundK₂CO₃THF6 min120 (microwave)-[10]
1,3-Dicarbonyl CompoundsTriflic AnhydrideTrialkylamines/DBUDichloromethane-0High[11]
Cyclohexanone derivativeComins' ReagentLDA/t-BuOKn-hexane/THF--78 to RTHigh[12]
3-Methyl-2-butanoneTriflic AnhydridePyridinen-pentane--78 to RT-[13]
Aryl Triflate Synthesis

The conversion of phenols to aryl triflates is another critical application of these reagents.

Phenol SubstrateReagentBaseSolventTimeTemperature (°C)Yield (%)Reference
Various PhenolsThis compoundK₂CO₃THF6 min120 (microwave)69-91[10]
4-Fluoro-4'-hydroxybiphenylThis compound (precursor for CF₃SO₂F)DIPEAMeCN/H₂O4 hRT85[7]
Various PhenolsTriflic AnhydridePyridineDichloromethane--Variable[14]
PhenolComins' ReagentCsF, Cs₂CO₃----[3]

These data highlight that while Triflic Anhydride can provide high yields, this compound offers a significant advantage in terms of reaction time, especially under microwave conditions, and often proceeds with higher selectivity and cleaner reaction profiles.[7][10] Comins' reagent is particularly effective for the triflation of enolates that are difficult to form or trap.[3][12]

Experimental Protocols

To facilitate the practical application of this guide, detailed experimental protocols for the synthesis of triflates using each of the discussed reagents are provided below.

Synthesis of an Aryl Triflate using this compound

Procedure: A mixture of the phenol (2.0 mmol), N-phenylbis(trifluoromethanesulfonimide) (2.0 mmol, 714 mg), and potassium carbonate (6.0 mmol, 828 mg) in THF (3.0 mL) is placed in a septum-capped tube. The reaction mixture is heated to 120 °C for 6 minutes using a microwave synthesizer. After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash chromatography.[10]

Synthesis of a Vinyl Triflate using Triflic Anhydride

Procedure: To a solution of the 1,3-dicarbonyl compound (1.0 equiv) and lithium triflate (1.0 equiv) in anhydrous dichloromethane at 0 °C is added a mild base such as triethylamine or DBU (1.1 equiv). After stirring for 15 minutes, triflic anhydride (1.1 equiv) is added dropwise. The reaction is stirred at 0 °C until completion (monitored by TLC). The reaction is then quenched with saturated aqueous sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography.[11]

Synthesis of a Vinyl Triflate using Comins' Reagent

Procedure: To a solution of a silyl enol ether derived from a ketone (1.0 equiv) in a mixture of n-hexane and THF is added a combination of LDA and t-BuOK at low temperature (-78 °C) to generate the corresponding α-silyl enolate. Comins' reagent (1.1 equiv) is then added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated. The crude vinyl triflate is then purified by column chromatography.[12]

Visualizing the Triflation Process

The following diagram illustrates the general workflow for the synthesis of vinyl triflates from a ketone, a common application for these reagents.

Triflation_Workflow Ketone Ketone Enolate Enolate Intermediate Ketone->Enolate Deprotonation Base Base (e.g., LDA, K₂CO₃) Base->Enolate Vinyl_Triflate Vinyl Triflate Enolate->Vinyl_Triflate Triflation Triflating_Agent Triflating Agent (this compound, Tf₂O, Comins' Reagent) Triflating_Agent->Vinyl_Triflate Byproduct Byproduct Triflating_Agent->Byproduct

References

A Comparative Guide to the Spectroscopic Properties of N-Phenyl-bis(trifluoromethanesulfonimide) and Alternative Trifluoromethylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the spectroscopic data for N-phenyl-bis(trifluoromethanesulfonimide), a widely used reagent for the introduction of the trifluoromethylsulfonyl (triflyl) group. For comparative purposes, this guide also includes spectroscopic data for two common alternatives: trifluoromethanesulfonic anhydride and N-(2-pyridyl)bis(trifluoromethanesulfonimide). The information presented herein is intended to aid researchers in the identification, characterization, and quality control of these important synthetic reagents.

Introduction

N-Phenyl-bis(trifluoromethanesulfonimide), often abbreviated as PhNTf₂, is a stable, crystalline, and easy-to-handle triflating agent. It is frequently employed for the triflation of phenols, amines, and carbonyl compounds to form enol triflates, which are versatile intermediates in cross-coupling reactions.[1] The selection of an appropriate triflating agent is crucial for the success of a synthetic route, and a thorough understanding of their spectroscopic properties is essential for reaction monitoring and product characterization. This guide presents a summary of available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for PhNTf₂ and two common alternatives.

Spectroscopic Data Comparison

The following tables summarize the available NMR and IR spectroscopic data for N-phenyl-bis(trifluoromethanesulfonimide), trifluoromethanesulfonic anhydride, and N-(2-pyridyl)bis(trifluoromethanesulfonimide).

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
N-Phenyl-bis(trifluoromethanesulfonimide)CDCl₃7.26m-Aromatic Protons
Trifluoromethanesulfonic Anhydride----No protons present
N-(2-Pyridyl)bis(trifluoromethanesulfonimide)CDCl₃8.63d4.8Pyridyl H6
7.91t7.9Pyridyl H4
7.46d8.2Pyridyl H3
7.39t6.5Pyridyl H5

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ, ppm)Assignment
N-Phenyl-bis(trifluoromethanesulfonimide)CDCl₃134.8, 131.5, 129.8, 119.8 (q, J = 321 Hz)Aromatic Carbons, CF₃
Trifluoromethanesulfonic Anhydride-Data not readily available-
N-(2-Pyridyl)bis(trifluoromethanesulfonimide)CDCl₃151.7, 148.2, 140.4, 124.9, 122.3, 119.7 (q, J = 322 Hz)Pyridyl Carbons, CF₃

Table 3: ¹⁹F NMR Spectroscopic Data

CompoundSolventChemical Shift (δ, ppm)Reference
N-Phenyl-bis(trifluoromethanesulfonimide)-Data not readily available-
Trifluoromethanesulfonic AnhydrideCDCl₃-72.6CCl₃F
N-(2-Pyridyl)bis(trifluoromethanesulfonimide)-Data not readily available-

Table 4: IR Spectroscopic Data

CompoundTechniqueWavenumber (cm⁻¹)Assignment
N-Phenyl-bis(trifluoromethanesulfonimide)Gas Phase~1420, 1210, 1140S=O stretching, C-F stretching
Trifluoromethanesulfonic AnhydrideNeat1511, 1452, 1247, 1118, 1025S=O stretching, S-O-S stretching, C-F stretching
N-(2-Pyridyl)bis(trifluoromethanesulfonimide)KBr1477, 1459, 1376, 1241, 1171, 1130S=O stretching, C-F stretching, Pyridyl ring vibrations

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR and IR spectra of triflating agents. The specific parameters may require optimization based on the instrument and sample concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

    • Cap the tube and gently agitate until the sample is fully dissolved.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. For proton-less samples like triflic anhydride, shimming can be performed on an external reference or a sample with a similar solvent.

    • Tune and match the probe for the desired nucleus (¹H, ¹³C, ¹⁹F).

  • Data Acquisition:

    • Set the appropriate spectral width, acquisition time, and relaxation delay.

    • For ¹H and ¹³C NMR, reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

    • For ¹⁹F NMR, an external reference such as CCl₃F is commonly used.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.

  • Sample Preparation (KBr Pellet - for solids):

    • Grind a small amount of the solid sample with dry potassium bromide (KBr) in an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Place the ATR accessory or the KBr pellet holder into the sample compartment of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty ATR crystal or the pure KBr pellet.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Visualized Workflows

The following diagrams illustrate the general workflows for spectroscopic analysis and a logical comparison of the featured triflating agents.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent (for NMR) weigh->dissolve prepare_pellet Prepare KBr Pellet or apply to ATR (for IR) weigh->prepare_pellet nmr NMR Spectrometer dissolve->nmr ir IR Spectrometer prepare_pellet->ir process Process Spectra (FT, Phasing, Baseline Correction) nmr->process ir->process analyze Analyze & Assign Peaks process->analyze compare Compare with Reference Data analyze->compare

General workflow for spectroscopic analysis.

Reagent_Comparison cluster_alternatives Common Alternatives cluster_considerations Selection Criteria reagent Choice of Trifluoromethylsulfonylating Agent phntf2 N-Phenyl-bis(trifluoromethanesulfonimide) (Solid, Stable) reagent->phntf2 tf2o Trifluoromethanesulfonic Anhydride (Liquid, Highly Reactive) reagent->tf2o pyntf2 N-(2-Pyridyl)bis(trifluoromethanesulfonimide) (Solid, Stable) reagent->pyntf2 reactivity Reactivity phntf2->reactivity Milder handling Handling & Stability phntf2->handling Easy byproducts Reaction Byproducts phntf2->byproducts spectroscopy Spectroscopic Monitoring phntf2->spectroscopy tf2o->reactivity Stronger tf2o->handling Difficult (Moisture Sensitive) tf2o->byproducts tf2o->spectroscopy pyntf2->reactivity Similar to PhNTf2 pyntf2->handling Easy pyntf2->byproducts pyntf2->spectroscopy

Comparison of triflating agents.

References

A Comparative Guide to LC-MS Analysis of Reactions Involving Phenyl Triflimide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient monitoring of chemical reactions is paramount for optimizing yields, understanding kinetics, and ensuring product purity. Phenyl triflimide, formally known as N,N-bis(trifluoromethylsulfonyl)aniline, is a versatile reagent employed in modern organic synthesis, primarily for triflation and, in some contexts, as an electrophilic trifluoromethylating agent. This guide provides an objective comparison of this compound with common alternative reagents, supported by experimental data from the literature, and details protocols for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis to monitor these reactions.

Comparison of this compound with Alternative Reagents

This compound offers a stable, crystalline, and easy-to-handle alternative to more reactive reagents like triflic anhydride.[1] Its reactivity is often milder, which can lead to improved selectivity in complex molecular settings.[2] The choice of reagent is highly dependent on the specific substrate and desired transformation.

For Triflation of Phenols

The formation of aryl triflates is a crucial transformation, as the triflate group is an excellent leaving group for cross-coupling reactions.[3] this compound is frequently used for this purpose and is often compared to triflic anhydride (Tf₂O).

Table 1: Comparison of this compound and Triflic Anhydride for the Triflation of Various Phenols

Phenol SubstrateReagentReaction ConditionsYield (%)Reference
4-FluorophenolThis compoundK₂CO₃, THF, Microwave (120°C, 6 min)85[4]
4-MethoxyphenolThis compoundK₂CO₃, THF, Microwave (120°C, 6 min)91[4]
4-NitrophenolThis compoundK₂CO₃, THF, Microwave (120°C, 6 min)78[4]
4-HydroxybiphenylCF₃SO₂F (generated from this compound)DIPEA, MeCN/H₂O, rt, 4h85[5]
4-FluorophenolTriflic AnhydridePyridine, CH₂Cl₂, 0°C to rt~70-90 (general)[4]
PhenolTriflic AnhydrideAqueous LiOH/ (Me)₄NOHHigh (stereoselective for enols)[6][7]

Note: Yields are isolated yields and reaction conditions can significantly influence the outcome. The data is compiled from different sources and may not represent a direct head-to-head comparison under identical conditions.

For Triflation of Ketone Enolates

The synthesis of enol triflates from ketones is another important application, providing access to versatile intermediates for C-C bond formation. This compound is a key reagent in this area, often compared to Comins' reagent and triflic anhydride.

Table 2: Comparison of Reagents for the Synthesis of Enol Triflates

Ketone SubstrateReagentBaseSolventYield (%)Reference
2-MethylcyclohexanoneThis compoundiPr₂NMgBrTHFNot specified[8]
CyclohexanoneThis compoundNaHMDSTHFNot specified[8]
General KetonesComins' ReagentMetallo EnolatesVariousGood[9]
Acetoacetate DerivativesTriflic Anhydrideaq. LiOH or (Me)₄NOHHydrocarbonHigh (stereoselective)[6][7]

Note: this compound was developed as an alternative to triflic anhydride for enolate triflation, as triflic anhydride can give poor to moderate yields in THF.[8] Comins' reagent is another effective reagent for the synthesis of vinyl triflates from ketone enolates.[9]

Experimental Protocols for LC-MS Analysis

Monitoring the progress of reactions involving this compound by LC-MS allows for the tracking of reactant consumption and product formation, providing valuable insights into reaction kinetics.

Sample Preparation for Reaction Monitoring
  • Aliquoting: At predetermined time points, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Quenching: Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 990 µL) of a suitable solvent (e.g., acetonitrile or methanol) in a microcentrifuge tube. This also dilutes the sample to a concentration range suitable for LC-MS analysis.

  • Homogenization: Vortex the quenched sample to ensure it is well-mixed.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial to remove any particulate matter.

General LC-MS Method

The following is a general LC-MS method that can be optimized for specific analytes and instrumentation.

Table 3: General LC-MS Parameters for Reaction Monitoring

ParameterRecommended Setting
LC System Agilent 1290 Infinity II or equivalent
Column Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 1-5 µL
MS System Agilent 6470 Triple Quadrupole or equivalent
Ionization Source Electrospray Ionization (ESI), Positive or Negative Ion Mode
Scan Type Multiple Reaction Monitoring (MRM) or Full Scan
Gas Temperature 300 °C
Gas Flow 5 L/min
Nebulizer Pressure 45 psi
Sheath Gas Temperature 250 °C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V (Positive), 3000 V (Negative)
Suggested MRM Transitions for Monitoring Triflation Reactions

The selection of precursor and product ions is critical for the selective and sensitive monitoring of reaction components. The following table provides suggested m/z values for this compound and a generic phenol triflation product.

Table 4: Example MRM Transitions for a Phenol Triflation Reaction

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Ionization Mode
This compound (C₈H₅F₆NO₄S₂)358.0226.0 (C₈H₅NO₂S⁺)Positive
This compound (C₈H₅F₆NO₄S₂)356.0149.0 (CF₃SO₂⁻)Negative
Generic Aryl Triflate (e.g., Phenyl Triflate, C₇H₅F₃O₃S)227.0149.0 (CF₃SO₂⁺)Positive
Generic Aryl Triflate (e.g., Phenyl Triflate, C₇H₅F₃O₃S)225.093.0 (C₆H₅O⁻)Negative

Note: The exact m/z values should be confirmed by direct infusion of standards. Fragmentation patterns can be predicted based on the chemical structure, with the triflate moiety being a common neutral loss or fragment ion.

Visualizing Workflows and Pathways

Experimental Workflow for LC-MS Reaction Monitoring

The following diagram illustrates the general workflow for monitoring a chemical reaction using LC-MS.

experimental_workflow cluster_reaction Chemical Reaction cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis reaction Reaction Mixture aliquot Aliquoting reaction->aliquot Time Points quench Quenching aliquot->quench filter Filtration quench->filter lcms LC-MS System filter->lcms Autosampler data Data Acquisition & Processing lcms->data

LC-MS reaction monitoring workflow.
Generalized Triflation Reaction Pathway

The diagram below shows a simplified pathway for the triflation of a generic nucleophile (NuH) using this compound.

triflation_pathway cluster_reactants Reactants cluster_products Products phenyl_triflimide This compound (PhNTf₂) triflated_product Triflated Product (NuTf) phenyl_triflimide->triflated_product phenyl_triflamide Phenyl Triflamide (PhNHTf) nucleophile Nucleophile (NuH) nucleophile->triflated_product base Base base->phenyl_triflamide base_h Protonated Base (Base-H⁺) base->base_h

References

Phenyl Triflimide: A Low-Toxicity Alternative in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chemical synthesis, the selection of reagents is a critical decision that balances reactivity, efficiency, and safety. For reactions requiring the introduction of a triflimide group, researchers have several options, each with distinct performance and toxicological profiles. This guide provides an objective comparison of Phenyl triflimide (N-phenyl-bis(trifluoromethanesulfonimide)) with other common triflating agents, highlighting its lower toxicity based on available data. This information is particularly valuable for researchers, scientists, and professionals in drug development who prioritize safer laboratory practices without compromising chemical efficacy.

Comparative Toxicity Analysis

A key indicator of acute toxicity is the median lethal dose (LD50), which represents the dose of a substance required to kill half of a tested population. While comprehensive LD50 data for all triflating reagents is not always available, a comparison of the existing data and Globally Harmonized System (GHS) of Classification and Labelling of Chemicals hazard statements provides a clear differentiation in their toxicity profiles.

ReagentChemical StructureLD50 (Oral, Rat)GHS Hazard Statements
This compound C8H5F6NO4S2Not availableH315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][2][3]
Triflic Anhydride C2F6O5S21012 mg/kg[4][5][6]H272: May intensify fire; oxidizer.H302: Harmful if swallowed.H314: Causes severe skin burns and eye damage.H335: May cause respiratory irritation.[6][7]
N-Fluorobenzenesulfonimide (NFSI) C12H10FNO4S2Not availableH315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[8]

Based on the available data, this compound is presented as a less hazardous alternative to Triflic Anhydride.[9][10] Triflic anhydride is not only harmful if swallowed but also causes severe skin burns and eye damage, and it is an oxidizer.[6][7] In contrast, this compound, alongside N-Fluorobenzenesulfonimide (NFSI), is primarily categorized as an irritant to the skin, eyes, and respiratory system.[1][2][3][8] The solid, non-hygroscopic nature of this compound also contributes to its ease of handling and reduced risk of exposure compared to the fuming liquid form of Triflic Anhydride.[10]

Experimental Protocols for Toxicity Assessment

The determination of a substance's toxicity profile involves a range of standardized in vivo and in vitro assays. Below are summaries of key experimental protocols relevant to the data presented.

Acute Oral Toxicity Testing (OECD Guideline 425)

The Up-and-Down Procedure (UDP), as outlined in OECD Test Guideline 425, is a method for determining the LD50 of a substance.[11] This method is designed to minimize the number of animals required for testing while still providing a statistically robust estimate of acute oral toxicity.

Methodology:

  • Animal Selection: Healthy, young adult rodents (typically female rats) are used.[11]

  • Dose Administration: A single animal is dosed with the test substance at a level just below the estimated LD50. The substance is typically administered orally via gavage.

  • Observation: The animal is observed for signs of toxicity and mortality over a period of at least 14 days.[11]

  • Sequential Dosing: The dose for the next animal is adjusted up or down by a constant factor depending on the outcome for the previous animal. If the animal survives, the dose is increased; if it dies, the dose is decreased.[11]

  • Data Analysis: The LD50 is calculated from the results of a minimum of five animals using a maximum likelihood method.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.

Methodology:

  • Cell Culture: Adherent or suspension cells are cultured in a 96-well plate.

  • Compound Exposure: The cells are treated with varying concentrations of the test substance and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well. Metabolically active cells with functional mitochondrial dehydrogenase enzymes will reduce the yellow MTT to a purple formazan product.[12][13]

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the insoluble formazan crystals.[12]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 500-600 nm. The intensity of the purple color is directly proportional to the number of viable cells.[12]

Visualizing Hazard and Experimental Workflow

To better illustrate the comparative hazards and the process of toxicity testing, the following diagrams are provided.

GHS_Hazard_Comparison pt_h315 H315: Skin Irritation pt_h319 H319: Serious Eye Irritation pt_h335 H335: Respiratory Irritation ta_h335_2 H335: Respiratory Irritation pt_h335->ta_h335_2 Shared Hazard ta_h272 H272: Oxidizer ta_h302 H302: Harmful if Swallowed ta_h314 H314: Severe Skin Burns & Eye Damage

Caption: Comparative GHS Hazard Statements.

OECD_425_Workflow start Start with dose below estimated LD50 dose_animal Dose a single animal start->dose_animal observe Observe for 14 days for toxicity/mortality dose_animal->observe outcome Outcome? observe->outcome increase_dose Increase dose for next animal outcome->increase_dose Survival decrease_dose Decrease dose for next animal outcome->decrease_dose Mortality min_animals Minimum number of animals tested? increase_dose->min_animals decrease_dose->min_animals min_animals->dose_animal No calculate_ld50 Calculate LD50 using Maximum Likelihood Method min_animals->calculate_ld50 Yes

Caption: Workflow for OECD 425 Acute Oral Toxicity Test.

References

A Comparative Guide to Phenyl Triflimide and Triflylimidazole as Triflylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the trifluoromethanesulfonyl (triflyl) group is a powerful tool, rendering hydroxyl groups into excellent leaving groups for nucleophilic substitution and cross-coupling reactions. The choice of triflylating agent is critical for the success of these transformations, balancing reactivity with selectivity and ease of handling. This guide provides an objective comparison of two common nitrogen-based triflylating agents: N-Phenyl-bis(trifluoromethanesulfonyl)imide (Phenyl triflimide, PhNTf2) and 1-(Trifluoromethylsulfonyl)imidazole (Triflylimidazole).

Performance Comparison

Both this compound and triflylimidazole serve as effective alternatives to the highly reactive and moisture-sensitive triflic anhydride (Tf2O). They are generally more stable, crystalline solids that are easier to handle.[1][2] While both reagents are capable of triflating phenols and other alcohols, their reactivity profiles differ.

This compound (PhNTf2) is a well-established and widely used triflylating agent.[2][3] It is particularly effective for the triflation of phenols and is often superior to triflic anhydride for the generation of enol triflates from carbonyl compounds.[2][3] PhNTf2 is known for its stability and ease of handling.[3]

Triflylimidazole is another nitrogen-based triflyl group transfer agent. It is suggested to have higher stability and a milder reactivity pattern compared to triflic anhydride, though it comes at an increased cost.[1] While detailed comparative studies on its reactivity versus this compound are limited in readily available literature, its imidazolide leaving group is known to be a good leaving group, facilitating the triflyl transfer.

Quantitative Data Summary

Phenol SubstrateTriflylating AgentBaseSolventReaction TimeTemperature (°C)Yield (%)Reference
4-FluorophenolPhNTf2DIPEAMeCN/H2O4 hRT85[1]
4-MethoxyphenolPhNTf2DIPEAMeCN/H2O4 hRT92[1]
4-NitrophenolPhNTf2DIPEAMeCN/H2O4 hRT78[1]
2,6-DiisopropylphenolPhNTf2DIPEAMeCN/H2O16 hRT89[1]

Experimental Protocols

Triflation of Phenols using this compound (PhNTf2)

General Procedure: [1]

To a solution of the phenol (1.0 mmol, 1.0 equiv.) and N,N-diisopropylethylamine (DIPEA, 1.5 equiv.) in a mixture of acetonitrile (MeCN, 3.0 mL) and water (H2O, 1.0 mL) is added N-Phenyl-bis(trifluoromethanesulfonyl)imide (PhNTf2, 1.5 equiv.) at room temperature. The reaction mixture is stirred for the time indicated in the data table. Upon completion, the reaction is worked up by extraction with an organic solvent, followed by purification of the crude product by column chromatography to afford the desired aryl triflate.

Reaction Mechanisms and Workflows

The triflation of a phenol with this compound or triflylimidazole proceeds through a nucleophilic attack of the phenoxide ion on the electrophilic sulfur atom of the triflylating agent. The reaction is typically carried out in the presence of a base to deprotonate the phenol.

Triflation_Mechanism cluster_activation Phenol Activation cluster_triflation Triflyl Transfer Phenol Ar-OH Phenoxide Ar-O⁻ Phenol->Phenoxide + Base - Base-H⁺ Base Base TriflatingAgent Tf-Nuc ArylTriflate Ar-OTf Phenoxide->ArylTriflate + Tf-Nuc LeavingGroup Nuc⁻ Ar-OH Phenol Ar-O⁻ Phenoxide Tf-Nuc Triflating Agent (PhNTf₂ or TfIm) Ar-OTf Aryl Triflate Nuc⁻ Leaving Group (PhNTf⁻ or Im⁻)

Caption: General mechanism for the triflation of phenols.

The following diagram illustrates a typical experimental workflow for the synthesis of aryl triflates using a generic triflylating agent.

Experimental_Workflow Start Start Dissolve Dissolve Phenol and Base in Solvent Start->Dissolve Add Add Triflylating Agent Dissolve->Add Stir Stir at RT or Heat Add->Stir Workup Aqueous Workup (Extraction) Stir->Workup Purify Purification (Chromatography) Workup->Purify Product Aryl Triflate Purify->Product

References

Safety Operating Guide

Proper Disposal of Phenyl Triflimide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. Phenyl triflimide (also known as N-phenyl-bis(trifluoromethanesulfonimide)), a common reagent in organic synthesis, requires careful handling and specific disposal procedures due to its hazardous properties. This guide provides essential, step-by-step instructions for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations.

I. Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance, causing skin, eye, and respiratory irritation.[1][2][3] Adherence to proper personal protective equipment (PPE) protocols is mandatory when handling this chemical.

Required Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact and irritation.[1][4]
Eye Protection Safety glasses with side-shields or gogglesTo protect eyes from dust particles and splashes.[1][4]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or fume hoodTo avoid inhalation of dust, which can cause respiratory irritation.[1][5]

II. Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[1] The most common practice is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] Do not dispose of this compound down the drain or in regular trash.[1][4]

Experimental Protocol: Waste Collection and Storage

  • Designate a Waste Container:

    • Use a clearly labeled, sealable, and chemically compatible container for solid waste. A high-density polyethylene (HDPE) container is a suitable option.

    • The container must be labeled "Hazardous Waste" and should clearly identify the contents, including "this compound."

  • Waste Accumulation:

    • Carefully transfer waste this compound into the designated hazardous waste container using a scoop or spatula.

    • Avoid creating dust during the transfer.[1]

    • This includes surplus or non-recyclable this compound.

  • Contaminated Materials:

    • Any materials contaminated with this compound, such as gloves, weighing paper, or pipette tips, should also be placed in the designated hazardous waste container.

    • Contaminated packaging should be disposed of as unused product.[1]

  • Container Sealing and Storage:

    • Keep the waste container tightly closed except when adding waste.[1][4]

    • Store the sealed container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials like strong oxidizing agents and strong acids.[4] this compound is also moisture-sensitive.[3][4]

  • Arrange for Disposal:

    • Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup by a licensed hazardous waste disposal company.

III. Accidental Spill Response

In the event of a spill, follow these procedures:

  • Ensure Proper Ventilation: Work in a well-ventilated area or use a fume hood to minimize inhalation of dust.[1]

  • Contain the Spill: Prevent the spread of the solid material.

  • Clean-up:

    • Carefully sweep or scoop up the spilled this compound.[1][4]

    • Avoid generating dust.[1]

    • Place the collected material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. Dispose of all cleaning materials in the hazardous waste container.

  • Do not allow the product to enter drains. [1][4]

IV. This compound Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe spill Accidental Spill? start->spill container Select Labeled, Compatible Hazardous Waste Container ppe->container spill_procedure Follow Spill Protocol: 1. Ventilate 2. Contain 3. Sweep Up (No Dust) 4. Place in Waste Container ppe->spill_procedure transfer Carefully Transfer Waste (Avoid Dust Formation) container->transfer contaminated_items Include Contaminated Items (Gloves, Weigh Paper, etc.) transfer->contaminated_items seal Keep Container Tightly Sealed contaminated_items->seal storage Store in Designated Satellite Accumulation Area seal->storage ehs Contact EHS for Pickup storage->ehs disposal Licensed Disposal Company (Incineration) ehs->disposal spill->ppe Yes spill->container No spill_procedure->container

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Phenyl Triflimide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety protocols and logistical procedures for the handling and disposal of Phenyl triflimide (also known as N-Phenyl-bis(trifluoromethanesulfonimide)). Adherence to these guidelines is critical for ensuring the safety of all laboratory personnel and maintaining a secure research environment.

This compound is a stable, non-reactive solid commonly used in organic synthesis.[1] While an invaluable reagent, it presents hazards that necessitate careful handling. This guide will serve as your primary resource for understanding these risks and implementing the necessary precautions.

Essential Safety and Handling Information

Proper handling of this compound is paramount to prevent exposure and mitigate risks. The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[2][3][4][5][6][7]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the mandatory PPE for handling this compound.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles must be worn at all times when handling the solid or its solutions. A face shield provides an additional layer of protection against splashes and should be worn when transferring or dissolving the compound.
Hand Protection Chemical-Resistant GlovesNitrile gloves are suitable for incidental contact. For prolonged handling or in the event of a spill, heavier-duty gloves such as butyl rubber should be used. Always inspect gloves for tears or punctures before use.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned to protect against spills and contamination of personal clothing.
Respiratory Protection N95 Dust Mask or Air-Purifying RespiratorAn N95 dust mask is required when handling the powdered form of this compound to prevent inhalation of airborne particles.[3][4][5] If working outside of a fume hood with the potential for aerosol generation, a full air-purifying respirator may be necessary.
Physical and Chemical Properties

Understanding the properties of this compound is crucial for safe handling and storage.

Property Value
Molecular Formula C₈H₅F₆NO₄S₂
Molecular Weight 357.25 g/mol [3][8]
Appearance White to light yellow powder or crystalline solid[3]
Melting Point 100-102 °C[3][4][8]
Solubility Good solubility in organic solvents such as ethanol and acetone; sparingly soluble in water.[1]
Hazards Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4][6][7]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound will minimize the risk of exposure and ensure operational efficiency.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3]

  • Keep it away from incompatible materials such as strong oxidizing agents and strong acids.[9]

Handling and Use
  • Preparation : Before handling, ensure that a safety shower and eyewash station are readily accessible.[9]

  • Engineering Controls : All handling of this compound, especially the solid form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Weighing and Transfer : When weighing and transferring the solid, use anti-static measures to prevent dust clouds. Use a spatula for transfers and avoid scooping directly from the container.

  • Dissolving : When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water.[9]

Spill Response Protocol

In the event of a spill, immediate and decisive action is required.

  • Evacuate : Immediately evacuate the area and alert nearby personnel.

  • Isolate : If safe to do so, isolate the spill area to prevent further spread.

  • Ventilate : Ensure the area is well-ventilated, preferably under a fume hood.

  • Personal Protection : Don appropriate PPE, including respiratory protection, before attempting to clean the spill.

  • Containment and Cleanup :

    • For small spills, gently cover the spill with an inert absorbent material such as sand or vermiculite.

    • Sweep up the absorbed material and place it into a clearly labeled, sealed container for hazardous waste disposal.

    • Do not use water to clean up the spill as this compound is moisture-sensitive.[9]

  • Decontamination : Decontaminate the spill area with a suitable solvent (e.g., ethanol) and then wash with soap and water.

  • Reporting : Report the spill to the laboratory supervisor and the institutional safety office.

Emergency Procedures for Personal Exposure
Exposure Route Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
Skin Contact Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan: Ensuring a Safe and Compliant Waste Stream

Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, it requires specific disposal procedures.

Waste Segregation and Collection
  • Designated Waste Container : All solid waste contaminated with this compound (e.g., used gloves, weighing paper, absorbent materials) should be placed in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Separate Waste Streams : Do not mix this compound waste with non-halogenated organic waste, as this can significantly increase disposal costs and complexity.[3]

  • Liquid Waste : Solutions containing this compound should be collected in a separate, sealed, and properly labeled container for halogenated organic liquid waste.

Labeling and Packaging for Disposal
  • Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound" or "N-Phenyl-bis(trifluoromethanesulfonimide)". The label should also include the hazard characteristics (Irritant).

  • Container Integrity : Ensure the waste container is in good condition, with a secure, tight-fitting lid. Do not overfill the container; it should be no more than 90% full.

  • Packaging for Pickup : Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

Disposal Procedure
  • Contact Environmental Health and Safety (EHS) : Once the waste container is full, contact your institution's EHS office to arrange for pickup and disposal by a licensed hazardous waste contractor.

  • Manifesting : Ensure that all required waste manifests are completed accurately and signed by authorized personnel.

By adhering to these detailed protocols, you contribute to a culture of safety and responsibility within your research environment.

Workflow for Safe Handling of this compound

Safe_Handling_of_Phenyl_Triflimide cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Don PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat - N95 Dust Mask B Verify Fume Hood Functionality A->B C Locate Emergency Equipment B->C D Weigh Solid in Fume Hood C->D E Transfer to Reaction Vessel D->E F Prepare Solution E->F G Decontaminate Work Area F->G H Segregate Halogenated Waste G->H I Label Waste Container H->I J Store in Satellite Accumulation Area I->J K Evacuate & Isolate L Contain with Inert Absorbent K->L M Collect & Package for Disposal L->M

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenyl triflimide
Reactant of Route 2
Reactant of Route 2
Phenyl triflimide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.